1H-Indazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBWPUMEUDVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610124 | |
| Record name | 1H-Indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-04-9 | |
| Record name | 1H-Indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indazole-3-carboxamide: From Core Properties to Therapeutic Applications
Abstract
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its critical role as a versatile building block for drug discovery. We delve into its applications as a scaffold for potent kinase inhibitors, particularly targeting p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β), as well as its emergence in the field of cannabinoid receptor modulators. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing this important chemical entity.
Introduction: The Significance of the this compound Core
The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery due to its ability to form key interactions with a multitude of biological targets.[1] The this compound moiety, in particular, has garnered significant attention for its role in a variety of therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[2][3] Its rigid structure, coupled with the hydrogen bonding capabilities of the carboxamide group and the indazole nitrogens, makes it an ideal pharmacophore for designing potent and selective ligands. This guide will explore the foundational chemical and physical properties of the parent molecule, this compound, and then expand upon its derivatization and application in cutting-edge drug development programs.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and biological screening.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| CAS Number | 90004-04-9 | [4] |
| Appearance | White to off-white or beige crystalline powder | [5] |
| Melting Point | 284-286 °C | [6] |
| pKa (predicted) | 3.03 ± 0.10 | [7] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring and the amide protons.
-
δ 13.51 (s, 1H, indazole N-H)
-
δ 8.16 (d, 1H, J = 8.16 Hz)
-
δ 7.71 (s, 1H, amide N-H)
-
δ 7.59 (d, 1H, J = 8.40 Hz)
-
δ 7.40 (t, 1H, J = 14.32 Hz)
-
δ 7.32 (s, 1H, amide N-H)
-
δ 7.22 (t, 1H, J = 15.00 Hz)[6]
-
The IR spectrum reveals the presence of key functional groups.
-
N-H stretching (indazole): ~3148 cm⁻¹
-
N-H stretching (amide): ~3407, 3184 cm⁻¹
-
C=O stretching (amide): ~1651 cm⁻¹
-
Aromatic C=C stretching: ~1544, 1471 cm⁻¹[10]
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
-
[M+H]⁺: Calculated for C₈H₈N₃O⁺: 162.0667, Found: consistent with calculated value.
-
[M+Na]⁺: Calculated for C₈H₇N₃NaO⁺: 184.0487, Found: consistent with calculated value.
Synthesis and Purification
The most common and reliable method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid precursor, 1H-indazole-3-carboxylic acid.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the amidation of 1H-indazole-3-carboxylic acid.
Materials:
-
1H-Indazole-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Chloroform
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add triethylamine (3.0 eq) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a 10% solution of methanol in chloroform (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
Purification Protocol
The crude this compound can be purified by column chromatography.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-5% methanol in chloroform).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound as a white solid.[10][11]
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile platform for the development of targeted therapeutics. Its derivatives have shown significant activity against a range of biological targets.
Kinase Inhibition
Aberrant activation of PAK1 is implicated in tumor progression and metastasis, making it an attractive target for cancer therapy.[12] Derivatives of this compound have been identified as potent and selective PAK1 inhibitors.[7][13] Structure-activity relationship (SAR) studies have shown that substitutions on the carboxamide nitrogen with hydrophobic rings that fit into the deep back pocket of the ATP-binding site, along with the introduction of hydrophilic groups in the solvent-accessible region, are critical for high potency and selectivity.[2][14] For example, compound 30l (structure not shown, see reference) exhibited a PAK1 IC₅₀ of 9.8 nM and significantly suppressed the migration and invasion of breast cancer cells.[12]
Caption: Simplified PAK1 signaling pathway and its inhibition by this compound derivatives.
GSK-3β is a key enzyme in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and type 2 diabetes.[3] Virtual screening and subsequent experimental validation have identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[15] X-ray crystallography studies have confirmed that the this compound core establishes crucial hydrogen bond interactions with the backbone of Asp133 and Val135 in the GSK-3β active site.[12]
Caption: Role of GSK-3β in cellular signaling and its inhibition by this compound derivatives.
Cannabinoid Receptor Modulators
The this compound scaffold is a prominent feature in a class of synthetic cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors.[15] These compounds, often found in illicit products, have high binding affinity for these receptors and can elicit potent psychoactive and physiological effects.[10] The study of these derivatives is crucial for understanding their pharmacology, metabolism, and toxicology.[16][17] For example, APINACA (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide) is a full agonist at the CB1 receptor with a Ki of 3.24 nM.
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological profiles of this compound derivatives are highly dependent on their specific substitutions.
Pharmacokinetics
Studies on synthetic cannabinoid derivatives have shown that these compounds are often rapidly metabolized in vitro by human liver microsomes, primarily through hydroxylation and ester hydrolysis.[10][16][17] Despite rapid in vitro clearance, many of these compounds are highly protein-bound in vivo, which can lead to longer detection windows in biological fluids.[16]
Toxicology
The primary toxicological concerns associated with the this compound scaffold are linked to its potent activity at cannabinoid receptors in the context of synthetic cannabinoids.[6] These compounds can cause a range of adverse effects, including agitation, aggression, reduced consciousness, and seizures.[6] For the parent this compound, GHS hazard statements indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Toxicological studies on related 1-substituted-indazole-3-carboxylic acids have shown effects on the kidney and reproductive organs in animal models at high doses.[18]
Standardized In Vitro Biological Assays
To evaluate the biological activity of novel this compound derivatives, standardized in vitro assays are employed.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound against a specific kinase, such as PAK1.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol Outline:
-
Prepare a reaction mixture containing the purified kinase, a kinase-specific substrate, and ATP in an appropriate assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) should be included.
-
Incubate the reaction at a specified temperature for a set period to allow for the kinase reaction to proceed.
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that converts ADP to ATP and then measures the newly synthesized ATP via a luciferase-based reaction.
-
Record the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[1]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on cancer cell migration, a key process in metastasis.
Protocol Outline:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at various concentrations.
-
Incubate the plate and capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure to determine the effect of the compound on cell migration.[16]
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its robust and versatile scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic protocol, and an in-depth look at its applications in medicinal chemistry, particularly in the development of kinase inhibitors. As our understanding of the complex signaling pathways that drive disease continues to grow, the this compound core will undoubtedly remain a valuable tool in the armamentarium of medicinal chemists striving to design the next generation of targeted therapeutics.
References
- 1. 1-methyl-1H-indazole-3-carboxamide | C9H9N3O | CID 21699713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]
- 7. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Indazole-3-carboxamide chemical structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 1H-Indazole-3-carboxamide
Abstract
The this compound scaffold is a privileged heterocyclic motif of profound interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase-inhibiting properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic strategies for this compound. Authored for researchers, medicinal chemists, and drug development professionals, this document emphasizes the causality behind synthetic choices, presents detailed, field-proven protocols, and offers a comparative analysis of prevalent synthetic routes. The methodologies described herein are grounded in authoritative literature to ensure scientific integrity and reproducibility.
The this compound Scaffold: Structure and Properties
The indazole core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring to a pyrazole ring.[3] This arrangement results in a stable, 10 π-electron aromatic system.[6] The indazole nucleus can exist in several tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and, therefore, the predominant form in most conditions.[4][6]
Chemical Structure
The structure of this compound features a carboxamide group (-CONH₂) at the C3 position of the 1H-indazole core. The numbering of the bicyclic system begins at the nitrogen atom of the pyrazole ring that bears a hydrogen atom.
Caption: Chemical structure of this compound with IUPAC numbering.
Physicochemical Properties
A summary of the key computed physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 90004-04-9 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| LogP (Predicted) | 0.8 | [7] |
Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum in DMSO-d₆ typically shows characteristic signals for the aromatic protons on the benzene ring between δ 7.2 and 8.2 ppm.[8] A broad singlet for the N1-H of the indazole ring appears far downfield (around δ 13.5-13.9 ppm), and two distinct signals for the -CONH₂ protons are also observed.[8]
-
¹³C NMR: The carbon spectrum will display eight distinct signals, including the carbonyl carbon of the amide group around δ 160-164 ppm.[9]
-
IR Spectroscopy: Key vibrational bands include N-H stretching for the indazole and amide groups (typically in the 3100-3500 cm⁻¹ region) and a strong C=O stretching band for the amide carbonyl around 1650 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy, with the [M+H]⁺ ion being a prominent peak.
Synthetic Strategies for this compound
The synthesis of this compound is most efficiently approached as a two-stage process: first, the construction of a C3-functionalized indazole precursor, typically 1H-indazole-3-carboxylic acid or its ester, followed by amide bond formation.[1] The choice of the initial route to the indazole core is critical and depends on factors like starting material availability, scalability, and overall efficiency.
Caption: General two-stage workflow for the synthesis of this compound.
Pathway 1: One-Pot Synthesis from o-Aminophenylacetic Acid Derivatives
This modern and highly efficient route constructs the 1H-indazole-3-carboxylic acid skeleton in a single step from readily available o-aminophenylacetic acid derivatives.[9]
Causality: The strategic placement of the ortho-amino group and the adjacent acetic acid moiety allows for a facile intramolecular reaction. Upon diazotization of the amino group with a nitrite source (e.g., NaNO₂), the resulting diazonium salt is highly reactive and undergoes spontaneous cyclization to form the stable indazole ring system.[9] This one-pot procedure is advantageous due to its mild reaction conditions, short reaction times, and high yields.[9]
Caption: One-pot synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid precursors.
Experimental Protocol (General Procedure): This protocol is adapted from the general method described in patent literature.[9]
-
Reaction Setup: To a suitable reaction vessel, add the o-aminophenylacetic acid amide or ester starting material (1 equivalent).
-
Reagent Addition: Add water, an acid (e.g., hydrochloric acid, sulfuric acid), and a nitrite source (e.g., sodium nitrite, potassium nitrite). The molar ratio of starting material to acid to nitrite can be optimized but is typically in the range of 1:3:1.5.
-
Reaction: Stir the mixture at a temperature between 0 °C and 80 °C for 0.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add an organic solvent (e.g., ethyl acetate) for extraction. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1H-indazole-3-carboxylic acid derivative.
Pathway 2: Synthesis via Lithiation and Carboxylation
This powerful strategy enables the direct introduction of a carboxyl group at the C3 position of an indazole core. It requires protection of the acidic N1 proton to direct the metallation to the desired carbon.
Causality: The N-H proton of indazole (pKa ≈ 14) is significantly more acidic than the C3-H proton. Therefore, N-protection is mandatory. A common protecting group is SEM (2-(trimethylsilyl)ethoxymethyl), which is stable to the strongly basic conditions.[10] With the N1 position blocked, a strong organolithium base, typically n-butyllithium (n-BuLi), selectively deprotonates the most acidic carbon proton at the C3 position. The resulting C3-lithiated indazole is a potent nucleophile that readily attacks carbon dioxide (bubbled through the solution or added as dry ice) to form the lithium carboxylate salt. Acidic work-up then furnishes the desired 1H-indazole-3-carboxylic acid.[10]
Caption: Synthesis of 1H-indazole-3-carboxylic acid via a protection-lithiation-carboxylation sequence.
Experimental Protocol (Synthesis of 1H-indazole-3-carboxylic acid): This protocol is a summary of the method reported by G. V. M. Sharma et al.[10]
-
N-Protection: Protect the N1 position of 1H-indazole using SEM-chloride (SEM-Cl) and a suitable base (e.g., NaH) in an aprotic solvent like DMF.
-
Lithiation: Dissolve the N-protected indazole in dry THF and cool the solution to -78 °C under a nitrogen atmosphere. Add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Carboxylation: Bubble CO₂ gas through the reaction mixture at -78 °C for approximately 90 minutes.
-
Quenching & Deprotection: Quench the reaction with a saturated ammonium chloride solution. For deprotection, the crude product is treated with a strong acid (e.g., HCl) and heated (e.g., 80 °C for 4 hours).
-
Isolation: After deprotection, acidify the aqueous solution (e.g., with citric acid) to precipitate the product. Filter the solid, wash with water, and dry to afford pure 1H-indazole-3-carboxylic acid.
Comparative Summary of Core Synthesis Routes
The optimal route for synthesizing the indazole core depends on multiple experimental and economic factors.
| Parameter | Pathway 1 (o-Aminophenylacetic Acid) | Pathway 2 (Lithiation) | Pathway 3 (Classical, from Isatin) |
| Starting Material | Substituted o-aminophenylacetic acid | 1H-Indazole | Isatin |
| Key Steps | One-pot diazotization & cyclization | Protection, lithiation, carboxylation, deprotection | Ring opening, diazotization, reduction, cyclization |
| Key Reagents | NaNO₂, Acid | SEM-Cl, n-BuLi, CO₂ | NaOH, NaNO₂, HCl, SnCl₂ |
| Number of Steps | 1 | ~3-4 | ~3 |
| Advantages | High efficiency, mild conditions, short time[9] | Direct C3-functionalization, good yields[10] | Utilizes a common starting material[1][11] |
| Challenges | Availability of substituted starting materials | Requires cryogenic temperatures, strong base | Potential for low yields, scale-up issues noted[1][11] |
Amide Bond Formation: The Final Step
The conversion of 1H-indazole-3-carboxylic acid to the corresponding primary carboxamide is a standard and generally high-yielding transformation. The most common laboratory method involves activating the carboxylic acid with a peptide coupling agent.
Causality: Direct reaction between a carboxylic acid and ammonia is possible but requires harsh conditions. Amide coupling agents facilitate the reaction under mild conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia (or an amine). However, this intermediate can also rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBT) intercepts the O-acylisourea to form an activated HOBT ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond. A tertiary amine base like triethylamine (TEA) is added to neutralize the HCl salt of EDC and any acid formed during the reaction.
Caption: General scheme for the formation of this compound via peptide coupling.
Experimental Protocol (General Procedure for Amidation): This protocol is based on the general procedure for synthesizing this compound derivatives.[10]
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).
-
Activation: Stir the reaction mixture at room temperature for approximately 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine source. For the primary amide, a source like ammonium chloride can be used in conjunction with sufficient base. Stir the reaction for 4-6 hours at room temperature.
-
Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., 10% Methanol in Chloroform).
-
Purification: Combine the organic layers and wash with 10% NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under vacuum. Purify the resulting crude product by column chromatography to afford the pure this compound.
Conclusion
This compound is a cornerstone scaffold in modern medicinal chemistry, valued for its versatile biological activity and synthetic accessibility. Understanding its fundamental structure and the chemical logic underpinning its synthesis is crucial for the design and development of novel therapeutics. While classical methods for constructing the indazole core remain relevant, modern approaches such as the one-pot diazotization of o-aminophenylacetic acid derivatives offer superior efficiency and milder conditions. The final amidation step is robust and can be reliably achieved using standard peptide coupling protocols. This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently synthesize and explore this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-Indazole-3-carboxamide
Abstract
The 1H-indazole-3-carboxamide core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this vital chemical entity. We will traverse the seminal synthetic strategies that first brought the indazole ring to light, delve into the nuanced development of its 3-carboxamide functionalization, and chart the course of its derivatives as they have risen to prominence in drug discovery. This paper will offer researchers, scientists, and drug development professionals a detailed narrative encompassing historical context, pivotal synthetic protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the future of this remarkable scaffold.
A Historical Perspective: From Fischer's Indoles to a New Therapeutic Dawn
The story of this compound is intrinsically linked to the broader history of heterocyclic chemistry, a field that blossomed in the late 19th century. While the indazole ring system is rare in nature, its synthetic accessibility and rich chemical diversity have made it a fertile ground for therapeutic innovation.[1][2]
The pioneering work of Emil Fischer in 1883 on the synthesis of indoles from phenylhydrazones laid the conceptual groundwork for the construction of related bicyclic nitrogen-containing heterocycles.[3][4][5] Although focused on the indole nucleus, Fischer's methodologies for cyclization under acidic conditions provided a critical intellectual springboard for the synthesis of other fused aromatic systems.[3][4]
The first synthesis of the parent indazole ring is credited to Fischer, who in the same year, obtained it by heating ortho-hydrazine cinnamic acid.[6] This early work, though not yielding the 3-carboxamide derivative directly, was the crucial first step in unlocking the chemical potential of the indazole scaffold.
The development of synthetic routes to indazole-3-carboxylic acid, the immediate precursor to the carboxamide, was a significant leap forward. A notable early method involved the cyclization of o-nitroacetophenone derivatives, followed by reduction and diazotization.[2] Another classical approach proceeds through the ring opening of isatin derivatives. These foundational methods, while effective, often required harsh conditions and multiple steps.
The modern era of this compound synthesis has been defined by the development of more efficient and versatile methods, such as those starting from substituted anilines, which can be converted to the target compounds in a one-pot reaction.[2] The ability to readily access 1H-indazole-3-carboxylic acid has been a key enabler for the extensive exploration of its amide derivatives in drug discovery.
The Rise of a Privileged Scaffold in Medicinal Chemistry
The indazole nucleus, and specifically the this compound moiety, has emerged as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a broad range of therapeutic applications.[7]
The therapeutic potential of indazole derivatives was first realized with the development of anti-inflammatory agents like benzydamine.[6] However, the true versatility of the this compound scaffold became apparent with the discovery of its potent and selective inhibitory activity against a variety of protein kinases.[7] This has led to the development of numerous anticancer agents, including the tyrosine kinase inhibitors axitinib and pazopanib.[1]
Beyond oncology, this compound derivatives have shown promise in a wide array of therapeutic areas, including:
-
Neurodegenerative Disorders: As inhibitors of glycogen synthase kinase 3 (GSK-3).
-
Inflammatory Diseases: Through the modulation of targets like p21-activated kinase 1 (PAK1) and Calcium Release-Activated Calcium (CRAC) channels.[8][9]
-
Infectious Diseases: Exhibiting antibacterial and antifungal properties.[2]
The success of this scaffold can be attributed to its rigid, planar structure which provides a solid anchor for binding to protein targets, and the 3-carboxamide group which can participate in crucial hydrogen bonding interactions within an active site.
Synthetic Strategies: From Precursor to Product
The synthesis of this compound and its derivatives typically proceeds through the formation of the key intermediate, 1H-indazole-3-carboxylic acid. Below are detailed protocols for the synthesis of this precursor and its subsequent conversion to the target carboxamides.
Synthesis of 1H-Indazole-3-carboxylic Acid
A common and effective method for the preparation of 1H-indazole-3-carboxylic acid involves the diazotization and cyclization of an ortho-amino-substituted phenylacetic acid derivative.
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxylic Acid
-
Starting Material: 2-(2-aminophenyl)acetic acid.
-
Step 1: Diazotization.
-
Dissolve 2-(2-aminophenyl)acetic acid in a suitable acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Intramolecular Cyclization.
-
Slowly warm the reaction mixture to room temperature. The diazonium salt will undergo spontaneous intramolecular cyclization to form 1H-indazole-3-carboxylic acid.
-
The product will precipitate out of the solution.
-
-
Step 3: Isolation and Purification.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indazole-3-carboxylic acid.
-
Synthesis of this compound Derivatives
The final step in the synthesis is the coupling of 1H-indazole-3-carboxylic acid with a desired amine to form the corresponding carboxamide. This is typically achieved using standard peptide coupling reagents.
Experimental Protocol: General Procedure for the Preparation of this compound Derivatives
-
Starting Materials: 1H-indazole-3-carboxylic acid and the desired primary or secondary amine.
-
Step 1: Activation of the Carboxylic Acid.
-
To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), and stir the mixture at room temperature for 15 minutes.
-
-
Step 2: Amide Bond Formation.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
-
Step 3: Work-up and Purification.
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., a mixture of methanol and chloroform).
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired this compound derivative.
-
Mechanism of Action and Key Biological Targets
The therapeutic effects of this compound derivatives are mediated through their interaction with a variety of biological targets. The following sections detail the mechanisms of action for some of the most well-studied targets.
p21-Activated Kinase 1 (PAK1) Inhibition
PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[10] this compound derivatives have been identified as potent and selective inhibitors of PAK1.[10]
The proposed mechanism of inhibition involves the binding of the indazole scaffold to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The 3-carboxamide moiety is thought to form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors.
Caption: Inhibition of the PAK1 signaling pathway by this compound derivatives.
Calcium Release-Activated Calcium (CRAC) Channel Blockade
CRAC channels are crucial for calcium signaling in immune cells, and their modulation represents a therapeutic strategy for inflammatory diseases.[9] Certain this compound derivatives have been identified as potent blockers of CRAC channels.[9]
The exact binding site and mechanism of action are still under investigation, but it is believed that these compounds allosterically modulate the channel, preventing the influx of calcium into the cell upon activation. This, in turn, dampens the downstream inflammatory response.
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key biological targets. This data highlights the structure-activity relationships that govern the potency and selectivity of this chemical class.
Table 1: Inhibitory Activity of this compound Analogs against PAK1 [8]
| Compound ID | R Group (at N of carboxamide) | IC₅₀ (nM) |
| Analog 1 | (2,4-dichlorophenyl) | 52 |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 |
| Analog 3 | (2-chloro-4-fluorophenyl) | 159 |
| Analog 4 | (4-phenoxyphenyl) | 9.8 |
Table 2: Inhibitory Activity of this compound Analogs against CRAC Channels [9]
| Compound ID | R Group (at N of carboxamide) | % Inhibition at 30 µM |
| Analog 5 | (3,5-difluoro-4-pyridyl) | 46 |
Table 3: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives against Cancer Cell Lines [11]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 5k | Hep-G2 (Liver Cancer) | 3.32 |
| 6o | K562 (Leukemia) | 5.15 |
| 6o | HEK-293 (Normal Cells) | 33.2 |
Future Directions and Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: The full therapeutic potential of this scaffold is likely yet to be realized. High-throughput screening and computational methods will be instrumental in identifying new protein targets.
-
Development of More Selective Inhibitors: As our understanding of disease biology becomes more nuanced, the demand for highly selective inhibitors that minimize off-target effects will increase.
-
Application of Novel Synthetic Methodologies: The development of more efficient, greener, and cost-effective synthetic routes will be crucial for the large-scale production of indazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanistic Hypotheses of 1H-Indazole-3-carboxamide
Executive Summary
The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] Its remarkable versatility allows for structural modifications that can precisely target a range of cellular components, leading to applications in oncology, anti-inflammatory, and neurological research.[3][4][5] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the primary and emerging hypotheses regarding the mechanism of action of this compound class. We will delve into the molecular targets, signaling pathways, and the causal logic behind the experimental designs used to validate these hypotheses. This document synthesizes current knowledge on its roles as a kinase inhibitor, a modulator of DNA repair through PARP inhibition, and a disruptor of cancer cell metabolism, providing detailed protocols and data to empower the rational design of next-generation therapeutics.
The this compound Scaffold: A Versatile Core for Targeted Therapy
The indazole core, a bicyclic aromatic heterocycle, possesses unique physicochemical properties that make it an ideal foundation for drug design. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[6] The 3-carboxamide moiety provides a crucial vector for introducing diverse substituents, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This adaptability is evidenced by the range of approved drugs and clinical candidates containing this scaffold, which target distinct cellular pathways to combat various diseases.[4][7] Understanding the nuanced structure-activity relationships (SAR) is therefore paramount for exploiting this scaffold's full potential.[2]
Hypothesis 1: Inhibition of Protein Kinases
One of the most extensively validated mechanisms of action for this compound derivatives is the inhibition of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[7][8] Derivatives of this scaffold have been developed as potent and selective inhibitors for several kinases, most notably p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[1][3]
Target Profile: p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases Rac1 and Cdc42.[9] Its over-activation in cancer is linked to increased cell proliferation, survival, migration, and invasion.[8][10] The this compound scaffold has proven to be an excellent starting point for developing PAK1 inhibitors. The SAR analysis reveals that specific substitutions are critical for high-potency inhibition. For instance, introducing a hydrophilic group into the solvent-accessible region and an appropriate hydrophobic ring into the deep back pocket of the ATP-binding site significantly enhances both inhibitory activity and selectivity.[2][7][10]
Data Presentation: SAR of this compound Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | R1 (Indazole N1) | R2 (Amide) | IC50 (nM) | Key SAR Observations |
| 30l | PAK1 | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The terminal pyridine ring on the piperazine moiety is crucial for high potency.[2][7] |
| Generic | PAK1 | H | Varied hydrophobic rings | - | Substitution in the deep back pocket of the ATP-binding site enhances activity.[2][7] |
| Various | GSK-3β | Varied | Varied | 280 - 1,300 | Identified via in silico screening, demonstrating the scaffold's potential for targeting GSK-3β.[3] |
Visualization: PAK1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PAK1 in cell migration and how this compound inhibitors can block this pathway.
Caption: PAK1 signaling pathway and its inhibition by a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is foundational for determining the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[11]
-
Objective: To determine the IC50 value of a this compound derivative against a target kinase.
-
Causality: This assay directly measures enzyme inhibition, isolating the compound's effect from complex cellular processes. It is a crucial first step to validate a primary mechanism of action. A low IC50 value provides strong evidence for on-target activity.[12]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis.[11]
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the purified recombinant kinase (e.g., PAK1) and the specific peptide substrate in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.[2]
-
Hypothesis 2: Targeting DNA Repair via PARP Inhibition
The this compound scaffold is also the core of Niraparib, an FDA-approved inhibitor of Poly (ADP-ribose) polymerase (PARP).[13][14] This validates a second major mechanistic hypothesis for this chemical class. PARP enzymes are essential for repairing single-strand DNA breaks. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of catastrophic DNA damage and cell death. This concept is known as "synthetic lethality."[13]
Data Presentation: Indazole-Carboxamide Derivatives as PARP Inhibitors
| Compound | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP EC50 (nM) | Notes |
| Niraparib (MK-4827) | PARP1, PARP2 | 3.8 | 2.1 | 4 | An approved drug featuring an indazole-7-carboxamide core, demonstrating clinical efficacy.[15][16] |
| Compound 5 | PARP1 | 6,800 | N/A | N/A | An N-1 substituted indazole-3-carboxamide showing moderate PARP-1 inhibition.[17] |
Visualization: The Principle of Synthetic Lethality
Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocol: Cell-Based Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay quantifies the degree of apoptosis (programmed cell death) and necrosis induced by a compound, providing functional validation of a mechanism like PARP inhibition.[18][19]
-
Objective: To measure the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., a BRCA-deficient line) following treatment with a this compound derivative.
-
Causality: A significant increase in apoptosis supports mechanisms that lead to catastrophic cellular damage, such as synthetic lethality. This assay provides crucial evidence that the enzymatic inhibition observed in vitro translates into a desired functional outcome in a cellular context.[20]
-
Methodology:
-
Cell Culture: Plate cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge, and discard the supernatant.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Hypothesis 3: Disruption of Cancer Metabolism
Certain derivatives, most notably Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), act by disrupting the unique metabolic state of cancer cells.[21][22] Many tumors rely heavily on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors. Lonidamine selectively inhibits this process in cancer cells.[23]
Its mechanism is multifaceted, involving the inhibition of mitochondrially-bound hexokinase, a key glycolytic enzyme, and disruption of mitochondrial function, leading to decreased ATP production and the induction of apoptosis.[21][24][25] This selective action on cancer cell metabolism, while sparing most normal cells, presents an attractive therapeutic window.[21][23]
Visualization: Metabolic Targets of Lonidamine
Caption: The multifaceted mechanism of Lonidamine targeting cancer cell metabolism.
A Unified Approach: General Experimental Workflow
Visualization: Drug Discovery and Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Assays [sigmaaldrich.com]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 22. Lonidamine - Wikipedia [en.wikipedia.org]
- 23. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lonidamine | C15H10Cl2N2O2 | CID 39562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 1H-Indazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Its inherent drug-like properties have propelled the investigation of its derivatives against a wide array of therapeutic targets, from enzymes critical in DNA repair to kinases involved in cell proliferation and migration.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and experimental evaluation of this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
I. A Scaffold for Precision Targeting: Key Biological Activities
The versatility of the this compound scaffold allows for its derivatization to achieve potent and selective modulation of various key cellular targets.[1] This has led to the development of compounds with significant potential in oncology, inflammation, and neurology.
A. PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[3][4] The this compound scaffold is a key feature of the approved PARP inhibitor Niraparib, highlighting its potential in this therapeutic area.[3][5]
This compound-based PARP inhibitors act as nicotinamide mimetics, binding to the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage. The trapping of PARP on DNA is another crucial aspect of their anti-tumor activity.[5]
The potency of this compound derivatives as PARP inhibitors is significantly influenced by substitutions on the indazole ring and the carboxamide nitrogen.
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PARP-1 IC50 | Key SAR Observations |
| 2 | H | H | Weakly active | The unsubstituted core provides a starting point for optimization.[6] |
| 4 | -(CH2)3-piperidine | H | 36 µM | Introduction of a three-carbon linker with a heterocyclic ring enhances activity.[6] |
| 5 | -(CH2)3-dioxoindoline | H | 6.8 µM | The nature of the terminal heterocycle significantly impacts potency.[6] |
| Niraparib | H | Phenyl-piperidine | 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Extensive optimization of the amide substituent led to a highly potent inhibitor.[7] |
A common method to determine the inhibitory activity of compounds against PARP-1 is a biochemical assay that measures the incorporation of biotinylated NAD+ into histone proteins.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 mM NaCl, 1 mM DTT)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for detection (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
Procedure:
-
Coat streptavidin plates with histone H1 and wash.
-
In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, and the test compound at various concentrations.
-
Add PARP-1 enzyme to the reaction mixture and incubate.
-
Initiate the reaction by adding biotinylated NAD+ and incubate.
-
Transfer the reaction mixture to the histone-coated plates and incubate to allow the biotinylated histones to bind.
-
Wash the plates to remove unbound reagents.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plates again.
-
Add the detection substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.[1]
Caption: Workflow for a PARP-1 biochemical inhibition assay.
B. PAK1 Inhibition: Targeting Tumor Migration and Invasion
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a critical role in cell proliferation, migration, and invasion.[8][9] Its aberrant activation is associated with tumor progression, making it a promising target for anti-cancer drug discovery.[8][10] this compound derivatives have emerged as potent and selective PAK1 inhibitors.[8][9]
These derivatives typically bind to the ATP-binding pocket of PAK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling pathways that promote cell motility and invasion.[8]
The development of potent PAK1 inhibitors from the this compound scaffold has been guided by a fragment-based screening approach.[8][9]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[8] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[8][9] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[8][9] |
The inhibitory activity of compounds against PAK1 can be determined using a variety of in vitro kinase assay formats.
Procedure (General):
-
A reaction mixture is prepared containing the PAK1 enzyme, a suitable substrate (e.g., a peptide), ATP, and the test compound at varying concentrations in a buffer solution.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The extent of the kinase reaction is measured. This can be done using several methods:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Detecting the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Antibody-based detection: Using an antibody that specifically recognizes the phosphorylated form of the substrate (e.g., ELISA).
-
-
The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[1]
Caption: Simplified PAK1 signaling pathway and its inhibition.
C. CRAC Channel Blockade: A Novel Approach for Inflammatory Diseases
Calcium release-activated calcium (CRAC) channels are crucial for calcium signaling in various cell types, including mast cells, and play a significant role in immune responses.[11] The influx of extracellular calcium through CRAC channels controls mast cell functions, and their modulation represents a therapeutic target for inflammatory diseases.[11] 1H-Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[11]
These compounds inhibit the influx of calcium through the CRAC channel, thereby stabilizing mast cells and preventing the release of pro-inflammatory mediators.[11]
A key finding in the SAR of these derivatives is the critical importance of the amide linker's regiochemistry.[11]
| Compound ID | Amide Linker | CRAC Channel Inhibition | Key SAR Observations |
| 12d | -CO-NH-Ar | Active (sub-µM IC50) | The 3-carboxamide regiochemistry is required for activity.[11] |
| 9c | -NH-CO-Ar (reverse amide) | Inactive (at 100 µM) | The reverse amide isomer is inactive, highlighting the strict structural requirement.[11] |
The ability of compounds to block CRAC channels can be assessed by measuring intracellular calcium levels in response to store depletion.
Procedure:
-
Load cells (e.g., mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Wash the cells to remove extracellular dye.
-
Treat the cells with the test compound at various concentrations.
-
Induce depletion of intracellular calcium stores using a SERCA inhibitor (e.g., thapsigargin) in a calcium-free medium.
-
Add a solution containing extracellular calcium to initiate calcium influx through CRAC channels.
-
Monitor the change in intracellular calcium concentration by measuring the fluorescence of the calcium-sensitive dye.
-
Calculate the inhibitory effect of the compound on calcium influx.
D. GSK-3β Inhibition: Potential in Neurological Disorders and Diabetes
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including type-2 diabetes, Alzheimer's disease, and bipolar disorder.[12] Virtual screening studies have identified 1H-indazole-3-carboxamides as a novel scaffold for GSK-3β inhibition.[12]
These inhibitors are thought to bind to the ATP-binding site of GSK-3β, preventing the phosphorylation of its downstream targets.
Initial in silico screening identified several hit compounds with pIC50 values ranging from 4.9 to 5.5.[12] X-ray crystallography confirmed the binding mode of one of these compounds, providing a basis for rational, structure-based drug design to optimize potency and selectivity.[12]
II. Synthesis and Future Directions
The synthesis of this compound derivatives is typically achieved through the coupling of a 1H-indazole-3-carboxylic acid with a desired amine.[13] The carboxylic acid precursor can be synthesized from indazole through protection of the N1 position, followed by lithiation and carboxylation.[13]
The remarkable versatility of the this compound scaffold continues to make it a focal point of drug discovery efforts. Future research will likely focus on:
-
Improving selectivity: Fine-tuning substitutions to enhance selectivity for the desired target over other kinases or enzymes.
-
Optimizing pharmacokinetic properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring new therapeutic areas: Investigating the potential of these derivatives against other relevant biological targets.
The continued exploration of the chemical space around the this compound core holds significant promise for the development of novel and effective therapies for a range of human diseases.
III. References
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. Available from: --INVALID-LINK--
-
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem. Available from: --INVALID-LINK--
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. Available from: --INVALID-LINK--
-
Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery - Benchchem. Available from: --INVALID-LINK--
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available from: --INVALID-LINK--
-
A Head-to-Head Comparison of Commercial PARP Inhibitors and the Potential of the Indazole-3-Carboxamide Scaffold - Benchchem. Available from: --INVALID-LINK--
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - Bohrium. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available from: --INVALID-LINK--
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: --INVALID-LINK--
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. Available from: --INVALID-LINK--
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: --INVALID-LINK--
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: --INVALID-LINK--
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available from: --INVALID-LINK--
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. Available from: --INVALID-LINK--
-
Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available from: --INVALID-LINK--
-
Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC - NIH. Available from: --INVALID-LINK--
-
A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. Available from: --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. Available from: --INVALID-LINK--
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. Available from: --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H-Indazole-3-carboxamide Scaffold in Medicinal Chemistry
Abstract
The 1H-indazole-3-carboxamide framework has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent vectors, enabling precise interactions with a multitude of biological targets. This guide offers an in-depth analysis of the scaffold, from its fundamental synthesis to its role in clinically approved therapeutics. We will explore the nuanced structure-activity relationships (SAR) that govern its potency and selectivity, detail the mechanisms of action for key target classes—including protein kinases and poly(ADP-ribose) polymerase (PARP)—and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocycles are cornerstones of drug discovery, and among them, the indazole core is particularly prominent.[1][2] The this compound variant, specifically, has proven to be a highly adaptable and fruitful starting point for the development of potent modulators of various enzymes and receptors.[3] Its success stems from a combination of favorable physicochemical properties and its ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites.
This scaffold forms the structural foundation of numerous inhibitors targeting critical pathways in oncology, inflammation, and neurodegenerative diseases.[4][5][6] Notably, a regioisomeric variant is the core of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian cancer, underscoring the clinical and commercial significance of the indazole-carboxamide motif.[1][7] This guide will dissect the chemical and biological attributes that make this scaffold a continuing focus of drug discovery programs worldwide.
Synthetic Strategies and Methodologies
The construction of this compound derivatives is accessible through several reliable synthetic routes. The most prevalent approach involves the initial synthesis of a core intermediate, 1H-indazole-3-carboxylic acid, followed by a standard amide bond formation with a diverse range of primary or secondary amines.
A common method to access the carboxylic acid intermediate begins with the protection of the indazole nitrogen, followed by lithiation and carboxylation.[8][9] The subsequent amide coupling is typically achieved using standard peptide coupling reagents.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol provides a representative, multi-step procedure for synthesizing a library of this compound analogs.
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid (3)
-
Start with commercially available Indazole (1). Protect the N1 position using a suitable protecting group, such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl), to yield the N-protected indazole (2).[9]
-
Dissolve the N-protected indazole (2) in an anhydrous aprotic solvent (e.g., THF) and cool the solution to a low temperature (e.g., -40°C to -78°C) under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the C3 position.
-
Bubble carbon dioxide (CO₂) gas through the reaction mixture. The lithiated intermediate will trap the CO₂, forming a carboxylate salt.[8]
-
Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and simultaneously deprotect the N1-SEM group, yielding 1H-indazole-3-carboxylic acid (3).[9]
-
Purify the product by filtration or recrystallization.
Step 2: Amide Coupling to form 1H-Indazole-3-carboxamides (4a-n)
-
Dissolve 1H-indazole-3-carboxylic acid (3) (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[8]
-
Add coupling agents such as 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).[8]
-
Add an organic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents), to the mixture and stir at room temperature for approximately 15-30 minutes to activate the carboxylic acid.[8]
-
Add the desired substituted amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, perform an aqueous workup by pouring the reaction mixture into water and extracting the product with an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final this compound product (4a-n) by column chromatography on silica gel.[8]
Mechanism of Action & Key Biological Targets
The this compound scaffold has demonstrated remarkable versatility, targeting several distinct protein families implicated in disease.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10][11] In cancer cells that have defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP becomes synthetically lethal.
Mechanism of Synthetic Lethality:
-
PARP Inhibition: Indazole-carboxamide-based inhibitors competitively bind to the NAD+ site of PARP, preventing the synthesis of poly(ADP-ribose) chains. This not only halts the BER pathway but also "traps" the PARP enzyme on the DNA at the site of damage.[12]
-
SSB Accumulation: Unrepaired SSBs accumulate. When the cell enters S-phase for replication, the replication fork encounters these SSBs, leading to their collapse and the formation of more severe DNA double-strand breaks (DSBs).[10]
-
Cell Death in HR-Deficient Cells: In healthy cells, these DSBs would be repaired by the high-fidelity HR pathway. However, in cancer cells with BRCA mutations (HR-deficient), these DSBs cannot be repaired effectively. The accumulation of catastrophic genomic damage triggers apoptosis and selective cancer cell death.[7][13]
The clinical PARP inhibitor Niraparib (MK-4827) is a potent inhibitor of PARP-1 and PARP-2, though it is structurally a 2H-indazole-7-carboxamide, a regioisomer that highlights the broader utility of the indazole-carboxamide pharmacophore.[12][14]
Protein Kinase Inhibition
The this compound scaffold serves as an excellent ATP-competitive hinge-binding motif for a wide range of protein kinases.[4][15] By modifying substituents at the N1 position and on the carboxamide moiety, potent and selective inhibitors have been developed against several kinase targets.
-
p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression, migration, and invasion.[16][17] Specific this compound derivatives have been identified as potent PAK1 inhibitors, demonstrating anti-metastatic activity in cellular models.[15][16]
-
Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key target in neurodegenerative diseases like Alzheimer's and in metabolic disorders.[5] The scaffold was identified through in-silico screening as a novel framework for developing GSK-3β inhibitors.[5]
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective inhibition of its various targets.
Table 1: SAR of Derivatives as PAK1 Kinase Inhibitors
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC₅₀ (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The terminal pyridine ring in the solvent-accessible region is crucial for high potency.[16][18] |
| Analog A | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring enhances inhibitory activity by occupying a deep back pocket of the ATP-binding site.[16][18] |
| Analog B | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group directed towards the bulk solvent region is critical for achieving high selectivity for PAK1.[16][18] |
Table 2: SAR of Derivatives as CRAC Channel Blockers
| Feature | Observation | Implication |
| Amide Regiochemistry | The -CO-NH-Ar linker (3-carboxamide) is required for activity.[19] | The reverse amide isomer (-NH-CO-Ar) is inactive, even at high concentrations. This highlights a strict geometric and hydrogen-bonding requirement within the target binding site.[19][20] |
| N1-Substituent | A 2,4-dichlorobenzyl group at the N1 position provides high potency. | This group likely engages in critical hydrophobic or halogen-bonding interactions. |
| Amide Substituent | Electron-withdrawing groups on the aryl ring of the amide generally improve activity. | Modulates the electronic properties and binding interactions of the terminal ring system. |
Therapeutic Applications & Clinical Significance
The clinical success of drugs based on the indazole-carboxamide motif validates its importance in medicine. While many derivatives are in preclinical or early clinical development for various cancers and inflammatory disorders, the most prominent example is Niraparib.[6][15][21]
Case Study: Niraparib (Zejula®)
-
Structure: 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide.[13]
-
Target: Potent and selective inhibitor of PARP-1 and PARP-2.[7][12]
-
Approval: FDA-approved as a first-line maintenance treatment for women with advanced ovarian cancer who have responded to platinum-based chemotherapy.[7]
-
Significance: Niraparib's efficacy, particularly in patients with BRCA mutations, provides a powerful clinical demonstration of the synthetic lethality concept.[13][22] Its development from initial hit to approved drug showcases the power of optimizing the indazole-carboxamide core to achieve desirable potency, selectivity, and pharmacokinetic properties.[14][23]
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to interact with fundamentally important disease targets like kinases and PARP, ensures its continued relevance. Future efforts will likely focus on further refining selectivity profiles to minimize off-target effects, exploring novel substitutions to overcome drug resistance mechanisms, and applying the scaffold to new target classes. As our understanding of disease biology deepens, this versatile and potent framework will undoubtedly serve as the starting point for the next generation of targeted therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 21. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1H-Indazole-3-carboxamide: A Technical Guide to Core and Emerging Targets
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors targeting a range of enzymes and receptors.[1][2] Its inherent drug-like properties have propelled the investigation of its derivatives against a variety of biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of this compound derivatives, with a focus on their mechanisms of action, supporting experimental data, and detailed protocols for their evaluation.
I. The Preeminent Target: Poly (ADP-ribose) Polymerase (PARP)
The most clinically significant application of the this compound scaffold to date is in the development of potent inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4][5] These enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4]
A. Mechanism of Action: Synthetic Lethality and PARP Trapping
The therapeutic efficacy of this compound-based PARP inhibitors, such as Niraparib, is rooted in the principle of synthetic lethality.[4] PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs).[6] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[6] In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient.[4] The inability to repair these DSBs leads to genomic instability and ultimately, cancer cell death.[4][6]
Beyond catalytic inhibition, a critical aspect of the mechanism for many potent PARP inhibitors is "PARP trapping."[7] This phenomenon involves the stabilization of the PARP-DNA complex, which itself becomes a cytotoxic lesion, further obstructing DNA replication and repair.[3][7] The trapping efficiency of different PARP inhibitors varies and is a key determinant of their overall anti-tumor activity.[7]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition in HR-deficient cancer cells.
B. Quantitative Data: Potency of this compound Derivatives
The potency of this compound derivatives as PARP inhibitors is well-documented. For instance, Niraparib (MK-4827), a clinically approved drug, demonstrates high potency against PARP-1 and PARP-2.[5][8]
| Compound | Target | IC50 (nM) | Reference |
| Niraparib (MK-4827) | PARP-1 | 3.8 | [5] |
| Niraparib (MK-4827) | PARP-2 | 2.1 | [5] |
C. Experimental Protocol: In Vitro PARP Activity Assay
This protocol outlines a standard method for determining the inhibitory activity of a this compound derivative against PARP-1.
Objective: To determine the IC50 value of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well microplate (high-binding)
Procedure:
-
Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Incubation: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).
-
Enzyme Reaction: Add the PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiation of PARylation: Add biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature. Wash the plate again.
-
Signal Development: Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
II. Targeting the Kinome: Protein Kinase Inhibition
The versatility of the this compound scaffold extends to the inhibition of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][10]
A. p21-Activated Kinase 1 (PAK1): A Key Player in Cancer Metastasis
Recent research has identified this compound derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[10][11][12] Aberrant PAK1 activation is linked to tumor progression, migration, and invasion.[11][12]
Mechanism of Action: Inhibition of PAK1 by these compounds has been shown to suppress the migration and invasion of cancer cells.[10][12] This is achieved, in part, by downregulating the expression of Snail, a key transcription factor that promotes the epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility.[11][12]
Experimental Workflow: Assessing Anti-Metastatic Potential
Caption: Workflow for evaluating anti-metastatic effects.
Quantitative Data:
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Reference |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | [1] |
Experimental Protocol: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess the effect of a compound on cancer cell migration.[13]
Objective: To qualitatively and quantitatively evaluate the effect of a this compound derivative on the migration of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Culture plates (e.g., 24-well)
-
Pipette tips (e.g., p200)
-
Culture medium
-
Test compound
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.[13]
B. Glycogen Synthase Kinase-3β (GSK-3β): A Target in Neurodegenerative Diseases and Diabetes
The this compound scaffold has also been identified as a novel chemical scaffold for the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[14] GSK-3β is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and type-2 diabetes.[14]
III. Emerging and Other Potential Targets
The therapeutic landscape of this compound derivatives is continually expanding, with research pointing to other potential targets.
-
Calcium Release-Activated Calcium (CRAC) Channels: Certain indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which play a crucial role in calcium signaling and immune responses.[15][16] This suggests their potential as immunomodulatory agents.[16]
-
Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway: There is emerging evidence that some derivatives may inhibit PI3K, a key regulator of a critical signaling cascade frequently dysregulated in cancer.[17]
-
Antiviral Activity: Recent studies have shown that N-arylindazole-3-carboxamide derivatives exhibit potent inhibitory activity against SARS-CoV-2, highlighting their potential as antiviral agents.[18]
IV. Conclusion
The this compound scaffold represents a highly versatile and pharmacologically significant framework in modern drug discovery. From the well-established and clinically validated inhibition of PARP to the promising and emerging targeting of protein kinases like PAK1 and other cellular pathways, derivatives of this core structure continue to demonstrate immense therapeutic potential across a spectrum of diseases. The detailed mechanistic understanding and robust experimental methodologies outlined in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic opportunities presented by this remarkable class of compounds.
V. References
-
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem. (URL: 1)
-
Unraveling the Kinase Selectivity of this compound Derivatives: A Comparative Guide - Benchchem. (URL: 9)
-
Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. (URL: 3)
-
Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (URL: 4)
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - Bohrium. (URL: 11)
-
Niraparib: Uses, Mechanism of action, Efficacy and side effects - ChemicalBook. (URL: 19)
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (URL: 12)
-
Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - ResearchGate. (URL: 10)
-
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. (URL: 14)
-
7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses - Benchchem. (URL: 17)
-
Mechanism of Action | ZEJULA (niraparib) for HCPs - Ovarian Cancer Treatment. (URL: 20)
-
An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de. (URL: 21)
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (URL: 15)
-
Application Notes and Protocols for 1H-Indazole-3-Carboxamides in Anti-Tumor Migration and Invasion Studies - Benchchem. (URL: 13)
-
Unveiling the Therapeutic Landscape: A Technical Guide to the Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide - Benchchem. (URL: 22)
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (URL: 5)
-
Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery - Benchchem. (URL: 2)
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. (URL: 8)
-
Cross-Validation of a Novel Substituted this compound: A Comparative Guide for Preclinical Evaluation - Benchchem. (URL: 23)
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. - Beth Israel Deaconess Medical Center. (URL: 16)
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: 24)
-
(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: 25)
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: 26)
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (URL: 27)
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (URL: 7)
-
Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed. (URL: 18)
-
Facile synthesis of new N1-alkylated this compound derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies - OUCI. (URL: 28)
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: 29)
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: 30)
-
A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies - Thieme E-Books & E-Journals -. (URL: 31)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer [jhoponline.com]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zejulahcp.com [zejulahcp.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Facile synthesis of new N1-alkylated this compound derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
An In-Depth Technical Guide to the In Silico Screening of 1H-Indazole-3-carboxamide Analogs
Abstract
The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the foundation of numerous inhibitors targeting key protein kinases.[1][2] The dysregulation of these kinases is implicated in a host of pathologies, including cancer and inflammatory diseases.[2] This guide provides a comprehensive, technically-focused walkthrough of an in silico screening workflow designed to identify and optimize novel this compound analogs as potent and selective kinase inhibitors, with a particular focus on Aurora Kinase A. We will delve into the rationale behind each methodological choice, from target selection and library preparation to molecular docking, and post-docking analysis, providing a robust framework for researchers in drug discovery.
Introduction: The Rationale for Targeting Aurora Kinase A with Indazole Analogs
The Aurora kinase family, comprising serine/threonine kinases, are critical regulators of mitosis.[3][4] Notably, Aurora Kinase A and B are frequently overexpressed in a wide array of human cancers, making them compelling targets for anticancer drug development.[3][5] Inhibition of Aurora Kinase A can lead to defects in mitotic spindle assembly, G2-M arrest, and ultimately, apoptosis in cancer cells.[3] The this compound core has emerged as a versatile scaffold for developing kinase inhibitors, with demonstrated potential for achieving high potency and selectivity.[1][6] This guide will utilize Aurora Kinase A as the primary target to illustrate a comprehensive in silico screening cascade.
The Strategic Workflow: A Multi-Stage Computational Funnel
A successful virtual screening campaign is not a single experiment but a multi-stage funnel designed to progressively enrich a large, diverse chemical library for compounds with a high probability of being active. Our workflow is designed to maximize efficiency and accuracy, moving from broad, rapid assessments to more computationally intensive and precise evaluations.
Caption: High-level overview of the in silico screening workflow.
Phase 1: Foundational Preparation
Target Selection and Structure Preparation
The quality of the target protein structure is paramount for the success of any structure-based drug design project.[7]
Protocol: Target Preparation
-
Obtain Crystal Structure: Download the X-ray crystal structure of human Aurora Kinase A in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5ZAN.[8] This provides an experimentally validated binding pocket. Other relevant structures include 2WTV, 2X81, 5AAE, and 7AYH.[9][10][11][12]
-
Pre-processing:
-
Remove all non-essential molecules, including water, co-solvents, and crystallographic additives using a molecular modeling suite such as Schrödinger Maestro or PyMOL.
-
Separate the protein, ligand, and any essential cofactors into separate files.
-
Inspect the protein for missing residues or loops. If necessary, these can be modeled using tools like Modeller.
-
-
Protonation and Optimization:
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed. This ensures a more realistic protein conformation.
-
Ligand Library Curation
The selection and preparation of the ligand library are critical for exploring diverse chemical space.
Protocol: Ligand Library Preparation
-
Library Acquisition:
-
Library Preparation:
-
Generate 3D conformations for each ligand.
-
Assign correct protonation states and tautomers at physiological pH (7.4). Tools like LigPrep (Schrödinger) or Open Babel can automate this process.
-
Perform an energy minimization of each ligand to obtain a low-energy conformation.
-
Phase 2: Virtual Screening Cascade
This phase involves the computational docking of the prepared ligand library into the active site of the target protein.
High-Throughput Virtual Screening (HTVS)
For very large libraries (millions of compounds), a rapid, less computationally demanding screening method is employed first to filter the library down to a manageable size.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is a computationally intensive process that evaluates numerous possible conformations.[7]
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site. The dimensions of the grid box are typically centered on the co-crystallized ligand from the PDB structure.[17][18]
-
Docking Execution:
-
Use a validated docking program such as AutoDock Vina.[19] AutoDock Vina is known for its speed and accuracy in binding mode prediction.[20]
-
The command-line execution for a single ligand would be:
-
The config.txt file specifies the coordinates of the center of the grid box and its dimensions (in Angstroms).[21]
-
-
Batch Processing: For screening a library, this process is automated using scripts (e.g., Python or shell scripts) to iterate through all the prepared ligands.[19]
Caption: Molecular docking workflow using AutoDock Vina.
Phase 3: Post-Screening Analysis and Hit Selection
The output of the virtual screen is a ranked list of compounds based on their predicted binding affinities. However, the docking score alone is not sufficient for hit selection.[22]
Post-Docking Analysis and Rescoring
A critical visual inspection of the top-ranked poses is necessary to ensure that the predicted binding modes are chemically reasonable.
Protocol: Post-Docking Analysis
-
Visual Inspection: Analyze the top-scoring poses for key interactions known to be important for binding to Aurora Kinase A. These include hydrogen bonds with the hinge region residues (e.g., Ala213).
-
Interaction Fingerprints: Generate interaction fingerprints for each pose to systematically analyze the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the protein.
-
Clustering: Cluster the docked poses based on their binding mode to identify common binding orientations among the top-scoring compounds.
ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the likelihood of late-stage drug development failures.[23][24][25][26]
Protocol: In Silico ADMET Prediction
-
Property Calculation: Utilize computational tools and web servers (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties for the top-ranked hits.[24]
-
Filtering: Filter the hit list based on established drug-likeness rules (e.g., Lipinski's Rule of Five) and predicted ADMET properties.[16]
Table 1: Key ADMET Properties for Consideration
| Property | Desirable Range/Outcome | Rationale |
| Molecular Weight (MW) | < 500 Da | Good absorption and distribution |
| LogP | < 5 | Optimal lipophilicity for membrane permeability |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity[6] |
| CYP450 Inhibition | Low probability | Reduced risk of drug-drug interactions |
| Blood-Brain Barrier (BBB) Permeation | Varies by therapeutic goal | Desirable for CNS targets, undesirable for peripheral targets |
Hit Prioritization and Selection
The final step involves integrating all the collected data to select a manageable number of diverse and promising compounds for experimental validation.
Advanced Methods: Molecular Dynamics Simulations
For the most promising hits, molecular dynamics (MD) simulations can provide a more dynamic and accurate assessment of binding stability.
Protocol: MD Simulation with GROMACS
-
System Setup: Place the docked protein-ligand complex in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.[27]
-
Equilibration: Perform a series of equilibration steps (NVT and NPT) to allow the system to reach a stable temperature and pressure.[27]
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the protein-ligand complex.[28]
-
Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and conformational changes in the protein.[28]
GROMACS is a versatile and high-performance MD package suitable for these simulations.[29][30][31]
Limitations and Considerations
It is imperative to acknowledge the inherent limitations of in silico screening.[32][33][34]
-
Scoring Function Inaccuracies: Scoring functions are approximations of binding free energy and may not always accurately rank compounds.[22]
-
Protein Flexibility: Most docking protocols treat the protein as rigid, which is a simplification of the dynamic nature of proteins.[22][33]
-
False Positives: Virtual screening is prone to generating false positives, making experimental validation essential.[35]
Conclusion
The in silico screening workflow detailed in this guide provides a robust and scientifically grounded framework for the identification of novel this compound analogs as potential kinase inhibitors. By integrating molecular docking, ADMET prediction, and advanced simulation techniques, researchers can significantly accelerate the early stages of drug discovery. However, it is crucial to remember that computational predictions must always be validated through experimental testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biohelplearning.com [biohelplearning.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ZINC database - Wikipedia [en.wikipedia.org]
- 15. [PDF] ZINC - A Free Database of Commercially Available Compounds for Virtual Screening | Semantic Scholar [semanticscholar.org]
- 16. Virtual screening using the ligand ZINC database for novel lipoxygenase-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery [amitray.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 25. fiveable.me [fiveable.me]
- 26. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 27. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 28. compchems.com [compchems.com]
- 29. GROMACS - Wikipedia [en.wikipedia.org]
- 30. Welcome to GROMACS — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]
- 31. neurosnap.ai [neurosnap.ai]
- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 35. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]
A Senior Application Scientist's Guide to 1H-Indazole-3-carboxamide: A Privileged Fragment for Modern Drug Discovery
Abstract
The 1H-indazole-3-carboxamide core represents a quintessential "privileged fragment" in medicinal chemistry. Its rigid, bicyclic structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an exceptionally versatile starting point for fragment-based drug discovery (FBDD). This guide provides an in-depth technical analysis of the this compound scaffold, moving from its fundamental physicochemical properties and synthesis to its application in the development of potent and selective modulators for diverse biological targets. We will explore the causality behind its effectiveness, detail the self-validating experimental workflows required for its progression from hit to lead, and present case studies on its successful application against critical targets like protein kinases and ion channels.
Part 1: The Scaffold - Foundation and Properties
The Rationale for Privileged Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (<300 Da) that, despite binding with low affinity (μM to mM range), do so with high ligand efficiency.[1] These initial "hits" serve as high-quality starting points for optimization into potent leads.
Within this paradigm, certain scaffolds, termed "privileged fragments," are recurrently identified as effective binders to a wide range of biological targets. The this compound is a prime example. Its utility stems from its ability to mimic key interaction motifs, particularly the hydrogen bonding patterns required for binding to the hinge region of kinases.[3][4]
Physicochemical Properties of the this compound Core
The foundational scaffold possesses a unique combination of properties that make it an ideal starting point for a fragment library.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Hydrogen Bond Donors | 2 (amine and indazole N-H) | [5] |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and pyrazole N) | [5] |
| Topological Polar Surface Area | 71.8 Ų | [5] |
The structure features a planar, aromatic bicyclic system that provides rigidity, reducing the entropic penalty upon binding. The carboxamide group at the 3-position, along with the N1-H of the indazole ring, creates a potent hydrogen-bonding motif capable of forming bidentate interactions with protein backbones, a feature critical for its success as a kinase hinge-binder.[6]
Core Synthesis Methodologies
The synthetic tractability of a fragment is paramount for successful hit-to-lead campaigns. The this compound scaffold can be accessed through several reliable synthetic routes, allowing for systematic structural elaboration.
A common and efficient method involves the initial protection of the indazole, followed by lithiation and carboxylation, and subsequent amide coupling.[7][8]
Protocol: General Synthesis of this compound Derivatives
-
N-Protection: Indazole is protected, often with a SEM (2-(trimethylsilyl)ethoxymethyl) group, by reacting it with SEM-Cl in the presence of a base like sodium hydride (NaH) in an anhydrous solvent (e.g., DMF).[7]
-
Directed Ortho-Metalation & Carboxylation: The N-protected indazole is cooled to a low temperature (e.g., -40°C) in an anhydrous solvent like THF. An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to selectively deprotonate the C3 position. Carbon dioxide gas is then bubbled through the solution to form the 3-carboxylic acid upon acidic workup (e.g., with NH₄Cl followed by citric acid).[7]
-
Amide Coupling: The resulting 1H-indazole-3-carboxylic acid is coupled with a desired primary or secondary amine. Standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like DMF with a base (e.g., triethylamine) are used to facilitate the formation of the final carboxamide derivatives.[8]
-
Deprotection (if necessary): The protecting group is removed under appropriate conditions to yield the final product.
Causality: This regioselective approach is highly reliable because the N-protection step directs the lithiation specifically to the C3 position, preventing side reactions and ensuring a high yield of the desired intermediate.[7] This synthetic accessibility is crucial for rapidly generating a library of analogs for structure-activity relationship (SAR) studies.
Part 2: The Process - From Fragment to Lead
The journey from a weakly binding fragment to a potent lead compound is a structured, multi-stage process heavily reliant on sensitive biophysical techniques capable of detecting and characterizing low-affinity interactions.
Fragment Library Screening: A Biophysical Cascade
No single biophysical technique is sufficient for a robust fragment screening campaign. A cascaded approach is employed to maximize efficiency and minimize false positives. The goal is to use a high-throughput, lower-information primary screen to identify a larger pool of potential binders, which are then triaged through lower-throughput, higher-information secondary and tertiary assays for validation and characterization.[1][9]
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole-3-Carboxamide Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics.[1][2] Its inherent drug-like properties have propelled its investigation against a multitude of biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[2] This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.[2]
The Chemistry of Indazole-3-Carboxamides: Synthesis and Characterization
The synthesis of indazole-3-carboxamide derivatives typically begins with the indazole core, which can be modified at various positions. A common and versatile starting material is 1H-indazole-3-carboxylic acid. The derivatization primarily occurs at the amide nitrogen, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.
General Synthesis Protocol
A frequently employed method for the synthesis of this compound derivatives involves the coupling of 1H-indazole-3-carboxylic acid with a diverse range of amines. This is typically achieved using standard peptide coupling reagents.
Step-by-step methodology:
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in an appropriate solvent such as dimethylformamide (DMF), coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and Hydroxybenzotriazole (HOBt) are added. A base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA), is also included to facilitate the reaction. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.[3]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is stirred at room temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice water, and the product is extracted with an organic solvent. The combined organic layers are washed with solutions like sodium bicarbonate and brine, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography, to yield the final this compound derivative.
A visual representation of a general synthetic workflow is provided below:
Caption: General synthetic workflow for indazole-3-carboxamide derivatives.
Targeting Protein Kinases: A Fertile Ground for Indazole-3-Carboxamides
The indazole scaffold has proven to be a particularly effective framework for the development of protein kinase inhibitors.[4] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
p21-Activated Kinase 1 (PAK1) Inhibitors
Aberrant activation of p21-activated kinase 1 (PAK1) is linked to tumor progression, making it a promising target for anticancer therapies.[5] this compound derivatives have emerged as potent PAK1 inhibitors.[5]
A systematic SAR study revealed several key structural features that govern the potency and selectivity of these compounds.[5] The introduction of a hydrophobic ring that can access a deep back pocket of the ATP-binding site is crucial for enhancing inhibitory activity.[2][5] Furthermore, the incorporation of a hydrophilic group in the bulk solvent region is critical for both inhibitory activity and selectivity.[2][5]
| Compound ID | R1 (Indazole N1) | R2 (Amide) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[2][5] |
| - | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[2][5] |
| - | H | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[2][5] |
The following diagram illustrates the key SAR insights for PAK1 inhibition:
Caption: Key SAR features for PAK1 inhibitors.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in several diseases, including type-2 diabetes and neurological disorders like Alzheimer's disease.[6] Virtual screening efforts have identified the this compound scaffold as a novel inhibitor of human GSK-3β.[6] X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of the enzyme.[6]
SAR studies on this class of compounds have shown that substitutions at the 5-position of the indazole ring can significantly impact activity.[4] For instance, the introduction of a methyl group at this position was found to be less effective than methoxy substitutions, highlighting the importance of this group for high potency.[4]
JNK3 Inhibitors
The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is involved in the pathways of several central nervous system (CNS) diseases.[7] Indazole and aza-indazole scaffolds have been developed as potent and selective JNK3 inhibitors with good oral bioavailability and brain penetration.[7] Extensive SAR studies have led to the identification of highly potent inhibitors, with one lead compound demonstrating an IC50 of 5 nM.[7]
Modulating Ion Channels: The Case of CRAC Channels
The calcium-release activated calcium (CRAC) channel plays a crucial role in the function of mast cells, and its modulation represents a therapeutic strategy for inflammatory and autoimmune diseases.[8][9] Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[8][9]
A key finding from the SAR studies of these compounds is the critical importance of the amide linker's regiochemistry.[8][9] The indazole-3-carboxamide linkage (-CO-NH-Ar) is essential for activity. In contrast, the reverse amide isomer (-NH-CO-Ar) is inactive, even at high concentrations.[8][9] This specific regiochemical requirement is a unique feature of indazole-based CRAC channel blockers.[8][9]
The following diagram illustrates this critical regiochemical requirement:
Caption: Regiochemistry is critical for CRAC channel inhibition.
Targeting Other Key Proteins
The versatility of the indazole-3-carboxamide scaffold extends beyond kinases and ion channels, with derivatives showing activity against a range of other important therapeutic targets.
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors
PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10][11] N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors.[12] A structure-based design approach, starting from a weakly active unsubstituted this compound, led to the discovery of more potent inhibitors by introducing a three-carbon linker between the indazole core and various heterocycles.[12]
| Compound | R1 (Indazole N1) | PARP-1 IC50 (µM) |
| 4 | 3-(piperidine-1-yl)propyl | 36 |
| 5 | 3-(2,3-dioxoindolin-1-yl)propyl | 6.8 |
Prostanoid EP4 Receptor Antagonists
The prostanoid EP4 receptor is involved in inflammation and has been identified as a target for colorectal cancer immunotherapy.[13][14] A screening of an in-house small-molecule library identified a 2H-indazole-3-carboxamide as an EP4 antagonist hit.[13][14] Subsequent SAR exploration led to the discovery of a potent compound with single-nanomolar antagonistic activity and favorable drug-like properties.[13][14] Interestingly, the 2H-regioisomer of the indazole was found to be preferred for maintaining antagonist potency over the 1H-regioisomer.[13]
The Role of Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.[15][16] In the context of indazole-3-carboxamides, this approach can be used to improve metabolic stability, alter pharmacokinetics, and reduce toxicity.[15] For instance, the indazole ring itself is considered a bioisostere of indole and benzimidazole.[17][18] More subtle modifications, such as the replacement of an amide bond with a bioisostere like a 1,2,4-oxadiazole, have been successfully employed to develop potent and selective monoamine oxidase B (MAO-B) inhibitors.[19]
Experimental Protocols for Biological Evaluation
The biological evaluation of indazole-3-carboxamide derivatives requires a suite of robust and validated assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit the activity of a specific kinase by 50% (IC50).
Step-by-step methodology:
-
Reaction Setup: The kinase, a suitable substrate (e.g., a peptide), and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.
-
Detection: The extent of the kinase reaction can be measured using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay), or antibody-based detection of the phosphorylated substrate (e.g., ELISA).[2]
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable equation.[2]
Cellular Proliferation Assay
Objective: To assess the effect of the test compound on the proliferation of cancer cells.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay that measures ATP content.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.
The following diagram outlines a general workflow for an in vitro efficacy study:
Caption: General workflow for in vitro efficacy studies.
Conclusion
The indazole-3-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets make it a highly valuable starting point for the development of novel therapeutics. The continued exploration of the structure-activity relationships of substituted indazole-3-carboxamides holds significant promise for the discovery of new and improved treatments for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. drughunter.com [drughunter.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to 1H-Indazole-3-Carboxamide Derivatives as Kinase Inhibitors
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
The 1H-indazole-3-carboxamide scaffold has unequivocally established itself as a "privileged" structure in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its rigid, bicyclic nature and specific hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, securing a place as the core of numerous clinical candidates and approved drugs.[1][2] This technical guide provides a comprehensive overview of the this compound core, delving into its structure-activity relationships (SAR), mechanisms of action, and its successful application in targeting a range of therapeutically relevant kinases, including PAK1, GSK-3β, c-MET, VEGFR, and AXL. We will explore the causal chemistry behind experimental design, present detailed protocols for synthesis and evaluation, and offer insights into the future trajectory of this remarkable scaffold in oncology and beyond.
The Kinase Challenge and the Rise of a Privileged Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, the ATP-binding site of kinases has become one of the most intensively pursued targets in drug discovery.
The this compound scaffold emerged as a powerful framework for kinase inhibition due to its inherent ability to form key interactions within the ATP hinge region of kinases. This interaction anchors the molecule, allowing various substituents to be strategically positioned to engage with other regions of the binding site, thereby dictating potency and selectivity.[4] Several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib, feature an indazole core, underscoring its clinical significance.[2][5]
Medicinal Chemistry Deep Dive: Structure-Activity Relationships (SAR)
The therapeutic utility of the this compound scaffold is unlocked through precise chemical modifications. The SAR is highly dependent on the target kinase, but general principles have been established through extensive research.
Key Principles of SAR:
-
Indazole Core: The N1-H and the adjacent ring nitrogen of the indazole typically form critical hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.
-
Amide Linker: The carboxamide linker provides a rigid connection point for additional functionalities. The orientation of this group is crucial for positioning substituents correctly.
-
Amide Substituent (R-group): This is the most commonly modified position and the primary driver of potency and selectivity. Substituents here explore different pockets within the ATP-binding site. For instance, introducing a hydrophobic moiety can access the deep, back hydrophobic pocket, while adding hydrophilic groups can extend into the bulk solvent region.[5][6][7][8]
The following diagram illustrates the key regions of the scaffold for chemical modification and their general impact on kinase binding.
Caption: General SAR strategy for this compound kinase inhibitors.
Target-Specific SAR Data
The versatility of the scaffold is evident when examining its derivatization against different kinase targets.
Table 1: SAR of Derivatives as p21-Activated Kinase 1 (PAK1) Inhibitors [6][7][8]
| Compound ID | R-Group (Amide Substituent) | PAK1 IC50 (nM) | Key SAR Observations |
| 87b | 2-chloro-4-fluorophenyl | 159 | Introduction of a hydrophobic moiety enhances activity over initial hits.[5] |
| 87d | 4-chloro-2-fluorophenyl | 16 | Positional isomerism of halogens on the phenyl ring significantly impacts potency.[9] |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | A piperazine with a terminal pyridine ring extending into the solvent region is crucial for high potency and selectivity.[6][7][8] |
Table 2: SAR of Derivatives as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors [2][10]
| Compound ID | Indazole 5-Position | Amide Substituent | GSK-3β IC50 (µM) | Key SAR Observations |
| 48 | -CH3 | N,N-dimethyl | >10 | A methyl group at the 5-position is less favorable than a methoxy group.[2] |
| 50 | -OCH3 | N,N-dimethyl | 0.35 | A methoxy group at the 5-position significantly improves potency, suggesting favorable interactions.[2] |
| 51d | H | N-(piperidin-4-ylmethyl) with N-alkylcarboxylic acid | 0.23 | Adding an N-alkylcarboxylic acid to the piperidine ring increases activity.[2] |
Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound predominantly act as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of endogenous ATP and thereby blocking the phosphotransfer reaction.
Molecular docking and X-ray crystallography studies have confirmed this binding mode across multiple kinases.[10][11][12] The key interactions typically involve:
-
Hinge Interaction: Two hydrogen bonds form between the indazole N1-H and N2 atoms and the backbone amide and carbonyl groups of the kinase hinge region (e.g., with Ala564 and Glu562 in FGFR1).[2]
-
Hydrophobic Interactions: Aromatic rings and other hydrophobic substituents on the amide group engage with hydrophobic pockets within the active site.
-
Solvent Front Interactions: Polar groups extending from the amide substituent can interact with the solvent-exposed region, often enhancing selectivity and improving pharmacokinetic properties.
Key Kinase Targets and Therapeutic Applications
The scaffold has been successfully optimized to target a variety of kinases implicated in cancer progression.
AXL, c-MET, and VEGFR: Targeting Tumor Growth and Angiogenesis
AXL, c-MET, and VEGFR are receptor tyrosine kinases (RTKs) whose overexpression and aberrant activation are linked to poor prognosis, drug resistance, and metastasis in numerous cancers.[11][12][13][14] The this compound core has yielded potent inhibitors for these critical oncogenic drivers.
-
AXL: A member of the TAM (TYRO3, AXL, MER) family, AXL activation drives cell survival, proliferation, and invasion.[11][15][16] Fragment-based screening has identified indazole-based compounds as effective AXL inhibitors.[11]
-
c-MET: Deregulation of the HGF/c-MET pathway is implicated in many human cancers.[12][17] Several indazole series have been developed as potent c-MET inhibitors, with some showing nanomolar activity in both biochemical and cell-based assays.[12][18]
-
VEGFR-2: As a key mediator of angiogenesis, inhibiting VEGFR-2 is a proven strategy in cancer therapy.[13][19] Indazole derivatives have been designed that show potent, nanomolar inhibition of VEGFR-2 and demonstrate anti-angiogenic properties in preclinical models.[13][20][21]
The diagram below illustrates the central role of these RTKs in cancer signaling and the point of intervention for indazole-based inhibitors.
Caption: Inhibition of key RTK signaling pathways by indazole derivatives.
PAK1: Targeting Tumor Migration and Invasion
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a critical node in cancer cell motility.[3] Aberrant PAK1 activation promotes cytoskeletal rearrangements and cell migration, contributing to metastasis.[3][7] The this compound scaffold has yielded highly potent and selective PAK1 inhibitors that suppress the migration and invasion of cancer cells in vitro by downregulating key effectors like Snail.[6][7][22]
Experimental Corner: From Synthesis to Screening
A robust and reproducible experimental workflow is essential for the discovery and optimization of novel kinase inhibitors.
Representative Synthesis Protocol
The synthesis of 1H-indazole-3-carboxamides typically involves the formation of an amide bond between 1H-indazole-3-carboxylic acid and a desired amine.[23][24]
Protocol: Synthesis of N-aryl-1H-indazole-3-carboxamide
-
Acid Preparation: Start with commercially available or synthesized 1H-indazole-3-carboxylic acid (1 equivalent).
-
Activation: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HOBT (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Causality: EDC/HOBT forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine, facilitating efficient amide bond formation under mild conditions.
-
-
Amide Bond Formation: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 equivalents) to neutralize the acid.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Kinase Inhibition Assay Protocol
Determining the inhibitory activity (IC50) of a compound against its target kinase is a critical step. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination [1][8][9]
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, then further dilute in the appropriate kinase assay buffer. Prepare solutions of the purified kinase, the specific peptide substrate, and ATP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution. Add 5 µL of a solution containing the kinase enzyme and substrate. Incubate for 10-15 minutes at room temperature to allow for compound binding.[9]
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Self-Validation: Include control wells: "no kinase" (background), "no inhibitor" (100% activity), and a known potent inhibitor (positive control).
-
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Causality: This step is crucial to prevent the remaining ATP from interfering with the luminescence detection step.
-
-
ADP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8]
The general workflow for discovering and validating these inhibitors is summarized below.
Caption: General workflow for kinase inhibitor discovery and development.
Future Directions and Challenges
The this compound scaffold remains a fertile ground for the development of next-generation kinase inhibitors. Future efforts will likely focus on:
-
Overcoming Resistance: Designing derivatives that can inhibit kinase mutants that confer resistance to existing therapies.
-
Enhancing Selectivity: Fine-tuning substituents to minimize off-target effects and improve safety profiles. The development of highly selective PAK1 inhibitors demonstrates that this is an achievable goal.[6][7]
-
Targeting New Kinases: Applying the scaffold to inhibit less-explored kinases that are emerging as important therapeutic targets.
-
Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct, synergistic targets, such as the dual VEGFR-2/EGFR inhibitors currently under investigation.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. derpharmachemica.com [derpharmachemica.com]
The 1H-Indazole-3-Carboxamide Scaffold: A Privileged Structure in Modulating Key Cell Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Core Chemical Moiety
In the landscape of modern medicinal chemistry, the 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for potent and selective interaction with a diverse array of biological targets. This versatility has positioned it at the forefront of drug discovery, leading to the development of targeted therapies for a range of diseases, most notably in oncology and immunology. The unique chemical properties of this scaffold allow for the strategic placement of various substituents, enabling the fine-tuning of its pharmacological profile to achieve high affinity and specificity for distinct cellular proteins.
This technical guide provides a comprehensive overview of the role of this compound derivatives in modulating critical cell signaling pathways. Rather than focusing on a single molecule, we will explore how this core structure has been ingeniously adapted to create potent inhibitors of DNA repair enzymes, protein kinases, and ion channels. We will delve into the mechanistic underpinnings of these interactions, the resulting impact on cellular function, and the validated experimental protocols used to characterize their activity.
Section 1: Intercepting the DNA Damage Response - The PARP Inhibitor Paradigm
One of the most significant applications of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
Mechanism of Action: Beyond Simple Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When an SSB is detected, PARP binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[2]
This compound-based PARP inhibitors, such as Niraparib, function through a dual mechanism:
-
Catalytic Inhibition: They occupy the NAD+ binding site of the PARP enzyme, preventing the synthesis of PAR chains and thereby stalling the repair of SSBs.[3]
-
PARP Trapping: Perhaps more critically, these inhibitors trap the PARP enzyme onto the DNA at the site of the break.[1][4] The resulting PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription.[1]
When replication forks encounter these unrepaired SSBs and trapped PARP complexes, they collapse, leading to the formation of more lethal DNA double-strand breaks (DSBs).[2]
The Principle of Synthetic Lethality
The profound anti-cancer effect of PARP inhibitors is most pronounced in tumors with pre-existing defects in homologous recombination repair (HRR), the primary pathway for repairing DSBs.[5] A well-known example is in cancers with mutations in the BRCA1 or BRCA2 genes.[2] In these "HRR-deficient" cells, the DSBs generated by PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2] This concept, known as synthetic lethality, exploits the cancer's specific vulnerabilities while having a lesser impact on healthy cells with functional HRR pathways.[2]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibitor action and synthetic lethality.
Experimental Protocol: Assessing DNA Damage via γH2AX Foci Formation
This immunofluorescence assay quantifies DSBs by detecting the phosphorylated form of histone H2AX (γH2AX), which rapidly accumulates at sites of DNA damage.
1. Cell Culture and Treatment: a. Seed cancer cells (e.g., BRCA-mutant ovarian cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight. b. Treat cells with varying concentrations of the this compound-based PARP inhibitor (and a vehicle control, e.g., DMSO) for 24-48 hours.
2. Cell Fixation and Permeabilization: a. Aspirate the media and wash the cells gently with Phosphate-Buffered Saline (PBS). b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining: a. Wash three times with PBS. b. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. c. Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in 1% BSA/PBS overnight at 4°C. d. Wash three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark. f. Wash three times with PBS.
4. Mounting and Imaging: a. Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). b. Image the cells using a fluorescence microscope.
5. Data Analysis: a. Quantify the number of distinct fluorescent foci (γH2AX signals) per nucleus. A significant increase in foci in inhibitor-treated cells compared to the control indicates an accumulation of DNA double-strand breaks.[6]
Section 2: Precision Targeting of Kinase Signaling Cascades
The this compound scaffold is a cornerstone in the design of inhibitors targeting protein kinases, enzymes that play pivotal roles in nearly all aspects of cell signaling.[7] By modifying the substituents on the indazole ring and the carboxamide group, medicinal chemists can achieve high selectivity for the ATP-binding pocket of specific kinases.[8]
Case Study 1: Inhibition of p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that acts as a key downstream effector for Rac and Cdc42 small GTPases. Aberrant PAK1 activation is linked to cancer cell proliferation, survival, and metastasis.[8] Certain this compound derivatives have been engineered as potent and selective PAK1 inhibitors.[8][9]
Mechanism & Downstream Effects: These inhibitors compete with ATP for binding to the PAK1 kinase domain. By blocking PAK1 activity, they can suppress the migration and invasion of cancer cells. One key mechanism involves the downregulation of Snail, a transcription factor that promotes the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[8][9]
Signaling Pathway: PAK1 in Cell Migration and its Inhibition
Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.
Case Study 2: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, apoptosis, and cell fate. Its dysregulation is implicated in neurodegenerative diseases, bipolar disorder, and diabetes.[10] The this compound scaffold has been successfully used to develop novel GSK-3β inhibitors.[10][11]
Mechanism & Therapeutic Potential: By binding to the ATP pocket of GSK-3β, these inhibitors block its kinase activity. This can have various therapeutic effects, such as mimicking aspects of insulin signaling (by preventing the phosphorylation and inhibition of glycogen synthase) or promoting neuronal survival.[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This assay measures the amount of ADP produced by a kinase reaction, which is then converted into a luminescent signal. Lower luminescence indicates greater inhibition of the kinase.
1. Kinase Reaction Setup: a. In a 384-well plate, add the this compound inhibitor at various concentrations. b. Add the target kinase (e.g., purified recombinant PAK1 or GSK-3β) and its specific substrate peptide to the wells. c. Initiate the kinase reaction by adding an ATP solution. d. Incubate at room temperature for a specified time (e.g., 60 minutes).
2. ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. b. Add Kinase Detection Reagent, which contains the enzyme Ultra-Glo™ Luciferase and its substrate. This enzyme converts the ADP generated in the first step into ATP, which then drives the luciferase reaction, producing light. c. Incubate for 30-60 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. c. Determine the IC50 value by fitting the data to a dose-response curve.
Section 3: Modulating Calcium Signaling via CRAC Channel Blockade
Calcium (Ca2+) is a ubiquitous second messenger, and its precise spatial and temporal regulation is critical for processes like immune cell activation, proliferation, and gene expression. Store-operated calcium entry (SOCE) is a major mechanism for Ca2+ influx, mediated by the Calcium Release-Activated Calcium (CRAC) channels.[12]
Mechanism of CRAC Channel Inhibition
CRAC channels are composed of Orai proteins in the plasma membrane and STIM proteins in the endoplasmic reticulum. When intracellular Ca2+ stores are depleted, STIM proteins sense this change, translocate near the plasma membrane, and activate Orai channels to allow Ca2+ influx.[12]
Derivatives of this compound have been identified as potent and selective blockers of the Orai channel pore.[12][13] Unlike some inhibitors that require pre-incubation, these compounds can demonstrate a fast-onset, reversible blockade of Ca2+ influx.[12] This action prevents the sustained increase in intracellular calcium required for the activation of downstream signaling pathways.[14]
Downstream Consequences: In immune cells like T-cells and mast cells, CRAC channel-mediated Ca2+ influx is essential for activating the transcription factor NFAT (Nuclear Factor of Activated T-cells) and for degranulation.[12][13] By blocking this influx, indazole-3-carboxamide derivatives can inhibit T-cell proliferation and cytokine production, and prevent the release of inflammatory mediators from mast cells, highlighting their potential as novel immunomodulators.[12][14]
Workflow: CRAC Channel Signaling and its Inhibition
Caption: Inhibition of store-operated calcium entry by an indazole derivative.
Experimental Protocol: Measuring Intracellular Calcium Influx
This protocol uses a fluorescent calcium indicator, such as Fura-2 or Fluo-4, to measure changes in intracellular Ca2+ concentration in real-time.
1. Cell Loading: a. Culture cells (e.g., Jurkat T-cells) in suspension or on plates suitable for fluorescence imaging. b. Load the cells with a cell-permeant version of a calcium indicator dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where it is then cleaved by intracellular esterases, trapping the fluorescent indicator inside.
2. Baseline Measurement: a. Wash the cells to remove extracellular dye. b. Place the cells in a fluorometer or on a fluorescence microscope stage. c. Record the baseline fluorescence for several minutes to ensure a stable signal.
3. Store Depletion and Inhibition: a. To induce store-operated calcium entry, first deplete the intracellular ER stores by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free buffer. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER, followed by a return to baseline. b. Pre-incubate a set of cells with the this compound CRAC channel blocker for a defined period before the next step.
4. Measuring SOCE: a. Re-introduce calcium to the extracellular buffer. b. In control cells (no inhibitor), this will trigger a large, sustained increase in fluorescence as Ca2+ flows into the cell through the now-open CRAC channels. c. In inhibitor-treated cells, this influx and the corresponding rise in fluorescence will be significantly blunted or completely abrogated.
5. Data Analysis: a. Quantify the fluorescence intensity over time. The magnitude of the SOCE response is typically measured as the peak fluorescence after calcium re-addition minus the baseline fluorescence. b. Plot the dose-response curve of the inhibitor to calculate its IC50 for CRAC channel blockade.
Conclusion and Future Directions
The this compound scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for the development of highly specific modulators of cellular signaling. From exploiting the genetic vulnerabilities of cancer cells through PARP inhibition to the precise regulation of kinase cascades and ion channels, derivatives of this core structure have demonstrated profound therapeutic potential. The continued exploration of structure-activity relationships, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutics. Future efforts will likely focus on developing compounds with improved pharmacokinetic properties, exploring novel combinations of these agents with other therapies such as immunotherapy, and identifying new biological targets for this remarkably versatile chemical scaffold.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 3. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Physicochemical Properties in the Development of Novel 1H-Indazole-3-carboxamide Compounds: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives showing promise as potent modulators of various biological targets, including kinases and ion channels.[1][2] The journey from a promising hit compound to a viable drug candidate, however, is fraught with challenges, many of which are dictated by the molecule's physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the critical physicochemical characteristics of novel this compound compounds. We will delve into the causal relationships between chemical structure and properties such as lipophilicity, aqueous solubility, and ionization state (pKa). Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of these parameters, empowering research and development teams to make data-driven decisions in their drug discovery programs.
The this compound Scaffold: A Versatile Pharmacophore
The this compound core is a bicyclic heteroaromatic system that serves as a versatile template for the design of bioactive molecules. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The amide linkage at the 3-position is a key feature, offering a hydrogen bond donor and acceptor, which is crucial for molecular recognition by proteins.[3]
Recent research has highlighted the potential of this compound derivatives in several therapeutic areas:
-
Oncology: As potent and selective inhibitors of p21-activated kinase 1 (PAK1), these compounds have shown anti-tumor migration and invasion activities.[4][5]
-
Immunology and Inflammation: Derivatives have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, playing a role in stabilizing mast cells.[3][6]
-
Neurological Disorders: The scaffold has been utilized to develop inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in conditions like Alzheimer's disease and bipolar disorder.[7][8]
The following diagram illustrates the core structure of this compound and highlights the key positions for chemical modification that influence its physicochemical properties and biological activity.
Caption: Core structure of this compound with key modification points.
The Critical Impact of Physicochemical Properties in Drug Discovery
The journey of a drug from administration to its target site is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes. These are, in turn, heavily influenced by the compound's fundamental physicochemical properties.[5] A molecule with excellent in vitro potency can fail in vivo if it has poor solubility, low permeability, or rapid metabolism. Therefore, a thorough understanding and optimization of these properties from the early stages of drug discovery is paramount.[5]
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in drug design. A certain degree of lipophilicity is essential for a drug to permeate through biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity.[9]
Lipophilicity is quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH. For orally administered drugs, a LogP value between 1 and 3 is often considered optimal.
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed into the bloodstream, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[10] Both kinetic and thermodynamic solubility are important parameters to assess. Kinetic solubility provides an early indication of potential issues in high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development.[11]
Ionization Constant (pKa): Dictating Solubility and Permeability at Physiological pH
The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. Since the pH varies throughout the body (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4), the ionization state of a drug can change significantly. The ionized form of a drug is generally more water-soluble, while the unionized form is more permeable across lipid membranes. Therefore, understanding the pKa is crucial for predicting a compound's behavior in different physiological compartments.[12]
The interplay of these three key physicochemical properties is a delicate balancing act, as illustrated below.
Caption: Interplay of key physicochemical properties in drug absorption.
Physicochemical Data of Representative this compound Compounds
| Compound ID | Target | cLogP | Experimental LogP | Experimental pKa | Aqueous Solubility (µg/mL) | Reference |
| Parent Scaffold | - | 0.8 (XLogP3) | Not Reported | Not Reported | Not Reported | [13] |
| N-Phenyl Derivative | - | 2.7 (XLogP3) | Not Reported | Not Reported | Not Reported | [14] |
| Compound 12d | CRAC Channel | 4.76 | Not Reported | Not Reported | Not Reported | [3] |
| Compound 14 | GSK-3β | 1.06 | Not Reported | Not Reported | Not Reported | [7] |
This table highlights the need for systematic experimental determination of these crucial parameters.
Experimental Protocols for Physicochemical Profiling
Accurate and reproducible experimental data is the cornerstone of successful drug development. The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of novel this compound compounds.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[15]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration of the compound in each phase is then determined, and the LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Step-by-Step Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Spike a small volume of the compound's stock solution into the biphasic system (e.g., 10 µL of a 10 mM stock to achieve a final concentration of 100 µM).
-
Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Sample Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation of LogD: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Caption: Workflow for LogD determination by the shake-flask method.
Determination of Aqueous Solubility
Both kinetic and thermodynamic solubility assays are valuable at different stages of drug discovery.
4.2.1. Kinetic Solubility by Turbidimetry
This high-throughput method is ideal for early-stage screening.[11]
Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by an increase in turbidity, which is measured by light scattering.
Step-by-Step Protocol:
-
Prepare Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4) in a clear-bottom 96-well plate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.
4.2.2. Thermodynamic Solubility by the Shake-Flask Method
This method provides the equilibrium solubility and is considered the gold standard.[10]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., PBS at pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV, with a standard calibration curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that contain a chromophore and whose UV-Vis spectrum changes upon ionization.[16]
Principle: The UV-Vis absorbance of the compound is measured in a series of buffers with different pH values. The pKa is the pH at which the concentrations of the ionized and unionized species are equal, which corresponds to the inflection point of the absorbance versus pH curve.[17]
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of buffers with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
-
Preparation of Compound Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant amount of the stock solution to each buffer to create a series of solutions with the same total compound concentration but different pH values.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation or determine the pKa from the inflection point of the resulting sigmoidal curve.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion: Integrating Physicochemical Properties for Successful Drug Development
The this compound scaffold holds immense promise for the development of novel therapeutics. However, translating this potential into clinical success requires a deep and early understanding of the physicochemical properties of the synthesized compounds. By systematically evaluating lipophilicity, solubility, and pKa using the robust experimental protocols outlined in this guide, drug discovery teams can:
-
Establish clear structure-property relationships: Understand how modifications to the scaffold impact its ADME properties.
-
Prioritize compounds with favorable "drug-like" characteristics: Select candidates with a higher probability of in vivo success.
-
Identify and mitigate potential liabilities early: Address issues such as poor solubility before significant resources are invested.
-
Guide formulation development: Provide essential data for creating effective drug delivery systems.
Ultimately, the integration of physicochemical profiling into the iterative cycle of design, synthesis, and biological testing is not merely a box-ticking exercise but a fundamental strategy for de-risking drug discovery projects and accelerating the delivery of new, effective medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 7. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. N-Phenyl-1H-indazole-3-carboxamide | C14H11N3O | CID 9341021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of N-Substituted 1H-Indazole-3-carboxamides
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of targeted therapeutics. Among its many derivatives, N-substituted 1H-indazole-3-carboxamides have garnered significant attention due to their demonstrated efficacy across a range of biological targets. These compounds are integral to the development of novel treatments for various diseases, acting as potent inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and as ligands for crucial receptors such as the serotonin 4 receptor (5-HT4R)[1][2]. The versatility of the indazole-3-carboxamide framework allows for fine-tuning of steric and electronic properties through substitution at the amide nitrogen, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the synthetic protocols for preparing N-substituted 1H-indazole-3-carboxamides, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed step-by-step procedures, and provide insights into reaction optimization and troubleshooting.
Core Synthesis Strategy: Amide Bond Formation
The most prevalent and versatile method for synthesizing N-substituted 1H-indazole-3-carboxamides is through the coupling of 1H-indazole-3-carboxylic acid with a desired primary or secondary amine.[3][4] This reaction, a cornerstone of organic and medicinal chemistry, involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] The overall transformation is depicted below:
Caption: General scheme for amide coupling.
The success of this synthesis hinges on the judicious selection of the coupling reagent, base, and solvent system. These choices are dictated by the reactivity of the specific amine, the desired reaction scale, and considerations for purification.
Protocol 1: High-Efficiency Amide Coupling Using HATU
For a broad range of amines, including those that are sterically hindered or less nucleophilic, the use of modern uronium-based coupling reagents is highly recommended. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most efficient reagents in this class, forming a highly reactive OAt-ester intermediate.[6]
Reaction Parameters
| Component | Role | Equivalents | Common Examples |
| 1H-Indazole-3-carboxylic Acid | Starting Material | 1.0 | - |
| Amine (R1R2NH) | Nucleophile | 1.0 - 1.2 | Primary or Secondary Amines |
| HATU | Coupling Reagent | 1.0 - 1.1 | - |
| DIPEA | Non-nucleophilic Base | 2.0 - 3.0 | Triethylamine (TEA) |
| DMF | Solvent | - | DCM, Acetonitrile |
Experimental Workflow
Caption: Workflow for HATU-mediated coupling.
Step-by-Step Protocol
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture and stir for 2 minutes.[6]
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound.
Protocol 2: Cost-Effective Amide Coupling Using EDC/HOBt
A more classical and cost-effective approach involves the use of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[6][7] The additive is crucial for suppressing side reactions and reducing the risk of racemization, particularly when working with chiral amines.
Reaction Parameters
| Component | Role | Equivalents | Common Examples |
| 1H-Indazole-3-carboxylic Acid | Starting Material | 1.0 | - |
| Amine (R1R2NH) | Nucleophile | 1.0 - 1.2 | Primary or Secondary Amines |
| EDC·HCl | Coupling Reagent | 1.2 | DCC, DIC |
| HOBt | Additive | 1.2 | Oxyma Pure |
| Triethylamine (TEA) | Base | 3.0 | DIPEA |
| DMF | Solvent | - | DCM |
Experimental Workflow
Caption: Workflow for EDC/HOBt-mediated coupling.
Step-by-Step Protocol
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in DMF (to a concentration of ~0.2 M) in a round-bottom flask.[7]
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.[7]
-
Add a suitable base, such as triethylamine (3.0 eq), and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]
-
Add the desired amine (1.0-1.2 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.[7]
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.[7]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography if necessary.
Troubleshooting and Optimization
-
Low Yield or Incomplete Reaction: If a reaction is sluggish, consider gently heating it to 40-50 °C. Ensure all reagents are of high quality and that solvents are anhydrous, as moisture can quench the activated intermediates. Increasing the equivalents of the coupling reagent and amine slightly (to 1.2 eq) may also drive the reaction to completion.[6]
-
Order of Addition: For optimal results, pre-activating the carboxylic acid is recommended. This involves stirring the carboxylic acid, coupling reagent, and base together for a few minutes before adding the amine.[6] This minimizes the potential for side reactions where the coupling reagent reacts directly with the amine.
-
Purification Challenges: The byproducts of coupling reactions can sometimes complicate purification. For instance, dicyclohexylurea (DCU), formed when using DCC, is often insoluble and can be removed by filtration. The byproducts from EDC are water-soluble, making aqueous workups particularly effective for their removal.[7]
Synthesis of the Precursor: 1H-Indazole-3-carboxylic Acid
The availability of the starting material, 1H-indazole-3-carboxylic acid, is crucial. While commercially available, it can also be synthesized in the laboratory. One common method involves the protection of the indazole nitrogen, followed by lithiation and carboxylation with carbon dioxide.[4][8] Another route involves the diazotization of o-toluidine.[8] A more direct approach starts from commercially available ethyl 1H-indazole-3-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.
Caption: Synthesis of the carboxylic acid precursor.
Conclusion
The synthesis of N-substituted 1H-indazole-3-carboxamides is a well-established process, primarily relying on robust and versatile amide coupling methodologies. The choice between a high-efficiency reagent like HATU and a more economical option like EDC/HOBt will depend on the specific requirements of the synthesis, including the nature of the substrates and the desired scale. By understanding the principles behind these protocols and adhering to careful experimental technique, researchers can efficiently access a diverse library of these medicinally important compounds for further investigation.
References
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
High-Yield Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 1H-Indazole-3-carboxaldehyde in Drug Discovery
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including potent kinase inhibition, anti-inflammatory, and anticancer properties.[1][2][3] Central to the synthesis of a diverse library of these valuable compounds is the 1H-indazole-3-carboxaldehyde core. The aldehyde functionality at the C3 position serves as a versatile synthetic handle, enabling a plethora of chemical transformations. These include, but are not limited to, Knoevenagel and Wittig reactions for alkene formation, reductive amination to access amine derivatives, and cyclization reactions to construct more complex heterocyclic systems.[4][5][6]
Despite its importance, the direct formylation of the 1H-indazole ring at the C3 position using classic methods like the Vilsmeier-Haack reaction is generally ineffective.[4] This limitation has necessitated the development of alternative and robust synthetic strategies. This comprehensive guide provides detailed protocols and expert insights into the most effective and high-yielding methods for the synthesis of 1H-indazole-3-carboxaldehyde derivatives, with a primary focus on the widely adopted nitrosation of indoles.
Methodology 1: Nitrosation of Indoles - The Workhorse Approach
The most prevalent and optimized method for preparing 1H-indazole-3-carboxaldehydes is the acid-mediated nitrosation of corresponding indole precursors.[4][7][8] This reaction proceeds via a multi-step pathway that commences with the nitrosation of the electron-rich C3 position of the indole ring. The resulting intermediate undergoes a ring-opening and subsequent ring-closing cascade to furnish the desired 1H-indazole-3-carboxaldehyde.[4]
Causality Behind Experimental Choices:
The success of this reaction is highly dependent on the electronic nature of the starting indole. Electron-deficient indoles, such as those bearing nitro or carboxyl groups, generally provide good to excellent yields.[4] Conversely, electron-rich indoles can be more challenging substrates, often leading to the formation of dimeric byproducts.[9] To mitigate these side reactions, a slow addition of the indole solution to the nitrosating mixture at low temperatures is crucial. This ensures that the concentration of the reactive indole is kept low, thereby favoring the desired intramolecular cyclization over intermolecular side reactions.[9]
Visualizing the Nitrosation Pathway
Caption: Reaction pathway for the nitrosation of indoles.
Quantitative Data Summary for Nitrosation of Various Indoles
| Starting Indole | Substituent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 6-Nitroindole | 6-NO₂ | 1.5 | 20 | 77 | [6] |
| 5-Nitroindole | 5-NO₂ | 6 | 80 | Good to Excellent | [10] |
| 5-Carboxyindole | 5-COOH | 2 | 50 | 62 | [4] |
| 5-Methoxyindole | 5-OCH₃ | 3-5 (after addition) | 50 | 91 | [4] |
| 7-Methylindole | 7-CH₃ | 12 | Room Temp | ~72 | [9] |
| 5-Iodoindole | 5-I | Not specified | Not specified | High | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation
This protocol is optimized for a 1 mmol scale of the starting indole.[10]
Materials:
-
Substituted Indole (1 mmol)
-
Sodium Nitrite (NaNO₂) (8 mmol, 550 mg)
-
Hydrochloric Acid (HCl), 2 N aqueous solution (2.7 mmol, 1.35 mL)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Argon gas supply
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the stirred solution at 0 °C. Continue stirring the resulting mixture under argon for 10 minutes at 0 °C.
-
Addition of Indole: In a separate flask, prepare a solution of the indole (1 equivalent) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir. The reaction time and temperature will vary depending on the substrate (refer to the data table above). For electron-rich indoles, it is often beneficial to let the reaction stir at room temperature for 12 hours. For some electron-deficient substrates, gentle heating (e.g., to 50-80 °C) can be applied to drive the reaction to completion.[4][9][10] Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole-3-carboxaldehyde.[7][10]
Protocol 2: Synthesis of the Precursor - Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction
While not directly applicable to indazoles, the Vilsmeier-Haack reaction is a robust method for synthesizing indole-3-carboxaldehydes, which are common precursors for various transformations.[11][12]
Materials:
-
Indole (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃) (1.1 equivalents)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride dropwise to DMF. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent (a chloroiminium ion).[11][13]
-
Reaction with Indole: Dissolve the indole in a minimal amount of DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify with an aqueous sodium hydroxide solution until the pH is alkaline.
-
Stir the mixture until the hydrolysis of the intermediate iminium salt is complete, resulting in the precipitation of the product.
-
Work-up and Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Methodology 2: Transition Metal-Catalyzed Syntheses - Modern Alternatives
Recent advances in organic synthesis have introduced transition-metal-catalyzed methods for the construction of the indazole core.[2][14] These methods often offer high efficiency, broad functional group tolerance, and novel pathways to substituted indazoles.[1][14]
Key Strategies:
-
Rhodium-Catalyzed C-H Activation/Annulation: This strategy involves the Rh(III)-catalyzed C-H activation of substrates like N-H-imidates or azobenzenes, followed by annulation with various coupling partners to construct the indazole ring.[1][15] These reactions often proceed under mild conditions with high atom economy.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have been employed in various cross-coupling reactions to form the N-N bond of the indazole ring.
-
Copper and Silver-Catalyzed Reactions: Copper and silver salts are also utilized, sometimes in conjunction with other transition metals, to facilitate the C-N and N-N bond-forming steps in indazole synthesis.[1]
While these methods are powerful, they often require specialized ligands and catalysts, and the optimization of reaction conditions can be more complex than the classical nitrosation approach. Researchers interested in these advanced techniques are encouraged to consult the primary literature for detailed protocols.[1][14][16]
Conceptual Workflow for Transition Metal-Catalyzed Synthesis
Caption: Conceptual workflow for transition metal-catalyzed indazole synthesis.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield (Nitrosation) | 1. Incorrect stoichiometry of reagents.2. Reaction temperature too high during indole addition.3. Rapid addition of the indole solution. | 1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[9]2. Maintain the reaction temperature at 0 °C during the addition of the indole.[9]3. Add the indole solution very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[9] |
| Formation of a Dark Precipitate (Nitrosation of electron-rich indoles) | Formation of dimeric byproducts due to the high reactivity of the indole.[9] | This is a common side reaction. Ensure slow addition of the indole at low temperatures to favor the desired reaction pathway. The byproduct can often be removed during column chromatography. |
| Incomplete Reaction (Nitrosation) | Insufficient reaction time or temperature after the addition of the indole. | After the slow addition at 0 °C, allow the reaction to stir at room temperature for at least 12 hours. Gentle heating can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[9] |
Conclusion
The synthesis of 1H-indazole-3-carboxaldehyde derivatives is a critical step in the development of novel therapeutics. The nitrosation of indoles remains the most reliable and high-yielding method for a wide range of substrates. By carefully controlling the reaction conditions, particularly the rate of addition and temperature, researchers can consistently obtain these valuable building blocks in high purity. For more specialized applications, transition-metal-catalyzed methods offer modern and powerful alternatives. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize 1H-indazole-3-carboxaldehyde derivatives for their drug discovery and development programs.
References
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Purification of 1H-Indazole-3-carboxamide by Silica Gel Column Chromatography: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1H-Indazole-3-carboxamide using silica gel column chromatography. This compound is a foundational scaffold in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmacologically active agents, including kinase inhibitors.[1][2][3] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the reliability of biological assay data.[4] This guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow, ensuring high-resolution separation and recovery of the target compound.
Introduction: The Significance of Purifying this compound
The indazole ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Specifically, the this compound core is integral to compounds developed as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression, and as modulators of cannabinoid receptors.[2][3] The synthetic route to these complex molecules often yields a crude product containing unreacted starting materials, byproducts, or reagents from the coupling process.[5]
Column chromatography is a fundamental purification technique that leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[6] For a moderately polar compound like this compound, silica gel chromatography is the method of choice, offering a robust and scalable solution for isolating the compound to a high degree of purity.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential for designing an effective purification strategy. These properties dictate its solubility and interaction with the chromatographic stationary and mobile phases.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O | [7][8] |
| Molecular Weight | 161.16 g/mol | [7][8] |
| Appearance | Off-white to white solid/powder | [8][9] |
| Melting Point | 284-286 °C | [8][10] |
| Solubility | Slightly soluble in Methanol and DMSO | [9] |
| Predicted pKa | 3.03 ± 0.10 | [9] |
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, which relies on a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.
-
Mechanism: Separation is governed by the polarity of the compounds in the crude mixture.[6]
-
Polar Compounds: Molecules with polar functional groups (like the amide and N-H groups of the indazole ring) will form stronger hydrogen bonds and dipole-dipole interactions with the silanol groups. This strong adsorption leads to slower movement down the column.
-
Non-polar Compounds: Less polar impurities will have weaker interactions with the silica gel, spend more time in the mobile phase, and thus elute from the column more quickly.
-
The choice of the mobile phase is critical. The eluent must be strong enough to displace the adsorbed compounds but selective enough to allow for differential migration and, therefore, separation.[6]
Mandatory Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, a rapid and inexpensive TLC analysis must be performed to identify the optimal solvent system. The goal is to find a mobile phase composition that provides a clear separation of the target compound from its impurities, with a retention factor (Rƒ) for this compound ideally between 0.2 and 0.4 .[11] An Rƒ in this range typically translates to good separation on a column.
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Do the same for any available standards (starting materials).
-
Spot the Plate: Using a capillary tube, spot the dissolved samples onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light (254 nm). The indazole ring is UV-active and should be clearly visible.
-
Calculate Rƒ: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Optimize: Adjust the solvent ratio to achieve the target Rƒ. Increasing the proportion of the more polar solvent (e.g., methanol or ethyl acetate) will increase the Rƒ of all polar compounds.
Based on literature precedents for indazole derivatives, the following solvent systems are excellent starting points for TLC method development.
| Solvent System | Starting Ratio (v/v) | Polarity | Notes |
| Methanol / Chloroform | 0:100 to 5:95 | Increasing | A very common and effective system for indazole carboxamides. |
| Methanol / Dichloromethane | 5:95 | Moderate | A good alternative to chloroform.[10][12] |
| Ethyl Acetate / Hexane | 50:50 to 100:0 | Moderate-High | Standard system for a wide range of compounds.[12][13] |
Detailed Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
-
Crude Product: ~1 g of this compound
-
Stationary Phase: Silica gel, 230-400 mesh (40-63 µm)
-
Mobile Phase Solvents: Chloroform (or Dichloromethane) and Methanol (HPLC grade)
-
Glassware: Glass chromatography column (e.g., 40 mm diameter, 300 mm length), round-bottom flasks, beakers, graduated cylinders
-
Apparatus: Rotary evaporator, TLC plates and chamber, fraction collection tubes/flasks, stand and clamps
Caption: Workflow for the purification of this compound.
Step 1: Column Packing (Slurry Method)
-
Rationale: The slurry method ensures a homogenous, tightly packed column bed, free of air bubbles and cracks, which is crucial for achieving high-resolution separation.
-
Secure the column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% chloroform). A common ratio is ~50-60 g of silica for 1 g of crude product.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column to encourage even settling.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Rationale: Dry loading the sample onto a solid support provides a more uniform starting band, leading to sharper peaks and better separation compared to direct liquid application, especially if the compound has limited solubility in the initial eluent.[4]
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
To this solution, add 2-3 g of silica gel.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and carefully add the initial eluent.
Step 3: Elution and Fraction Collection
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. The non-polar impurities are washed out first with the low-polarity solvent. As the polarity increases, the eluent becomes strong enough to displace the more strongly adsorbed target compound.[11]
-
Begin elution with the least polar solvent determined from TLC (e.g., 100% Chloroform).
-
Collect the eluate in numbered test tubes or flasks (e.g., 10-20 mL per fraction).
-
Gradually increase the solvent polarity according to a pre-determined gradient. A step gradient of 0% to 5% Methanol in Chloroform is often effective for this class of compounds.
-
Run several column volumes of 100% Chloroform.
-
Switch to 1% Methanol in Chloroform.
-
Increase to 2% Methanol, then 3%, and so on.
-
-
Continue collecting fractions throughout the entire process.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.
-
Fractions containing only the pure compound (single spot at the correct Rƒ) should be combined in a larger round-bottom flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound. Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Troubleshooting Guide
Caption: A troubleshooting guide for common column chromatography issues.
Safety Precautions
-
Compound Hazards: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[7][8]
-
Silica Gel: Fine silica dust is a respiratory hazard. Always handle silica gel in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.
-
Solvents: Chloroform, dichloromethane, and methanol are toxic and flammable. All handling, including column packing and running, must be performed inside a certified chemical fume hood. Wear gloves, safety glasses, and a lab coat.
References
- 1. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 10. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 1H-Indazole-3-carboxamide
Introduction: The Imperative for Rigorous Characterization
1H-Indazole-3-carboxamide is a vital heterocyclic scaffold, serving as a foundational building block in the synthesis of numerous pharmacologically active agents.[1][2] Its derivatives have shown significant potential in various therapeutic areas, making the unambiguous confirmation of its identity, purity, and stability a critical prerequisite for any meaningful research or development program. In the landscape of pharmaceutical sciences, analytical characterization is the bedrock of quality, safety, and efficacy.[3][4][5]
This guide eschews a one-size-fits-all template, instead adopting a first-principles approach to the analytical challenges posed by this compound. We will employ an orthogonal analytical strategy, which leverages multiple, independent methods to interrogate different physicochemical properties of the molecule.[6] This multi-pronged approach provides a comprehensive and reliable assessment, minimizing the risk of overlooking impurities or making an incorrect structural assignment. Each protocol is presented not merely as a set of instructions, but as a self-validating system grounded in established scientific principles.
Compound Profile: Physicochemical Properties
A foundational understanding begins with the basic properties of the molecule.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 90004-04-9 | [7][8] |
| Molecular Formula | C₈H₇N₃O | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Melting Point | 284-286 °C | [8][9] |
The Orthogonal Characterization Workflow
Confidence in analytical data is achieved through synergy. A single technique provides a single perspective; multiple orthogonal techniques build a complete, validated picture. The following workflow illustrates how chromatographic and spectroscopic methods are integrated to provide a holistic characterization of this compound.
Caption: Orthogonal workflow for comprehensive characterization.
Structural Elucidation by Spectroscopic Methods
The primary task is to confirm that the synthesized molecule is indeed this compound. Spectroscopic methods provide an unambiguous fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR is the most powerful tool for elucidating the specific arrangement and connectivity of atoms in a molecule. The choice of solvent, DMSO-d₆, is deliberate; it readily dissolves the polar compound and its residual proton signal does not obscure key analyte signals. Furthermore, the exchangeable N-H protons of the indazole and amide groups are typically visible in DMSO-d₆, providing a more complete structural picture.[10] A D₂O shake experiment is a classic, definitive method to confirm these exchangeable protons, as they will be replaced by deuterium and their signals will disappear from the ¹H spectrum.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 15 ppm.
-
Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.
-
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. Note the disappearance of any broad signals.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.
-
Expected Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) | ||||
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Comments |
| ~13.5 | br s | 1H | N1-H (indazole) | Broad, exchangeable with D₂O.[12] |
| ~8.15 | d | 1H | H4 | Aromatic proton adjacent to the fused ring junction. |
| ~7.70 | d | 1H | H7 | Aromatic proton. |
| ~7.65 | br s | 1H | -CO-NH ₂ (one H) | Amide proton, exchangeable.[10] |
| ~7.40 | t | 1H | H6 | Aromatic proton. |
| ~7.20 | t | 1H | H5 | Aromatic proton. |
| ~7.15 | br s | 1H | -CO-NH ₂ (one H) | Amide proton, exchangeable.[10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Predicted δ (ppm) | Assignment |
| ~166 | C =O (amide) |
| ~141 | C7a |
| ~140 | C3 |
| ~127 | C6 |
| ~122 | C3a |
| ~121 | C5 |
| ~120 | C4 |
| ~111 | C7 |
Mass Spectrometry (MS)
Causality & Expertise: MS provides the exact molecular weight, which is a fundamental property of a compound. High-Resolution Mass Spectrometry (HRMS), using analyzers like TOF or Orbitrap, is specified because it can measure mass to within a few parts per million (ppm). This high accuracy allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Electrospray Ionization (ESI) in positive mode is chosen as it is a soft ionization technique ideal for polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][10]
Caption: High-Resolution LC-MS experimental workflow.
Experimental Protocol: High-Resolution LC-MS
-
Chromatography: Use the HPLC method described in Section 5.1. The eluent from the column is directed into the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS.
-
Acquisition Mode: Full scan mode.
-
Scan Range: m/z 50 - 500.
-
Data Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass.
Expected Mass Data:
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O |
| Ion | [M+H]⁺ |
| Theoretical Exact Mass | 162.0662 Da |
| Observed Mass | 162.0662 ± 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expertise: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the amide (N-H and C=O stretches) and the aromatic indazole ring (N-H, C=C, and C-H stretches). The presence and position of these bands provide corroborating evidence for the proposed structure.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-CONH₂) |
| 3300 - 3100 | N-H Stretch | Indazole Ring |
| 3100 - 3000 | C-H Stretch (Aromatic) | Indazole Ring |
| ~1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| 1620 - 1580 | N-H Bend (Amide II) / C=C Stretch | Amide / Aromatic Ring |
| 1500 - 1400 | C=C Stretch | Aromatic Ring |
Purity Assessment and Quantitative Analysis
Beyond confirming identity, it is crucial to determine the purity of the compound. Chromatography is the workhorse technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules.[14] A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like indazoles. A gradient elution (from high aqueous to high organic) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. UV detection is selected based on the strong absorbance of the aromatic indazole ring system.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in Methanol or Acetonitrile). Dilute as necessary to fall within the linear range of the detector.
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak shape, and efficiency). This is a critical step for method trustworthiness.[15]
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 297 nm[16] |
| Injection Volume | 10 µL |
Solid-State Characterization
The physical properties of the solid form are critical, influencing stability, solubility, and handling.
Thermal Analysis (TGA/DSC)
Causality & Expertise: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a wealth of information from a single experiment.[17] DSC measures heat flow, allowing for the precise determination of the melting point (an endothermic event). TGA simultaneously measures mass change as a function of temperature. For this compound, we expect to see a sharp DSC peak corresponding to its melt, followed by a significant mass loss in the TGA curve at a higher temperature, indicating decomposition.[18] This confirms the melting point and provides information on its thermal stability.
Experimental Protocol: Simultaneous TGA-DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or alumina crucible.
-
Instrument Calibration: Ensure the instrument's temperature, heat flow, and balance are properly calibrated using appropriate standards.[17]
-
Atmosphere: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition (e.g., 350 °C) at a controlled rate of 10 °C/min.[17]
Expected Thermal Data:
| Analysis | Parameter | Expected Result |
| DSC | Melting Endotherm (Peak) | ~285 °C |
| TGA | Onset of Decomposition | >290 °C |
Single-Crystal X-ray Crystallography
Causality & Expertise: While NMR provides definitive structural connectivity, X-ray crystallography provides an unparalleled, absolute 3D picture of the molecule as it exists in the solid state.[19] It reveals precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are crucial for understanding its physical properties. Obtaining high-quality single crystals is the most challenging step, but the resulting data is the gold standard for structural proof.[19]
Generalized Protocol
-
Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or DMF/water mixtures).[19]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected as the crystal is rotated in the X-ray beam.[19]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved and refined to generate the final three-dimensional model of the molecule.[20]
Typical Crystallographic Parameters to Report:
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Density (calculated) | g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. |
Analytical Method Validation
Developing a method is only the first step. For its results to be trustworthy, especially in a regulated environment, the method must be validated.[3][21] Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[4][5] Key parameters are defined by international guidelines, such as those from the ICH.[5]
| Parameter | Definition | Purpose |
| Accuracy | The closeness of test results to the true value. | Confirms the method measures the correct amount. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. | Demonstrates the method's reproducibility and consistency. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). | Ensures interferences do not affect the result. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Defines the concentration range over which the method is accurate. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Specifies the operational limits of the method. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Defines the sensitivity of the method for detection. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Defines the sensitivity of the method for quantification. |
Conclusion
The comprehensive characterization of this compound is not achieved by a single "magic bullet" technique. Instead, it requires a thoughtfully constructed, orthogonal analytical workflow. The integration of high-resolution spectroscopy (NMR, MS, FTIR), quantitative chromatography (HPLC), and solid-state analysis (TGA/DSC, X-ray) provides a robust and scientifically sound basis for confirming the molecule's identity, purity, and key physical properties. This multi-faceted approach ensures the high degree of confidence required to advance research and development activities in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. emerypharma.com [emerypharma.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bloomtechz.com [bloomtechz.com]
- 15. wjarr.com [wjarr.com]
- 16. caymanchem.com [caymanchem.com]
- 17. azom.com [azom.com]
- 18. iajps.com [iajps.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
NMR and mass spectrometry analysis of 1H-Indazole-3-carboxamide
An Application Note on the Structural Characterization of 1H-Indazole-3-carboxamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development, serving as a foundational structure for various therapeutic agents, including potent kinase inhibitors.[1] Accurate and unambiguous structural confirmation of this molecule is paramount for ensuring the integrity of research and development activities. This application note provides a detailed guide for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present optimized, step-by-step protocols for sample preparation and data acquisition, coupled with an in-depth interpretation of the resulting spectral data. This guide is designed for researchers, scientists, and drug development professionals to facilitate robust and reliable characterization of this important chemical entity.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[2] |
| Molecular Weight | 161.16 g/mol | PubChem[2] |
| CAS Number | 90004-04-9 | ChemicalBook[3] |
| Appearance | White crystalline solid | ChemicalBook[3] |
| Melting Point | 284-286 °C | ChemicalBook[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive information on the proton and carbon environments, confirming the connectivity and integrity of the indazole core and the carboxamide substituent.
Expert Insight: Why DMSO-d₆ is the Solvent of Choice
Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively dissolves the compound, and its high boiling point allows for stable acquisitions at elevated temperatures if needed. Crucially, DMSO-d₆ is aprotic but hygroscopic, containing a residual water peak. Its key advantage here is its ability to slow the chemical exchange of labile N-H protons (on the indazole ring and the amide group), allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O would either fail to dissolve the compound adequately or lead to the rapid exchange and disappearance of these critical N-H signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particle-free solution is essential to avoid poor spectral resolution.[4]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic region.[5]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration, especially for the broad N-H signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Data Interpretation and Expected Spectral Features
The structure of this compound contains three distinct types of protons: labile N-H protons, aromatic protons on the fused benzene ring, and amide protons.
Caption: A logical workflow for NMR analysis.
¹H NMR Spectrum: The proton spectrum is highly characteristic. The indazole N1-H proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding, appearing far downfield. The four aromatic protons (H4-H7) form a coupled system, and the two amide protons may appear as a single broad signal or two separate signals depending on the rotation around the C-N bond.
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~13.51 | s (broad) | 1H | N1-H (Indazole) | Highly deshielded acidic proton on the heterocyclic ring.[3] |
| ~8.16 | d | 1H | H4 | Deshielded by the anisotropic effect of the adjacent heterocyclic ring. |
| ~7.71 | s (broad) | 1H | -CONH₂ | Labile amide proton, often broad due to quadrupole broadening and exchange. |
| ~7.59 | d | 1H | H7 | Adjacent to the electron-donating N-H group. |
| ~7.40 | t | 1H | H6 | Coupled to both H5 and H7, appearing as a triplet. |
| ~7.32 | s (broad) | 1H | -CONH₂ | Second amide proton, may be non-equivalent due to restricted rotation. |
| ~7.22 | t | 1H | H5 | Coupled to both H4 and H6, appearing as a triplet.[3] |
¹³C NMR Spectrum: The carbon spectrum will show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The carbonyl carbon of the amide is the most deshielded, appearing around 165 ppm.
Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165.0 | C=O (Amide) | Deshielded carbonyl carbon. |
| ~142.5 | C7a | Quaternary carbon at the ring junction. |
| ~141.0 | C3 | Carbon bearing the carboxamide group. |
| ~127.0 | C5 | Aromatic CH. |
| ~123.5 | C3a | Quaternary carbon at the ring junction. |
| ~121.5 | C6 | Aromatic CH. |
| ~120.5 | C4 | Aromatic CH. |
| ~111.0 | C7 | Aromatic CH. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[6] For this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically produces an abundant protonated molecular ion with minimal in-source fragmentation.[7]
Expert Insight: Choosing the Right Ionization Technique
Electrospray Ionization (ESI) is the preferred method for analyzing this compound. This is because the molecule possesses several polar functional groups (two N-H groups, an amide) that are readily protonated in solution, making it highly amenable to ESI. This "soft" ionization technique imparts little excess energy to the molecule, ensuring that the protonated molecular ion, [M+H]⁺, is the most prominent peak in the spectrum, directly confirming the molecular weight.[8] Harsher techniques like Electron Ionization (EI) would likely cause extensive fragmentation, potentially making the molecular ion difficult to observe.[7]
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of the compound in a suitable solvent like methanol or acetonitrile.[4]
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid.[4] The formic acid aids in protonation for positive ion mode analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.[4]
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
LC Method (Optional but Recommended): A brief chromatographic separation using a C18 column can help clean up the sample before it enters the mass spectrometer.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A rapid gradient from 5% to 95% B over a few minutes.
-
-
MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Set the mass analyzer to scan a range of m/z 50-500.
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 162.1) and fragmenting it using Collision-Induced Dissociation (CID).
-
Data Interpretation and Expected Fragmentation
The full scan mass spectrum in positive ESI mode should show a strong signal for the protonated molecule. The fragmentation pattern, obtained via MS/MS, provides a structural fingerprint.
Table 4: Expected Mass Spectral Data
| m/z (Daltons) | Assignment |
| 162.07 | [M+H]⁺ (Protonated Molecule) |
| 145.04 | [M+H - NH₃]⁺ |
| 117.06 | [M+H - CONH₂]⁺ |
Proposed Fragmentation Pathway: Upon CID, the protonated this compound molecule is expected to undergo characteristic losses of small neutral molecules associated with the carboxamide group.
Caption: Proposed ESI-MS/MS fragmentation pathway.
The primary fragmentation is the loss of ammonia (NH₃, 17 Da) to yield an ion at m/z 145.04. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could also occur. Another plausible pathway involves the cleavage of the C-C bond between the indazole ring and the carboxamide group, leading to an indazol-3-ylium cation at m/z 117.06. These fragments are diagnostic for the indazole-3-carboxamide core structure.[9]
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR in DMSO-d₆ confirm the atomic connectivity and chemical environment, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and spectral interpretations detailed in this note serve as a reliable guide for scientists to ensure the identity and purity of this vital heterocyclic compound in research and pharmaceutical development.
References
- 1. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(6CI,7CI,9CI) | 90004-04-9 [chemicalbook.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. iris.unina.it [iris.unina.it]
- 6. organomation.com [organomation.com]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Profiling of 1H-Indazole-3-Carboxamide Derivatives in Cancer Cell Lines
Abstract
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent antitumor effects.[1] Its structural versatility allows for the targeting of diverse and critical cancer-related pathways, from DNA damage repair to oncogenic signaling cascades. This has led to the development of clinically approved drugs such as Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives in cancer cell line studies. We will delve into the primary mechanisms of action, offer field-proven insights for experimental design, and provide detailed, step-by-step protocols for core cellular assays.
Principal Mechanisms of Action in Oncology
The therapeutic potential of this compound derivatives stems from their ability to be chemically modified to selectively inhibit key enzymes that drive cancer progression. Understanding these mechanisms is fundamental to designing robust experiments and correctly interpreting results.
Inhibition of PARP and Induction of Synthetic Lethality
A prominent mechanism of action for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5]
-
Expertise & Experience: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[6] In healthy cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during replication, the highly accurate Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2, can resolve the damage.[6][7] However, many cancers harbor mutations in BRCA1/2, rendering their HR pathway deficient. These cancer cells become heavily reliant on PARP-mediated repair for survival. By inhibiting PARP with a this compound derivative like Niraparib, SSBs accumulate, leading to DSBs that the cancer cell cannot repair.[8] This selective killing of cancer cells with deficient HR, while sparing healthy cells with functional HR, is a powerful therapeutic concept known as synthetic lethality .[6]
Inhibition of p21-Activated Kinase 1 (PAK1)
Aberrant activation of p21-activated kinase 1 (PAK1) is a hallmark of numerous cancers, promoting oncogenic signaling, cytoskeletal rearrangement, and cell motility, which are crucial for metastasis.[9][10] Specific this compound derivatives have been engineered as potent and selective PAK1 inhibitors.[11][12]
-
Expertise & Experience: PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] Upon activation, it phosphorylates numerous substrates that drive cell proliferation and migration. For instance, PAK1 can activate the MEK/ERK pathway and also upregulate Snail, a key transcription factor that induces the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion.[12] Therefore, inhibiting PAK1 can simultaneously block proliferation and metastatic potential.
Pre-Experimental Considerations: Setting the Stage for Success
The reliability and reproducibility of in vitro data hinge on meticulous preparation and thoughtful experimental design.
Compound Handling and Solubility
-
Trustworthiness: Many indazole derivatives exhibit poor aqueous solubility.[13] Inaccurate concentration due to precipitation is a common source of experimental variability. Therefore, proper solubilization is a critical, self-validating step.
-
Protocol: Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[14]
-
Preparation of 10 mM Stock:
-
Allow the solid compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the compound. To make 1 mL of a 10 mM solution of a compound with a molecular weight of 175.19 g/mol , for example, weigh 1.75 mg.[13]
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex vigorously. If needed, brief sonication in a water bath can aid dissolution.[13]
-
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[13] Protect from light.
-
Working Dilutions: Prepare fresh working solutions for each experiment by performing serial dilutions from the stock solution into the complete cell culture medium. Crucially, ensure the final concentration of DMSO in the assay is consistent across all wells (including vehicle controls) and does not exceed 0.5%, as higher concentrations can be cytotoxic. [14]
-
Rationale-Driven Cell Line Selection
-
Expertise & Experience: The choice of cell lines should be directly linked to the hypothesized mechanism of action.
-
For PARP Inhibition: A classic experimental design involves comparing a BRCA-deficient cell line (e.g., MDA-MB-436, CAPAN-1) with a BRCA-proficient cell line (e.g., MCF-7, BxPC-3).[4][15] A significantly lower IC₅₀ value in the BRCA-deficient line is strong evidence of a synthetic lethal mechanism.
-
For PAK1 Inhibition: Utilize cell lines known for high metastatic potential and/or PAK1 dependency, such as the triple-negative breast cancer line MDA-MB-231, for migration and invasion assays.[10][12]
-
For General Cytotoxicity Screening: A panel of cell lines from diverse cancer types (e.g., NCI-60 panel) can reveal the compound's spectrum of activity.[16]
-
Core Experimental Protocols
The following protocols provide detailed methodologies for foundational in vitro assays.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a primary screen to determine the concentration-dependent effect of a compound on cell viability. It measures the metabolic activity of mitochondrial reductase enzymes.[17]
-
Materials:
-
Selected cancer cell lines
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole-carboxamide in complete medium from your stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells (medium only).
-
Incubate for the desired exposure time (typically 48 or 72 hours).[17]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the "no-cell" blanks. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol: Cell Migration (Wound Healing Assay)
This straightforward assay provides qualitative and quantitative data on a compound's ability to inhibit cell migration, a key process in metastasis.[12]
-
Step-by-Step Methodology:
-
Create Monolayer: Seed cells in a 6-well or 12-well plate and grow them to ~95% confluency.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at non-cytotoxic concentrations (e.g., IC₅₀/4, IC₅₀/2) and a vehicle control.
-
Imaging: Immediately capture an image of the scratch (t=0 hours) using an inverted microscope.
-
Incubate the plate and capture subsequent images of the same field of view at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area or width of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area. Compare the rate of closure between treated and control groups.[12]
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest. Some indazole derivatives have been shown to cause a G0/G1 phase arrest.[16][18]
-
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, then combined with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for differentiation of cell cycle phases.[19]
-
Data Presentation and Interpretation
| Derivative Example | Target | Cancer Cell Line | IC₅₀ | Reference |
| Niraparib (MK-4827) | PARP1/2 | BRCA-1 mutant cancer cells | 10-100 nM (CC₅₀) | [5][20] |
| Compound '30l' | PAK1 | MDA-MB-231 (Breast) | 9.8 nM | [10][12] |
| Compound '1c' | Not Specified | K562 (Leukemia) | 0.041-33.6 µM (GI₅₀) | [16] |
| Compound '6o' | Not Specified | K562 (Leukemia) | 5.15 µM | [21] |
-
Causality Insights: The power of these assays lies in their combined interpretation. If a compound shows potent cytotoxicity (low IC₅₀) specifically in BRCA-mutant cells and not in wild-type cells, a PARP inhibition mechanism is strongly suggested. If a compound shows minimal impact on viability at concentrations where it potently inhibits wound healing, its primary effect may be anti-metastatic (e.g., via PAK1 inhibition) rather than cytotoxic.[10] Cell cycle analysis showing a marked increase in the G0/G1 population provides a clear mechanism for observed anti-proliferative effects.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. Olaparib - NCI [cancer.gov]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols for Cell Viability Assessment of 1H-Indazole-3-carboxamide Derivatives
Introduction: The Therapeutic Potential of 1H-Indazole-3-carboxamide Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2][3] Derivatives of this class have demonstrated potent activities as inhibitors of various protein kinases, which are crucial regulators of cell cycle, proliferation, and survival.[2][4] Aberrant kinase activity is a hallmark of many cancers, making targeted kinase inhibition a cornerstone of modern oncology.[2][4] Recent studies have highlighted the ability of specific this compound derivatives to inhibit tumor cell proliferation, migration, and invasion, and to induce apoptosis (programmed cell death).[1][5][6][7][8][9] One derivative, for instance, was found to have potent growth inhibitory activity against several cancer cell lines with IC50 values in the sub-micromolar range.[1][6]
Given their therapeutic promise, the accurate assessment of the cytotoxic and cytostatic effects of novel this compound derivatives is a critical step in the preclinical drug development pipeline. This guide provides a comprehensive overview and detailed protocols for the most relevant cell viability assays, designed to deliver robust and reproducible data for your research.
Part 1: Foundational Principles — Choosing the Right Assay
Selecting the appropriate cell viability assay is not a one-size-fits-all decision. The choice depends on the specific research question, the cell type, the compound's properties, and the desired throughput.[10][11] Assays can measure different cellular parameters, including metabolic activity, cell membrane integrity, and ATP content.[10]
A crucial first step is to understand what each assay measures and its potential limitations.[10][11] For instance, a compound that interferes with mitochondrial function might produce misleading results in an MTT or MTS assay, which are dependent on mitochondrial dehydrogenase activity. Therefore, it is often advisable to validate findings with a second, mechanistically different assay.
Here is a comparative overview of the most common assays:
| Assay | Principle | Detection | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12] | Colorimetric (Absorbance at ~570 nm) | Well-established, cost-effective, reliable.[13] | Requires a solubilization step for the formazan crystals; insoluble formazan can be toxic to cells.[13][14] |
| MTS | Similar to MTT, but the modified tetrazolium salt is reduced to a soluble formazan, simplifying the protocol.[14] | Colorimetric (Absorbance at ~490 nm) | Homogeneous ("add-and-read") format, faster than MTT, higher throughput.[14] | Can be affected by compounds that alter cellular redox potential. |
| Resazurin (alamarBlue®) | Reduction of the blue, cell-permeable dye resazurin to the pink, highly fluorescent resorufin by viable, metabolically active cells.[15][16][17] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at 570 nm) | Highly sensitive, non-toxic, allows for kinetic monitoring.[17][18] | Signal can be influenced by pH and the presence of reducing agents in the media. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a proprietary thermostable luciferase.[19][20][21] | Luminescent | Highly sensitive, fast ("add-mix-measure" format), suitable for HTS.[19][21][22] | Requires a luminometer; ATP levels can fluctuate with cellular stress. |
| Trypan Blue Exclusion | Based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.[23][24][25][26] | Microscopic Count | Simple, rapid, inexpensive, provides a direct measure of cell membrane integrity.[13][27] | Subjective, low-throughput, does not distinguish between apoptotic and necrotic cells.[13] |
Part 2: Detailed Protocols & Methodologies
As a Senior Application Scientist, I emphasize that protocol adherence and understanding the "why" behind each step are critical for reproducibility. The following protocols are optimized for a 96-well plate format, common in drug screening.
Tetrazolium-Based Assays (MTT & MTS)
These assays are workhorses in academic and industrial labs for their robustness in measuring changes in metabolic activity, which often correlates with cell number.
Caption: General workflow for MTT and MTS cell viability assays.
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form insoluble purple formazan crystals.[12]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS), store protected from light at 4°C.[14]
-
Solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS solution).
-
Phenol red-free culture medium (recommended to reduce background).[28]
-
96-well clear flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[28][29] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO, final concentration typically <0.5%) and untreated controls.[28][30]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[31]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, until purple precipitate is visible.[29]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[14][30]
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Principle: The tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] is reduced by viable cells into a colored formazan product that is soluble in tissue culture medium.[14] This obviates the need for a solubilization step.
Materials:
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well clear flat-bottom plates.
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of cells in culture medium.[14][31][32]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[14][31][32]
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[14][32]
Luminescent ATP Assay (CellTiter-Glo®)
Principle: This homogeneous assay quantifies ATP, which signals the presence of metabolically active cells.[19][20][21] The addition of the reagent causes cell lysis, releasing ATP, which acts as a substrate for luciferase, generating a luminescent signal proportional to the number of viable cells.[20][33]
Caption: Logical flow for calculating the IC50 value from raw data.
Part 4: Troubleshooting and Best Practices
Even with robust protocols, issues can arise. Here are some field-proven insights to ensure data integrity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding. [34] - Pipetting errors. - "Edge effect" in 96-well plates. [28] | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes regularly. - Avoid using the outer wells of the plate or fill them with sterile PBS or media. [28] |
| High Background Signal | - Microbial contamination of reagents or cultures. [28] - Compound interference (e.g., colored compounds or reducing agents). [34] - Phenol red in medium. [28] | - Use sterile technique and fresh reagents. [34] - Run compound-only controls in cell-free medium to check for direct reagent reduction. - Use phenol red-free medium for the assay incubation step. [28] |
| Low Signal/Absorbance | - Cell density is too low. [28] - Insufficient incubation time with the assay reagent. - Incomplete solubilization of formazan (MTT assay). | - Optimize cell seeding density with a titration experiment. [28] - Increase incubation time with the reagent. - Ensure thorough mixing after adding the solubilization solution. [28] |
Self-Validation: To ensure the trustworthiness of your results, always include positive and negative controls. A known cytotoxic agent (e.g., doxorubicin, staurosporine) can serve as a positive control to validate that the assay system is responsive. The vehicle control (e.g., DMSO) serves as the negative control and the baseline for 100% viability.
Conclusion
The evaluation of this compound derivatives requires a systematic and well-validated approach to cell viability testing. By understanding the mechanistic basis of each assay, adhering to meticulous protocols, and employing rigorous data analysis, researchers can confidently characterize the cytotoxic potential of these promising therapeutic agents. The choice between metabolic (MTT, MTS, Resazurin), ATP-based (CellTiter-Glo®), or membrane integrity (Trypan Blue) assays should be driven by the specific scientific question and the potential mechanism of action of the compounds being tested.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. tipbiosystems.com [tipbiosystems.com]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 22. promegaconnections.com [promegaconnections.com]
- 23. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 26. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. atcc.org [atcc.org]
- 30. benchchem.com [benchchem.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. promega.com [promega.com]
- 34. benchchem.com [benchchem.com]
Topic: Animal Models for Testing 1H-Indazole-3-carboxamide Efficacy
An Application Guide for Preclinical Efficacy Assessment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse range of cellular pathways implicated in oncology, neurological disorders, and inflammatory conditions.[1][2] Derivatives have shown potent inhibitory activity against key targets such as p21-activated kinase 1 (PAK1), Glycogen Synthase Kinase 3 (GSK-3β), and serotonin receptors, highlighting their broad therapeutic potential.[3] This guide provides detailed application notes and validated protocols for assessing the in vivo efficacy of novel this compound derivatives using established animal models. We focus on three primary therapeutic areas: oncology (anti-metastasis), neuropathic pain, and neuroinflammation. Each protocol is designed to be a self-validating system, explaining the causal logic behind experimental choices and grounding methodologies in authoritative standards to ensure robust and reproducible outcomes.
Section 1: Foundational Principles of Preclinical Model Selection
The transition from in vitro screening to in vivo efficacy testing is a critical juncture in drug development. The choice of an animal model is paramount and must be scientifically justified to accurately predict potential clinical outcomes.[4] While no single model perfectly recapitulates human disease, well-designed studies using appropriate models provide essential data on efficacy, pharmacodynamics, and therapeutic index.[4][5]
Key considerations before initiating any preclinical animal study include:
-
Alignment with Mechanism of Action: The selected model should be relevant to the compound's hypothesized mechanism of action. For a PAK1 inhibitor intended to block tumor cell migration, a model that allows for the assessment of metastasis is superior to one that only measures primary tumor growth.[6][7]
-
Clinical Relevance: The model should mimic key pathophysiological aspects of the human disease. For instance, patient-derived xenograft (PDX) models, which use tumors taken directly from patients, often better reflect the complexity and heterogeneity of human cancers than traditional cell line xenografts.[8][9]
-
Defined Endpoints: Efficacy should be measured using objective, quantifiable, and clinically relevant endpoints. These can range from tumor volume reduction and survival benefit in oncology to reversal of hypersensitivity in pain models or modulation of inflammatory biomarkers.[10]
-
Regulatory Standards: All animal studies must be designed to meet regulatory expectations for preclinical data, adhering to guidelines on toxicology, dosing, and administration routes that mimic the proposed clinical use.[11][12] Good Laboratory Practice (GLP) regulations (21 CFR Part 58) ensure the quality and integrity of the data generated.[12][13]
Caption: General preclinical drug development workflow.
Section 2: Oncology - Models for Anti-Metastatic Agents
Many this compound derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a kinase that plays a crucial role in cancer cell motility, invasion, and metastasis.[6][7][14] The primary therapeutic hypothesis for these compounds is not just the inhibition of tumor growth, but the prevention of metastatic spread.
Caption: The PAK1 signaling pathway as a target for anti-metastatic therapy.[2][15]
Recommended Model: Orthotopic Breast Cancer Xenograft
An orthotopic xenograft model, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse (e.g., human breast cancer cells into the mammary fat pad), provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[4] This is critical for evaluating anti-metastatic agents, as tumor-stroma interactions significantly influence invasion.
Experimental Protocol
Objective: To evaluate the efficacy of a lead this compound compound (Test Compound) in inhibiting primary tumor growth and spontaneous metastasis of triple-negative breast cancer cells in an orthotopic mouse model.
Materials:
-
Cell Line: MDA-MB-231 human breast cancer cell line (known for high PAK1 expression and metastatic potential).[7]
-
Animals: Female NOD/SCID or similar immunodeficient mice, 6-8 weeks old.[10]
-
Reagents: Matrigel, Test Compound, vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80).
Methodology:
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension (1 x 10^6 cells) into the fourth inguinal mammary fat pad.
-
Tumor Growth Monitoring: Monitor mice twice weekly. Once tumors reach a palpable volume (~100 mm³), randomize animals into treatment groups (n=8-10 per group). This is a critical step to reduce bias.[10]
-
Group 1: Vehicle control (e.g., oral gavage, daily)
-
Group 2: Test Compound (e.g., 50 mg/kg, oral gavage, daily)
-
-
Treatment and Measurement: Administer treatments according to the defined schedule. Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[10] Monitor body weight as an indicator of toxicity.
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or at a fixed time point (e.g., 4-6 weeks).
-
Endpoint Analysis:
-
Primary Tumor: Excise and weigh the primary tumor.
-
Metastasis Assessment: Carefully dissect lungs and liver. Count visible surface metastatic nodules. For microscopic metastases, fix tissues in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Pharmacodynamic (PD) Markers: A portion of the primary tumor can be flash-frozen for Western blot analysis to assess the inhibition of the PAK1 pathway (e.g., levels of phosphorylated downstream targets) or downregulation of metastatic markers like Snail.[7]
-
| Parameter | Specification | Rationale |
| Animal Strain | NOD/SCID female mice, 6-8 weeks | Immunodeficient to prevent rejection of human cells; female for breast cancer model.[10] |
| Cell Line | MDA-MB-231 | Aggressive, metastatic triple-negative breast cancer line with known PAK1 activity.[7] |
| Implantation Site | Mammary Fat Pad (Orthotopic) | Provides a relevant microenvironment for tumor growth and invasion.[4] |
| Treatment Route | Oral Gavage (or as appropriate) | Route of administration should mimic the intended clinical use.[11] |
| Primary Endpoint | Primary Tumor Weight | A direct and robust measure of anti-proliferative efficacy.[10] |
| Secondary Endpoint | Lung Metastatic Nodule Count | A direct measure of anti-metastatic efficacy, the key hypothesis. |
| PD Marker | p-PAK1 / Snail expression | Confirms target engagement and the mechanistic basis of the observed effect.[7] |
Section 3: Neurological Disorders - Models for Analgesic & Anti-Inflammatory Agents
The versatility of the this compound scaffold has led to the development of derivatives with activity in the central nervous system, including selective serotonin receptor antagonists with antinociceptive properties and potential inhibitors of neuroinflammatory pathways.[16][17]
Recommended Model 1: Chemotherapy-Induced Neuropathic Pain (CINP)
Many kinase inhibitors are used as chemotherapeutics, and a common dose-limiting side effect is neuropathic pain. A CINP model is therefore highly relevant for testing novel kinase inhibitors for their potential to either cause or treat neuropathic pain. Paclitaxel-induced neuropathy is a well-established model that produces robust and long-lasting pain-like behaviors.[18][19]
Protocol:
-
Induction of Neuropathy: Administer paclitaxel to adult male Sprague-Dawley rats (e.g., 4 injections of 2 mg/kg, intraperitoneally, on alternating days).
-
Baseline Behavioral Testing: Before and after paclitaxel administration, establish a baseline pain threshold.
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold. A significant decrease in the force required to elicit a withdrawal response indicates allodynia.[20]
-
-
Treatment: Once stable neuropathy is established (typically 14-21 days post-first injection), randomize animals into treatment groups.
-
Group 1: Vehicle control
-
Group 2: Test Compound (at various doses)
-
Group 3: Positive control (e.g., Gabapentin)
-
-
Efficacy Assessment: Measure paw withdrawal thresholds at multiple time points after drug administration (e.g., 1, 2, 4, and 24 hours) to assess the magnitude and duration of the analgesic effect.
-
Data Analysis: Efficacy is demonstrated by a significant increase in the paw withdrawal threshold in the treated group compared to the vehicle group.
Recommended Model 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in the brain, characterized by the activation of microglia and increased production of pro-inflammatory cytokines.[17][21] This model is ideal for rapidly screening compounds for anti-neuroinflammatory activity.
Protocol:
-
Animal Acclimation: Acclimate adult C57BL/6 mice for at least one week.
-
Treatment: Pre-treat animals with the Test Compound or vehicle. One hour later, administer LPS (e.g., 1 mg/kg, intraperitoneally).[22]
-
Endpoint: At a peak time point for cytokine expression (e.g., 4-6 hours post-LPS), euthanize the animals.[17]
-
Sample Collection: Collect blood for serum analysis and perfuse the brain with saline. Dissect the hippocampus or cortex.
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.[17]
-
Microglial Activation: Analyze brain sections using immunohistochemistry for Iba1, a marker for microglia. A reduction in Iba1-positive cell density or a change in morphology (from ramified to amoeboid) indicates reduced activation.
-
Caption: Workflow for a chemotherapy-induced neuropathic pain study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdlinx.com [mdlinx.com]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 13. namsa.com [namsa.com]
- 14. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery and pharmacological profile of new this compound and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 19. ojs.ikm.mk [ojs.ikm.mk]
- 20. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of 1H-Indazole-3-carboxamide in PARP inhibition assays
An In-Depth Guide to the Application of 1H-Indazole-3-carboxamide in PARP Inhibition Assays
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of PARP inhibitors, with a specific focus on compounds built around the this compound scaffold. This guide moves beyond simple protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating workflow for inhibitor characterization.
The Central Role of PARP in Genomic Integrity and Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis and, most notably, the DNA damage response (DDR).[1][2][3] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[2][4] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[1][2][5] This PARylation event serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins of the Base Excision Repair (BER) pathway, and it modifies chromatin structure to make the damaged site accessible.[1][5]
The therapeutic relevance of PARP inhibition is rooted in the concept of synthetic lethality .[6][7] In healthy cells, double-strand breaks (DSBs) that arise from collapsed replication forks are efficiently repaired by the Homologous Recombination (HR) pathway.[8] However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in Homologous Recombination (HRD).[7][9][10] These HRD cancer cells become heavily reliant on PARP-mediated SSB repair for survival.[7] When PARP is inhibited in these cells, SSBs accumulate and are converted into lethal DSBs during DNA replication.[5][8] Without a functional HR pathway to repair these DSBs, the cancer cell undergoes apoptosis.[11] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor therapy.[4][6][12]
The this compound Scaffold: A Privileged Structure
The this compound core is a validated and highly effective scaffold for the design of potent PARP inhibitors. Its significance is underscored by its presence in the FDA-approved PARP inhibitor, Niraparib.[3][13] The amide group of the carboxamide moiety mimics the nicotinamide portion of PARP's natural substrate, NAD+, allowing it to bind competitively to the enzyme's catalytic domain.[13][14]
While unsubstituted this compound shows weak activity, strategic substitutions at the N-1 position of the indazole ring have led to the development of highly potent derivatives.[15] These modifications are designed to extend into adjacent pockets of the PARP active site, enhancing binding affinity and inhibitory potency. The exploration of novel derivatives of this scaffold remains an active and promising area of cancer drug discovery.[3][15][16]
Comparative Landscape of PARP Inhibitors
To properly contextualize the performance of a novel this compound derivative, it is essential to benchmark it against established clinical inhibitors. The primary metrics for comparison are the half-maximal inhibitory concentrations (IC50) against PARP1 and PARP2 enzymes in biochemical assays and cellular potency in HR-deficient cancer cell lines.
| Inhibitor | Scaffold | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Feature |
| Niraparib | Indazole-carboxamide | 3.8 | 2.1 | Potent PARP1/2 inhibitor with significant PARP trapping activity.[17] |
| Olaparib | Phthalazinone | ~1-5 | ~1-5 | First-in-class approved PARP inhibitor.[13][18][19] |
| Rucaparib | Indole-lactam | ~1-5 | ~1-5 | Potent inhibitor used in ovarian and prostate cancers.[13][19] |
| Talazoparib | Fluoro-dihydroisoquinolinone | ~0.6-1.2 | ~0.9 | Considered the most potent PARP trapper, leading to high cytotoxicity.[19][20][21][22][23] |
| Veliparib | Benzimidazole-carboxamide | ~5 | ~2-4 | Weaker PARP trapper, often used in combination therapies.[13][19] |
Note: IC50 values are compiled from various sources and can differ based on specific assay conditions. The purpose of this table is for relative comparison.[11]
A Self-Validating Workflow for Inhibitor Characterization
A robust evaluation of a potential PARP inhibitor requires a multi-tiered approach that progresses from direct enzyme interaction to functional cellular outcomes. This workflow ensures that the observed effects are truly due to on-target inhibition.
Detailed Experimental Protocols
Protocol 1: Biochemical PARP1 Enzymatic Inhibition Assay (Colorimetric)
Principle: This assay directly measures the catalytic activity of purified recombinant PARP1 enzyme. The enzyme is activated by nicked DNA and uses biotinylated NAD+ as a substrate to PARylate histone proteins coated on a 96-well plate. The amount of incorporated biotin is detected with streptavidin-HRP and a colorimetric substrate, providing a quantitative measure of PARP1 activity.[1][2]
Materials:
-
Recombinant Human PARP1 Enzyme (BPS Bioscience or similar)
-
Histone-coated 96-well plates (Trevigen or similar)
-
Activated/Nicked DNA
-
PARP Assay Buffer (e.g., 50 mM Tris, 4 mM MgCl2, 250 µM DTT)
-
Biotinylated NAD+
-
Test Inhibitor (this compound derivative) and Reference Inhibitor (e.g., Olaparib)
-
Streptavidin-HRP Conjugate
-
TMB Substrate
-
Stop Solution (e.g., 0.5 M H2SO4)
-
Microplate Reader (450 nm)
Methodology:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histones and activated DNA as per the manufacturer's instructions.[11] Wash wells with PBS-T (PBS + 0.05% Tween-20) and block with a suitable blocking buffer.
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of the test compound and a reference inhibitor (e.g., Olaparib) in PARP Assay Buffer. Include a "No Inhibitor" control (vehicle, e.g., 1% DMSO) and a "No Enzyme" background control.
-
Enzyme Addition: Add 25 µL of each inhibitor dilution to the appropriate wells. Add 25 µL of recombinant PARP1 enzyme (e.g., at 1 ng/µL) to all wells except the "No Enzyme" control. Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Start the PARylation reaction by adding 50 µL of a reaction mixture containing biotinylated NAD+ to all wells.[11]
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Detection:
-
Wash the plate 3 times with PBS-T to remove unbound reagents.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate 5 times with PBS-T.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background ("No Enzyme") absorbance from all other readings. Normalize the data to the "No Inhibitor" control (100% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular PARylation Inhibition Assay (In-Cell ELISA)
Principle: This assay confirms that the test compound can penetrate the cell membrane and inhibit PARP activity at its intracellular target. Cells are treated with a DNA damaging agent to induce a strong PARP response. The level of PAR polymer formation is then quantified using an antibody-based detection method.[24]
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436)
-
96-well cell culture plate
-
DNA Damaging Agent (e.g., 10 mM Hydrogen Peroxide (H2O2) or 0.01% Methyl Methane-sulfonate (MMS))
-
Test Inhibitor and Reference Inhibitor
-
Fixing Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Primary Antibody: Anti-PAR monoclonal antibody (10H)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
TMB Substrate and Stop Solution
-
Janus Green or other whole-cell stain for normalization
Methodology:
-
Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.[25]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for 3 hours.[25]
-
Induce DNA Damage: Add H2O2 to a final concentration of 10 mM and incubate for 10 minutes at 37°C to induce PARP activation.[25]
-
Fix and Permeabilize:
-
Quickly wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash 3 times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 15 minutes.
-
-
Immunodetection:
-
Wash 3 times with PBS-T.
-
Block the wells with Blocking Buffer for 90 minutes.
-
Incubate with anti-PAR primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash 5 times with PBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 5 times with PBS-T.
-
-
Develop and Read: Add TMB substrate, stop the reaction, and read absorbance at 450 nm.
-
Normalization: Stain the plate with Janus Green, elute the stain, and read absorbance at ~595 nm to normalize for cell number per well.
-
Analysis: Calculate the normalized PAR signal for each well. Plot the percent inhibition of PARylation against inhibitor concentration to determine the cellular IC50.
Protocol 3: Cellular Cytotoxicity Assay in Isogenic Cell Lines
Principle: This functional assay provides the ultimate validation of the synthetic lethality mechanism. The cytotoxicity of the inhibitor is compared between a cell line with a BRCA mutation (HR-deficient) and its corresponding isogenic cell line where the BRCA gene has been restored (HR-proficient). A successful PARP inhibitor will show significantly greater potency against the BRCA-deficient cells.
Materials:
-
Isogenic cell pair: e.g., CAPAN-1 (BRCA2-mutant) and CAPAN-1 with reconstituted BRCA2.
-
96-well cell culture plates
-
Test Inhibitor and Reference Inhibitor
-
Cell Viability Reagent (e.g., Resazurin, CellTiter-Glo®)
-
Microplate Reader (fluorescence or luminescence)
Methodology:
-
Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cell lines into separate 96-well plates at an appropriate density (e.g., 3,000 cells/well). Allow to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of the test compound to both plates. Include a vehicle control.
-
Incubation: Incubate the cells for an extended period, typically 5-7 days, to allow for multiple cell divisions and for the cytotoxic effects to manifest.
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours.
-
Read the plate using the appropriate settings (e.g., 560nm Ex / 590nm Em for Resazurin).
-
-
Analysis:
-
Normalize the viability data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration for each cell line.
-
Calculate the GI50 (concentration for 50% growth inhibition) for both the HR-deficient and HR-proficient cell lines.
-
A large differential in GI50 values (significantly lower for the HR-deficient line) confirms the synthetic lethal effect.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. annals-research-oncology.com [annals-research-oncology.com]
- 11. benchchem.com [benchchem.com]
- 12. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 13. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 15. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. academic.oup.com [academic.oup.com]
The 1H-Indazole-3-carboxamide Scaffold: A Versatile Platform for Chemical Probe Development and Target Validation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting critical disease-related proteins like kinases and Poly (ADP-ribose) polymerases (PARPs).[1][2] Its inherent versatility and favorable physicochemical properties make it an ideal starting point for the rational design of high-quality chemical probes. This guide details the principles and protocols for transforming a this compound-based inhibitor into a validated chemical probe to confidently interrogate protein function and validate novel drug targets in a cellular context. We provide step-by-step methodologies for biochemical potency assessment, cellular target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and selectivity profiling via Affinity-Based Protein Profiling (ABPP).
Section 1: The this compound Scaffold: A Privileged Structure in Chemical Biology
Chemical Features and Significance
The this compound core is a bicyclic aromatic heterocycle that serves as a rigid and versatile scaffold. Its structure allows for three-dimensional diversification from multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This structural adaptability is a key reason for its prevalence in modern drug discovery.[3]
Prominent Examples in Drug Discovery
The clinical and preclinical success of compounds built on this scaffold underscores its importance. Notable examples include:
-
PARP Inhibitors: Niraparib (MK-4827), a potent inhibitor of PARP-1 and PARP-2, is used for the treatment of certain types of ovarian and breast cancers.[2][4] The indazole-carboxamide core mimics the nicotinamide moiety of the natural substrate NAD+, enabling competitive inhibition.[5]
-
Kinase Inhibitors: Numerous derivatives have been developed as potent and selective inhibitors against a range of kinases, such as p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β), which are implicated in cancer and neurological disorders.[1][6][7]
From Inhibitor to Chemical Probe: Key Modifications
A potent inhibitor is not automatically a useful chemical probe.[8] A high-quality probe requires specific features to enable rigorous target validation. The this compound scaffold can be strategically modified to incorporate:
-
Affinity/Reporter Tags: Introduction of a biotin tag for affinity purification or a fluorescent dye for imaging.
-
Clickable Handles: Incorporation of a terminal alkyne or azide group allows for bio-orthogonal "click" chemistry reactions. This enables the attachment of various tags post-treatment in a cellular lysate, a key step in ABPP.[9]
-
Photo-affinity Labels: Addition of a photoreactive group (e.g., diazirine) that, upon UV irradiation, covalently crosslinks the probe to its target, enabling robust identification.[10]
Section 2: Principle of Target Validation Using Chemical Probes
What is Target Validation?
Target validation is the process of demonstrating that modulating a specific biological target (e.g., a protein) with a small molecule or other modality can lead to a desired therapeutic effect. It is a critical step to de-risk drug development programs.[11]
The Role of Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study the biological consequences of that interaction.[12] They offer temporal control over protein function that genetic methods like RNAi or CRISPR may not, providing a powerful tool for understanding a target's role in a biological system.[13]
Key Characteristics of a "Good" Chemical Probe
To ensure that an observed phenotype is due to the modulation of the intended target, a chemical probe must meet stringent criteria.[8][14]
| Parameter | Recommended Criteria | Rationale |
| Potency | In vitro IC₅₀ or Kᵢ < 100 nM | Ensures the probe can be used at low concentrations, minimizing off-target effects. |
| Selectivity | >30-fold selectivity against related family members | Reduces the likelihood that the observed biological effect is due to interaction with unintended targets. |
| Cellular Activity | On-target EC₅₀ < 1 µM | Demonstrates the probe can permeate cells and engage its target in a physiological environment. |
| Mechanism of Action | Known and defined (e.g., competitive inhibitor) | Essential for interpreting experimental results correctly. |
| Controls | Availability of a structurally similar but inactive negative control | Helps to distinguish on-target effects from non-specific or compound-related artifacts. |
Section 3: Experimental Design: Developing a this compound-based Probe
The development of a chemical probe is a systematic process that moves from initial design to rigorous validation across multiple experimental platforms.
Workflow for Chemical Probe Development & Validation
Caption: From Scaffold to Validated Probe Workflow.
Section 4: Core Protocols for Target Validation
Here we provide detailed protocols for three essential assays in the validation of a chemical probe derived from the this compound scaffold.
Protocol 1: In Vitro Biochemical Assay - Potency Determination
This protocol describes a generic kinase inhibition assay to determine the in vitro potency (IC₅₀) of a probe. It can be adapted for other enzymes like PARP.[15]
Objective: To quantify the concentration of the probe required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test probe and negative control (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test probe and negative control in DMSO. A common starting range is 10 mM down to 1 nM. Further dilute these into the assay buffer to the desired final concentrations (typically 10-point curve, 1:3 dilution).
-
Reaction Setup: To each well of the 384-well plate, add:
-
5 µL of diluted compound or vehicle (DMSO) control.
-
10 µL of a solution containing the target kinase and its peptide substrate in assay buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the vehicle-only wells as 100% activity and wells with no enzyme as 0% activity.
-
Plot the normalized % inhibition against the logarithm of the probe concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC₅₀ value.
-
Example Data:
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity (Fold) vs. OT1 |
| Probe-X | 15 | 650 | >10,000 | 43.3 |
| Negative Control | >10,000 | >10,000 | >10,000 | N/A |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a probe binds to its intended target in intact cells or cell lysates.[16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17]
Objective: To demonstrate direct target engagement in a cellular environment and determine the cellular EC₅₀.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to ~80% confluency. Treat the cells with the desired concentrations of the chemical probe or vehicle (DMSO) for 1-2 hours in a CO₂ incubator.
-
Harvesting: After treatment, wash the cells with PBS, then harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS containing protease inhibitors.
-
Heating Step: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[16]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the intracellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysed samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet, while the stabilized, soluble proteins will remain in the supernatant.
-
Analysis by Western Blot: Carefully collect the supernatant. Measure the total protein concentration of each sample. Normalize the samples to the same total protein concentration, mix with Laemmli buffer, and analyze by SDS-PAGE and Western Blotting using a primary antibody specific for the target protein.
-
Data Analysis (Melt Curve): Quantify the band intensities from the Western Blot. For each treatment group (vehicle vs. probe), plot the normalized band intensity (soluble protein fraction) against the temperature. A shift of the curve to the right in the probe-treated sample indicates thermal stabilization and confirms target engagement.
-
Data Analysis (Isothermal Dose-Response): To determine a cellular EC₅₀, perform the assay at a single, fixed temperature (chosen from the melt curve, e.g., 54°C) across a range of probe concentrations. Plot the soluble protein fraction against the log of the probe concentration to calculate the EC₅₀.[18]
Protocol 3: Affinity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a chemical proteomics technique used to map the interaction landscape of a small molecule across the entire proteome, providing a global view of its selectivity.[19][20] This protocol assumes the use of a probe with a clickable alkyne handle.
Objective: To identify the direct binding targets of the probe in a complex biological sample and assess its proteome-wide selectivity.
Workflow Diagram:
Caption: Affinity-Based Protein Profiling (ABPP) Workflow.
Procedure:
-
Probe Treatment: Treat cultured cells with the alkyne-functionalized this compound probe at a concentration determined from CETSA experiments (e.g., 1-5x EC₅₀). Include a vehicle-treated control. For competition experiments, pre-incubate cells with an excess of the non-functionalized parent inhibitor before adding the probe.
-
Cell Lysis: After incubation, harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Click Chemistry: To the clarified cell lysate, add the click chemistry reagents: an azide-biotin reporter tag, copper(I) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature to covalently link the biotin tag to the probe-bound proteins.[9]
-
Affinity Purification: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate (e.g., 2 hours at 4°C) to capture the biotin-tagged protein complexes.
-
Washing: Pellet the beads and wash them extensively with stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest them into peptides overnight using trypsin.
-
LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze it using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins from the MS data. True targets will be significantly enriched in the probe-treated sample compared to the vehicle control and should show reduced enrichment in the competition experiment.
Section 5: Data Interpretation & Troubleshooting
Confident target validation relies on the integration of data from all three experimental tiers. The biochemical assay confirms potency, CETSA provides evidence of cellular target engagement, and ABPP validates selectivity across the proteome.[21]
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| CETSA: No Thermal Shift Observed | Probe is not cell-permeable; Target is not stabilized upon binding; Incorrect temperature range. | Verify cell permeability (e.g., LC-MS on cell lysate). Use a different probe. Expand the temperature range tested. |
| ABPP: High Background/Non-specific Binding | Insufficient washing; Probe is "sticky" or reactive; Click chemistry inefficiency. | Increase stringency and number of wash steps. Include a competition control with excess parent compound. Optimize click reaction conditions. |
| Inconsistent Data (Biochemical vs. Cellular) | Probe is metabolized in cells; Probe is subject to cellular efflux; Assay artifacts. | Analyze probe stability in cell media/lysate. Use efflux pump inhibitors. Validate findings with an orthogonal assay. |
Section 6: Conclusion
The this compound scaffold is a powerful and proven starting point for the development of high-quality chemical probes. By following a rigorous and multi-faceted validation workflow—encompassing biochemical characterization, direct demonstration of cellular target engagement, and proteome-wide selectivity profiling—researchers can generate reliable tools. These validated probes are indispensable for accurately dissecting complex biological pathways and building a strong foundation for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 20. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Formulation of 1H-Indazole-3-carboxamide for In Vivo Preclinical Research: Application Notes and Protocols
An Application Note for Drug Development Professionals
Abstract The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic candidates, including potent kinase inhibitors and anti-inflammatory agents.[1][2][3] A significant hurdle in the preclinical in vivo evaluation of these promising compounds is their characteristically low aqueous solubility, which complicates the development of formulations that can achieve adequate bioavailability and exposure.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound. It details pre-formulation considerations, safety precautions, and step-by-step protocols for preparing solutions and suspensions suitable for common administration routes in animal models. The methodologies are grounded in established principles of pharmaceutical science to ensure reproducibility and scientific rigor.
Physicochemical Characterization & Pre-formulation Analysis
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design. This initial analysis dictates the viable formulation strategies and the choice of excipients. The key properties are summarized in the table below.
| Property | Value / Description | Source | Significance for Formulation |
| Molecular Formula | C₈H₇N₃O | [7] | Basic identity of the compound. |
| Molecular Weight | 161.16 g/mol | [7][8] | Essential for all concentration and dosage calculations. |
| Appearance | Off-white to white solid/powder. | [8] | Confirms physical state at room temperature. |
| Melting Point | 285-286 °C | [8] | High melting point suggests strong crystal lattice energy, often correlated with low aqueous solubility. |
| Aqueous Solubility | Poorly soluble. | [4][5] | This is the primary challenge. It necessitates strategies beyond simple aqueous dissolution, such as co-solvents, surfactants, pH modification, or suspension systems. |
| Organic Solvent Solubility | Soluble in DMSO; slightly soluble in Methanol. | [9][10] | DMSO is a suitable solvent for creating a high-concentration stock solution, which can then be diluted into an aqueous vehicle. |
The compound's poor water solubility is the most critical parameter, making it a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[11] This necessitates the use of enabling formulation technologies to ensure sufficient drug exposure in in vivo studies.[6][12]
Safety & Handling Precautions
Prior to handling this compound, it is imperative to review the associated hazards to ensure personnel safety and proper laboratory conduct.
GHS Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[13] Eyewash stations and safety showers should be readily accessible.[13][14]
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[15]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against eye irritation.[14]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Handling: Avoid creating dust.[15] Wash hands thoroughly after handling. Store the compound in a tightly sealed container in a cool, dry place.[15]
Formulation Strategies: A Decision Workflow
Selecting the appropriate formulation strategy depends on the intended route of administration, the required dose, and the specific objectives of the in vivo study. The following workflow provides a logical path for making this decision.
Caption: Decision workflow for selecting an appropriate formulation strategy.
Causality Behind Experimental Choices:
-
Parenteral Routes (IV, IP): These routes demand a true solution that is sterile and free of particulates to prevent embolism and ensure immediate systemic availability.[4][16] Therefore, solubilization techniques using co-solvents or cyclodextrins are required.[17] The concentration is often limited by the solubility of the compound in a physiologically tolerable vehicle.
-
Oral Route (PO): For oral administration, especially at higher doses where solubility in a limited volume is a constraint, a suspension is the most practical approach.[18][19] A suspension consists of fine drug particles dispersed in an aqueous vehicle, typically with a suspending agent like carboxymethylcellulose (CMC) to ensure uniform dosing.[19]
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulations of this compound. All preparations should be made fresh daily unless stability data indicates otherwise.[19]
Protocol 4.1: Preparation of a Suspension for Oral (PO) Administration
This protocol is ideal for delivering a range of doses, particularly higher concentrations, via oral gavage. The use of a suspending agent is critical to prevent the drug from settling, which ensures accurate dosing.[19]
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile Water for Injection or Purified Water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Analytical balance and weigh boats
-
Glass beaker or bottle
Workflow Diagram:
Caption: Workflow for preparing an oral suspension.
Step-by-Step Procedure:
-
Prepare the 0.5% (w/v) CMC Vehicle:
-
Calculate the required volume of vehicle based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
Weigh out the appropriate amount of Na-CMC (e.g., 50 mg for 10 mL of vehicle).
-
Slowly sprinkle the Na-CMC powder into the vortexing sterile water to prevent clumping.
-
Stir the mixture with a magnetic stir bar until the Na-CMC is fully hydrated and the solution is clear and viscous. This may take several hours. It is often convenient to prepare this vehicle the day before.
-
-
Calculate and Weigh the Compound:
-
Determine the final concentration needed. For example, for a 25 mg/kg dose at a dosing volume of 10 mL/kg, the required concentration is 2.5 mg/mL.
-
Accurately weigh the required amount of this compound.
-
-
Prepare the Suspension:
-
Place the weighed powder into a mortar.
-
Add a small volume (a few drops) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent particle agglomeration.
-
Gradually add the remaining vehicle in small portions while stirring or mixing continuously.
-
Transfer the final suspension to a beaker or vial and stir continuously on a stir plate at a low speed to maintain homogeneity.
-
-
Administration:
-
Stir the suspension immediately before drawing each dose into the syringe to ensure uniformity.
-
Administer to the animal using an appropriately sized oral gavage needle.[20]
-
Protocol 4.2: Preparation of a Solution for Parenteral (IP, IV) Administration
This protocol uses a co-solvent system to dissolve this compound for systemic administration. The final concentration of organic solvents must be carefully controlled to minimize toxicity.[21]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Calculate and Weigh the Compound:
-
Determine the desired final concentration (e.g., 1 mg/mL). Note that the maximum achievable concentration will be limited by the compound's solubility in the final vehicle. A pilot solubility test is highly recommended.
-
-
Prepare the Vehicle and Solubilize the Compound:
-
A common and well-tolerated vehicle is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) .[18]
-
Crucial Step - Order of Addition: a. Weigh the this compound into a sterile tube. b. Add the required volume of DMSO first (e.g., for a 1 mL final volume, add 100 µL DMSO). c. Vortex or sonicate until the compound is completely dissolved. The solution must be perfectly clear. d. Add the required volume of PEG 400 (e.g., 400 µL). Vortex to mix thoroughly. e. Slowly, add the sterile saline or PBS dropwise while continuously vortexing (e.g., 500 µL). This slow addition is critical to prevent the compound from precipitating out of solution ("crashing out").
-
-
Final Inspection and Administration:
-
Visually inspect the final solution against a light and dark background to ensure it is clear, colorless, and free of any particulates. If any precipitation is observed, the solution is not suitable for parenteral injection.
-
For IV administration, filtration through a 0.22 µm sterile syringe filter is recommended to ensure sterility.[22]
-
Administer using standard injection techniques.
-
Protocol 4.3: Alternative Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent aqueous solubility.[4][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its favorable safety profile.[4]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), injectable grade
-
Sterile Water for Injection or Saline
-
Sterile vials, stir plate, vortex mixer
Step-by-Step Procedure:
-
Prepare the HP-β-CD Vehicle:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline (e.g., 2-4 g of HP-β-CD in a final volume of 10 mL). Stir until fully dissolved.
-
-
Solubilize the Compound:
-
Add the weighed this compound powder directly to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture, potentially with gentle warming (37-40°C), for 30-60 minutes to facilitate the formation of the inclusion complex.
-
-
Final Inspection:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This clear solution is the final formulation. The exact concentration should be determined analytically (e.g., by HPLC) if precise dosing is required.
-
Formulation Summary Table
| Formulation Type | Typical Vehicle Composition | Max Concentration | Recommended Route | Pros | Cons |
| Aqueous Suspension | 0.5% - 1% Na-CMC in Water | High | Oral (PO) | Easy to prepare; allows for high doses; suitable for initial screening.[19] | Non-uniform absorption; not suitable for parenteral routes; potential for dosing variability if not well-mixed. |
| Co-solvent Solution | 10% DMSO, 40% PEG 400, 50% Saline | Low to Moderate | IP, IV (with filtration) | Provides 100% bioavailability (IV); suitable for mechanistic studies requiring rapid systemic exposure.[18] | Limited by solubility; potential for vehicle-induced toxicity or artifacts; risk of precipitation if prepared incorrectly.[21] |
| Cyclodextrin Solution | 20-40% HP-β-CD in Water/Saline | Moderate | IP, IV, SC | Good safety profile; can significantly enhance solubility without organic co-solvents.[4][17] | Higher cost of excipient; potential for renal toxicity at very high doses; may alter pharmacokinetics. |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the selection and proper execution of an appropriate formulation strategy. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. For oral administration, a straightforward and robust approach is the preparation of a suspension using carboxymethylcellulose. For parenteral routes requiring a true solution, co-solvent systems or cyclodextrin-based formulations are effective methods, though they require careful preparation to maintain solubility and ensure safety. Researchers should always begin with small-scale pilot formulations to determine the maximal achievable concentration and stability before proceeding to large-scale animal studies. The protocols provided herein offer a validated starting point for these crucial experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ashland.com [ashland.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. northmemorial-asc.com [northmemorial-asc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Indazole-3-carboxamide
Welcome to the technical support center for the synthesis of 1H-indazole-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The this compound scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Achieving a high yield of the desired product is critical for the efficient progression of research and development projects.
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the practical challenges you may encounter in the lab.
Overall Synthetic Approach
The synthesis of this compound can be broadly approached via two main stages: the formation of the indazole core, specifically 1H-indazole-3-carboxylic acid or its ester, followed by the amidation to form the final carboxamide. The overall yield and purity are highly dependent on the efficiency of each of these steps. A typical synthetic workflow often starts from readily available precursors like isatin or substituted o-toluidine to first construct the 1H-indazole-3-carboxylic acid intermediate.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, providing both the probable cause and actionable solutions.
Issue 1: Low Yield in the Formation of the Indazole Ring
Question: I am attempting to synthesize the 1H-indazole-3-carboxylic acid precursor, but my yields are consistently low. What are the likely causes and how can I improve this initial step?
Answer: Low yields in the formation of the indazole ring are a frequent challenge and can often be traced back to the chosen synthetic route and reaction conditions.
Probable Causes & Solutions:
-
Side Reactions with Reactive Starting Materials: When using electron-rich starting materials, such as certain substituted indoles for nitrosation reactions, side reactions like the formation of dimeric byproducts can significantly reduce the yield of the desired indazole-3-carboxaldehyde intermediate.[3]
-
Harsh Reaction Conditions: Aggressive reaction conditions, such as high temperatures, can lead to decarboxylation of the target 1H-indazole-3-carboxylic acid, resulting in the formation of an unsubstituted indazole byproduct.[4]
-
Solution: Carefully monitor and control the reaction temperature. If heating is necessary to drive the reaction to completion, it should be done cautiously.[3]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.
-
Solution: After the initial controlled addition of reagents at low temperature, allow the reaction to stir at room temperature for an adequate period (e.g., 12 hours or more) to ensure the reaction proceeds to completion.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Issue 2: Challenges in the Amidation Step (Carboxylic Acid to Carboxamide)
Question: I have successfully synthesized 1H-indazole-3-carboxylic acid, but I am struggling to convert it to the final this compound with a good yield. What are the common pitfalls in this amidation step?
Answer: The amide bond formation is a critical step where several factors can impact the yield and purity of your final product.
Probable Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: For the amidation to occur, the carboxylic acid must first be activated. Incomplete activation will lead to low conversion.
-
Solution: Utilize standard and reliable coupling agents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). The HOBt reacts with the initial O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and more reactive towards the amine.[4]
-
-
Formation of N-acylurea Byproduct: A significant side reaction with carbodiimide coupling agents like EDC is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[4]
-
Solution: The addition of HOBt or OxymaPure® mitigates this side reaction by trapping the O-acylisourea intermediate as a more stable active ester.[4]
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. An unsuitable base or incorrect stoichiometry can hinder the reaction.
-
Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[4] It is common to use a slight excess of the amine and coupling agents (e.g., 1.1 to 1.2 equivalents) and a larger excess of the base (e.g., 2.0-3.0 equivalents) to ensure the reaction goes to completion.[4]
-
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am having trouble isolating a pure sample of this compound. What are the best purification strategies?
Answer: Effective purification is key to obtaining a high-quality final product. The strategy will depend on the nature of the impurities.
Probable Causes & Solutions:
-
Presence of Unreacted Starting Materials and Reagents: Unreacted 1H-indazole-3-carboxylic acid and byproducts from the coupling agents are common impurities.
-
Solution: A standard aqueous workup is often effective. Washing the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated aqueous NaHCO3), and brine can remove most of these impurities.[4]
-
-
Formation of Closely Eluting Byproducts: Some side products may have similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is the most common method.[5] Careful selection of the eluent system is critical. A gradient elution, for example, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (A Key Intermediate)
This protocol outlines a method for synthesizing a common precursor to this compound.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Ethyl diazoacetate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel
Procedure:
-
In a flask under an inert atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in anhydrous THF.
-
Cool the reaction mixture to -78 °C.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[5]
-
Monitor the reaction completion by TLC.[5]
-
Quench the reaction by pouring it into a separatory funnel containing EtOAc and saturated aqueous NaHCO3.[5]
-
Separate the layers and extract the aqueous layer with EtOAc.[5]
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography to obtain ethyl 1H-indazole-3-carboxylate.[5]
Protocol 2: Amide Coupling to form this compound
This protocol describes the conversion of 1H-indazole-3-carboxylic acid to the corresponding amide.
Materials:
-
1H-indazole-3-carboxylic acid
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine source (1.1 eq.) in anhydrous DMF.[4]
-
Add TEA or DIPEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[4]
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[4]
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.[4]
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[4]
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in the synthesis of substituted 1H-indazole-3-carboxamides?
A1: Protecting groups can be crucial, particularly when performing reactions on the indazole ring itself, such as N-alkylation. The indazole nitrogen atoms are nucleophilic and can react with electrophiles. A protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be installed to direct the reaction to a specific position and then be removed later in the synthesis.
Q2: How can I control the N-1 versus N-2 alkylation of the indazole ring?
A2: The regioselectivity of N-alkylation is a common challenge and is highly dependent on the reaction conditions. The choice of base and solvent system is critical in directing the alkylation to the desired nitrogen.[4] For instance, using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF often favors N-1 alkylation.[4] The steric and electronic properties of the substituents on the indazole ring can also influence the N-1/N-2 ratio.[4]
Q3: Are there alternative methods to the standard carboxylic acid activation for forming the amide bond?
A3: Yes, while EDC/HOBt is a very common and generally reliable method, other coupling reagents can be used. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). The choice of reagent can depend on the specific substrates and the desired reaction conditions. Additionally, conversion of the carboxylic acid to an acid chloride followed by reaction with an amine is another classic method, though it involves an extra step and harsher conditions.
Q4: Can I directly convert an ester, like ethyl 1H-indazole-3-carboxylate, to the amide?
A4: Yes, this process, known as aminolysis, is a viable route.[6] It involves reacting the ester with ammonia or a primary or secondary amine, often with heating.[6][7] The reaction proceeds via nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester.[7] This can be an efficient method if the corresponding ester is more readily available or easier to synthesize than the carboxylic acid.
Data Summary
| Parameter | Method 1: From Isatin | Method 2: From Substituted o-Toluidine |
| Starting Material | Isatin | Substituted o-Toluidine |
| Key Steps | Ring opening, diazotization, cyclization | Diazotization, cyclization |
| Reported Overall Yield | Variable, with potential for scale-up challenges | Generally good yields reported for specific derivatives |
| Reproducibility | Can have issues on a larger scale | Considered a reliable method |
| Key Reagents | NaOH, NaNO2, HCl | NaNO2, acid |
| Number of Steps | Approximately 3 steps to the carboxylic acid | Approximately 2 steps to the indazole core |
This table provides a comparative overview of two common synthetic routes to the 1H-indazole-3-carboxylic acid precursor.[1]
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues in the synthesis.
General Amidation Reaction Pathway
Caption: The key steps in the amide bond formation from the carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Overcoming solubility issues of 1H-Indazole-3-carboxamide in aqueous buffers
Overcoming Solubility Challenges in Aqueous Buffers: A Troubleshooting Guide
Welcome to the technical support center for 1H-Indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven solutions for the common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge to design robust experimental protocols and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
This compound is a weakly acidic compound with a planar, aromatic structure, which contributes to its low intrinsic solubility in neutral aqueous solutions. The molecule's pKa is a critical factor; at physiological pH (around 7.4), a significant portion of the molecules are in their neutral, less soluble form. The crystalline structure of the solid material also requires a certain amount of energy to be overcome for the molecules to dissolve.
Q2: What is the maximum achievable concentration of this compound in aqueous buffers?
The maximum aqueous solubility of this compound is generally low and can be influenced by factors such as pH, temperature, and the ionic strength of the buffer. While exact solubility can vary, it is often in the low micromolar range in standard physiological buffers at neutral pH. To achieve higher concentrations for stock solutions, the use of organic co-solvents is typically required.
Q3: Can I use DMSO to dissolve this compound? What are the potential downstream implications?
Yes, Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. However, it is crucial to be mindful of the final concentration of DMSO in your working solution. High concentrations of DMSO can have cytotoxic effects, interfere with enzyme kinetics, and affect cell membrane integrity. It is best practice to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%, to minimize these off-target effects.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous buffer. What is happening and how can I prevent it?
This is a common phenomenon known as "crashing out." It occurs when the highly concentrated drug in the DMSO stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate. To prevent this, consider the following:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing During Dilution: Add the stock solution to the buffer while vortexing to promote rapid mixing and dispersion.
-
Pre-warming the Buffer: Gently warming the aqueous buffer can sometimes increase the solubility of the compound.
-
Using a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the compound in solution.
Troubleshooting Guide: Step-by-Step Protocol for Solubilization
This section provides a systematic approach to solubilizing this compound for use in typical biological assays.
Initial Assessment: Know Your Compound
Before proceeding, it's essential to understand the physicochemical properties of this compound.
| Property | Value | Implication for Solubility |
| pKa | ~8-9 (estimated for similar indazoles) | At neutral pH, the compound is predominantly in its less soluble, neutral form. |
| LogP | ~2-3 (estimated) | Indicates moderate lipophilicity, contributing to poor aqueous solubility. |
| Molecular Weight | 161.16 g/mol | A relatively small molecule. |
Experimental Workflow for Solubilization
The following workflow provides a logical progression for achieving the desired concentration of this compound in your aqueous buffer.
Caption: A stepwise workflow for dissolving this compound.
Detailed Protocols for Troubleshooting
The solubility of weakly acidic compounds like this compound can be significantly increased by raising the pH of the buffer above the compound's pKa. At a higher pH, the molecule will be deprotonated and exist in its more soluble, ionized form.
Step-by-Step Methodology:
-
Prepare your desired aqueous buffer (e.g., 50 mM TRIS).
-
While monitoring with a calibrated pH meter, slowly add a small amount of a base solution (e.g., 1N NaOH) to raise the pH of the buffer to a value at least 1-2 units above the pKa of this compound.
-
Once the pH is stabilized, add the this compound stock solution (in DMSO) to the basic buffer while vortexing.
-
After the compound is fully dissolved, you can carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 0.1N HCl). Note: Be cautious, as lowering the pH may cause the compound to precipitate if the final concentration is above its solubility limit at that pH.
Causality: By increasing the pH, we shift the equilibrium towards the ionized, more polar, and thus more water-soluble form of the molecule, as described by the Henderson-Hasselbalch equation.
If pH adjustment is not suitable for your experimental system, the use of a water-miscible organic co-solvent can be an effective alternative.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 5-10% | Can have biological effects at higher concentrations. |
| PEG-400 | 5-15% | Generally well-tolerated in many cell-based assays. |
| Propylene Glycol | 5-15% | Another common excipient in drug formulations. |
Step-by-Step Methodology:
-
Prepare your aqueous buffer.
-
Add the desired volume of the co-solvent to the buffer and mix thoroughly.
-
Add the this compound stock solution (in DMSO) to the co-solvent/buffer mixture while vortexing.
Causality: The co-solvent reduces the overall polarity of the aqueous buffer, making it a more favorable environment for the moderately lipophilic this compound to dissolve.
Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Recommended Surfactants and Starting Concentrations:
| Surfactant | Typical Starting Concentration (w/v) | Considerations |
| Tween® 20 | 0.01-0.1% | A non-ionic surfactant, generally well-tolerated. |
| Pluronic® F-68 | 0.02-0.2% | A non-ionic triblock copolymer with low toxicity. |
Step-by-Step Methodology:
-
Prepare your aqueous buffer.
-
Add the desired amount of surfactant to the buffer and mix gently to avoid excessive foaming.
-
Add the this compound stock solution (in DMSO) to the surfactant-containing buffer while vortexing.
Causality: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively increasing its concentration in the aqueous phase.
Self-Validating Systems: Ensuring Experimental Integrity
When using any of the above solubilization aids, it is crucial to include proper controls in your experiments to ensure that the excipients themselves are not influencing the results.
Caption: Essential controls for validating experimental results.
By comparing the results of your test article to the vehicle control, you can isolate the effect of the this compound. The vehicle control, when compared to the negative control, will reveal any background effects of the solubilizing agents.
Troubleshooting poor separation during 1H-Indazole-3-carboxamide purification
Technical Support Center: 1H-Indazole-3-carboxamide Purification
Welcome to the technical support hub for the purification of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Here, we address common separation issues with in-depth, field-tested solutions that prioritize both scientific rigor and practical application.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1H-indazole-3-carboxamides?
The purification of 1H-indazole-3-carboxamides is often complicated by several intrinsic molecular properties:
-
Polarity and Solubility: The presence of the carboxamide group and the indazole nitrogen atoms imparts significant polarity, which can lead to poor solubility in common non-polar chromatography solvents and strong retention on silica gel.[1]
-
Hydrogen Bonding: The amide N-H and indazole N-H protons are capable of extensive hydrogen bonding, which can cause streaking on TLC plates and broad peaks during column chromatography.
-
Presence of Regioisomers: A frequent and significant challenge in the synthesis of N-substituted indazoles is the formation of both N1 and N2 alkylated regioisomers.[2][3] These isomers often have very similar polarities, making their separation by standard chromatographic methods difficult.[4]
-
Byproduct Contamination: Common synthetic routes may leave residual coupling agents (like EDC- or DCC-derived ureas), starting materials (e.g., 1H-indazole-3-carboxylic acid), or side-reaction products that need to be efficiently removed.[2][5]
Q2: Which purification techniques are most effective for this class of compounds?
The two most reliable methods are flash column chromatography and recrystallization . The choice depends on the specific impurity profile and the scale of the purification.
-
Flash Column Chromatography is the workhorse for removing a wide range of impurities, especially when polarities differ sufficiently. It is highly versatile but can be challenging due to the polar nature of the target compound.[6]
-
Recrystallization is an excellent and scalable method for achieving very high purity, particularly for removing minor impurities and separating regioisomers if a suitable solvent system can be identified.[7] It relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
Troubleshooting Guide: Flash Column Chromatography
This section addresses specific problems encountered during chromatographic purification of 1H-indazole-3-carboxamides on silica gel.
Problem 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.
Causality: Streaking is typically caused by strong, undesirable interactions between the polar this compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] The basic nitrogen atoms of the indazole ring can interact strongly with these acidic sites, leading to slow and uneven movement through the stationary phase.
Solutions:
-
Mobile Phase Modification (Base Additive):
-
Mechanism: Adding a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to the mobile phase neutralizes the acidic silanol groups. This "masks" the active sites, preventing strong adsorption of your basic compound and resulting in sharper bands.[8]
-
Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your pre-determined eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Re-evaluate the separation by TLC; you should observe more compact spots and improved Rf values.
-
-
Use of an Alternative Stationary Phase:
-
Mechanism: If base additives are not effective or compatible with your compound, consider a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for purifying basic compounds as it lacks the strong acidity of silica.[9]
-
Consideration: Always run a scouting TLC on the alternative stationary phase first, as the elution order and selectivity may change significantly.
-
Problem 2: My compound won't elute from the silica column, even with highly polar solvents like 10% Methanol in Dichloromethane.
Causality: This issue, known as irreversible adsorption, occurs when the compound's polarity is so high that its affinity for the silica gel is stronger than its solubility in the mobile phase.[9] The compound effectively becomes "stuck" at the top of the column.
Solutions:
-
Gradient Elution Strategy:
-
Mechanism: An isocratic (single solvent mixture) elution may not have the strength to move a highly polar compound. A gradient elution, where the polarity of the mobile phase is gradually increased, is far more effective.
-
Protocol: Begin elution with the solvent system where your compound has an Rf of ~0.1. Gradually increase the percentage of the more polar solvent (e.g., ramp from 2% to 15% Methanol in DCM over several column volumes). This slowly reduces the compound's interaction with the silica, allowing it to elute as a focused band.[6] A typical gradient for indazole-3-carboxamides is from 0% to 5% methanol in chloroform or dichloromethane.[10]
-
-
Reversed-Phase Chromatography:
-
Mechanism: For extremely polar compounds, reversed-phase chromatography is often the superior technique.[1][11] Here, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[12] The retention mechanism is based on hydrophobicity, so highly polar compounds elute earlier.
-
Application: This is particularly useful for purifying crude reaction mixtures that are soluble in water/organic mixtures and for separating highly polar impurities.
-
Workflow for Troubleshooting Column Chromatography
Below is a logical workflow to diagnose and resolve common purification issues.
Caption: A decision-making workflow for troubleshooting poor separation in normal-phase column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Problem 3: My compound "oils out" instead of forming crystals.
Causality: Oiling out occurs when the compound comes out of solution at a temperature above its melting point in that specific solvent, or when the solution becomes supersaturated too quickly. The compound separates as a liquid phase instead of forming an ordered crystal lattice.[4]
Solutions:
-
Reduce the Rate of Cooling:
-
Mechanism: Slow cooling allows molecules to orient themselves correctly into a crystal lattice. Rapid cooling traps impurities and favors amorphous precipitation or oiling out.
-
Protocol: Instead of placing the hot solution in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator, and then to a freezer to maximize recovery.
-
-
Use a Solvent/Anti-Solvent System:
-
Mechanism: This technique provides finer control over the saturation point. The compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" or "anti-solvent" (in which it is poorly soluble) is slowly added until the solution becomes turbid (cloudy).
-
Protocol: Dissolve the crude this compound in a hot, good solvent (e.g., Methanol, Ethanol, or Acetone). While still warm, slowly add a poor solvent (e.g., Water, Hexane, or Diethyl Ether) dropwise until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the precipitate, then allow the mixture to cool slowly. This method is highly effective for separating indazole isomers using mixed solvents like acetone/water or methanol/water.[7]
-
Data Table: Common Recrystallization Solvents
| Solvent System | Compound Polarity | Typical Use Case |
| Ethanol/Water | High | General purpose for polar compounds. Water acts as the anti-solvent.[7] |
| Acetone/Hexane | Medium to High | Good for compounds that are too soluble in pure acetone. |
| Ethyl Acetate/Hexane | Medium | Effective for removing more polar or non-polar impurities. |
| Dichloromethane/Hexane | Low to Medium | Useful for less polar derivatives of the indazole scaffold. |
| Methanol | High | For compounds with very high polarity that are poorly soluble elsewhere. |
Problem 4: My recrystallization gave a good yield, but the purity did not improve.
Causality: This indicates that the main impurity has very similar solubility properties to your desired compound in the chosen solvent system. This is a common problem when trying to separate regioisomers (e.g., N1 vs. N2 substituted indazoles).
Solutions:
-
Systematic Solvent Screening:
-
Mechanism: The key is to find a solvent that exploits subtle differences in the crystal packing energies or solubilities of the compound and the impurity.
-
Protocol: Use small-scale (10-20 mg) trials in test tubes to screen a wide range of solvents and solvent pairs. Look for a system where your desired compound is soluble when hot but sparingly soluble when cold, while the impurity remains in solution (or vice-versa).
-
-
Salt Formation and Recrystallization:
-
Mechanism: If the impurity is not basic, you can selectively form a salt of your basic indazole product. The salt will have drastically different solubility properties, allowing for easy separation by recrystallization. The pure free base can then be regenerated.
-
Protocol: Dissolve the impure mixture in a solvent like ethyl acetate. Add one equivalent of an acid (e.g., HCl in diethyl ether, or p-toluenesulfonic acid).[3] Collect the precipitated salt by filtration and recrystallize it. After achieving purity, dissolve the salt in water, basify with a weak base (e.g., NaHCO3), and extract the pure free base with an organic solvent.
-
Workflow for Optimizing Recrystallization
Caption: A logical workflow for optimizing the recrystallization of 1H-indazole-3-carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. chromtech.com [chromtech.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Optimizing reaction conditions for 1H-Indazole-3-carboxamide synthesis
An in-depth guide to navigating the complexities of 1H-Indazole-3-carboxamide synthesis, this Technical Support Center offers practical, experience-driven advice for researchers, chemists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this resource goes beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Overview of Synthetic Strategies
The synthesis of 1H-indazole-3-carboxamides is a cornerstone for the development of numerous pharmacologically active agents, including kinase inhibitors and anti-emetics.[1][2] Success in this synthesis hinges on a clear understanding of the primary synthetic routes and the critical parameters at each step. Two predominant pathways are generally employed:
-
Amide Coupling with 1H-Indazole-3-carboxylic Acid: This is the most direct approach, involving the activation of the carboxylic acid group followed by coupling with a desired amine. This method is versatile and widely used for creating a library of diverse carboxamide derivatives.[3]
-
Multi-step Synthesis from Indole Precursors: This pathway builds the indazole ring system itself. A common route involves the nitrosation of a substituted indole to form a 3-carboxaldehyde intermediate.[4] This aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently amidated to yield the final product.[5][6]
This guide will focus primarily on the challenges and optimization of the more common amide coupling approach, including the synthesis of the crucial 1H-indazole-3-carboxylic acid precursor.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the common synthetic pathways leading to this compound.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Part 1: Synthesis of 1H-Indazole-3-carboxylic Acid
Q1: My yield for the conversion of an indole to the indazole-3-carboxaldehyde (Pathway A, Step 1) is very low. What is the most critical factor?
A1: The nitrosation of indoles is a notoriously sensitive step and is often the yield-limiting part of the entire sequence.[5] The primary cause of low yield is the high reactivity of electron-rich indoles, which can lead to dimerization and other side reactions.[5]
Core Directive: The most critical parameter is the rate of addition of the indole solution to the nitrosating mixture.
-
Expert Insight: A slow, controlled addition using a syringe pump over a period of 1-2 hours is paramount.[4][5] This maintains a low concentration of the indole at any given moment, favoring the desired reaction pathway over side reactions.
-
Temperature Control: Maintain the reaction temperature strictly at 0°C during the addition.[6] Allowing the temperature to rise will significantly increase the rate of byproduct formation.
-
Stoichiometry: Use a significant excess of sodium nitrite (e.g., 8 equivalents) and a slight excess of acid (e.g., 2.7 equivalents) to ensure the efficient generation of the nitrosating agent.[4]
Q2: During the oxidation of the aldehyde to the carboxylic acid (Pathway A, Step 2), I observe incomplete conversion. How can I drive the reaction to completion?
A2: The Pinnick oxidation (using sodium chlorite, NaClO₂) is generally efficient, but incomplete reactions can occur.
-
Scavenger Use: The reaction generates hypochlorite as a byproduct, which can react with the starting aldehyde. Including a scavenger like 2-methyl-2-butene is crucial to quench the hypochlorite and prevent unwanted side reactions.[5]
-
pH Control: The reaction should be buffered. A phosphate buffer (e.g., NaH₂PO₄) is typically used to maintain a mildly acidic pH, which is optimal for the oxidation.[6]
-
Monitoring: Monitor the reaction closely by Thin-Layer Chromatography (TLC). If the reaction stalls, a slight warming or addition of a small amount of fresh sodium chlorite solution can sometimes help, but proceed with caution to avoid degradation.
Part 2: Amidation (Carboxylic Acid to Carboxamide)
Q3: I am getting a poor yield in my amide coupling step. What are the most common causes?
A3: Low yields in amide coupling are typically due to inefficient activation of the carboxylic acid, degradation of coupling agents, or competing side reactions.
-
Activation Time: Ensure you allow the carboxylic acid to "pre-activate" with the coupling agents (e.g., EDC/HOBt) for a sufficient time (typically 15-30 minutes) at room temperature before adding the amine.[3] This ensures the formation of the highly reactive O-acylisourea intermediate.
-
Reagent Quality: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive. Use fresh, high-quality reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the HCl salt of EDC and the acid formed during the reaction.[6] Ensure at least 3 equivalents of the base are used.
Q4: My final product is contaminated with a urea byproduct that is difficult to remove. How can I avoid this?
A4: This is a classic issue when using carbodiimide coupling agents like EDC. The byproduct is a water-soluble urea derivative.
-
Aqueous Workup: The primary method for removal is a thorough aqueous workup. After the reaction, quenching with water and extracting the product with an organic solvent is usually effective. Washing the combined organic layers with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and finally brine will remove the urea byproduct and any unreacted starting materials.
-
Alternative Reagents: If the urea byproduct remains problematic, consider using a different coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates byproducts that are also readily removed during an aqueous workup.[6]
Q5: I am trying to synthesize an N-substituted indazole-3-carboxamide and I'm getting a mixture of two isomers. Why is this happening?
A5: This is a very common problem related to the tautomeric nature of the indazole ring. Alkylation or acylation can occur at either the N-1 or N-2 position. The ratio of these regioisomers is highly dependent on the reaction conditions.[7]
-
Controlling Regioselectivity: The choice of base and solvent is critical. For N-alkylation, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors the formation of the thermodynamically more stable N-1 substituted product.[8]
-
Purification: The N-1 and N-2 isomers often have different polarities and can usually be separated by column chromatography on silica gel.[7] Careful analysis of fractions by TLC is essential.
Caption: A logical approach to diagnosing and resolving low yield issues.
Experimental Protocols & Data
The following are generalized but detailed protocols for the key synthetic steps. Researchers should adapt them based on the specific substrate and scale.
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic Acid via Nitrosation/Oxidation
This two-step protocol is adapted from established procedures for substituted indoles.[5][6]
Step A: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
-
In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an argon atmosphere for 10 minutes.
-
In a separate flask, dissolve 7-methyl-indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the mixture three times with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aldehyde.
Step B: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid (Pinnick Oxidation)
-
Dissolve the aldehyde (1 mmol) from Step A in a mixture of tert-butanol (5 mL) and water (2 mL).
-
Add 2-methyl-2-butene (5 mmol) to the solution.[5]
-
In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol) in water (3 mL).
-
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the mixture and quench excess oxidant with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH 3-4 with 1N HCl to precipitate the product.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Protocol 2: Synthesis of this compound (Amide Coupling)
This protocol is a general method for the amidation of 1H-indazole-3-carboxylic acid.
-
Dissolve 1H-indazole-3-carboxylic acid (1 equiv) in anhydrous DMF.
-
Add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and triethylamine (3 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform or Ethyl Acetate).
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
| Step | Key Reagents | Solvent | Temp. | Typical Yield | Reference |
| Nitrosation | NaNO₂, HCl | DMF / H₂O | 0°C → RT | ~72% | [5][6] |
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH / H₂O | RT | High | [5] |
| Amidation | EDC·HCl, HOBt, TEA | DMF | RT | 45-85% |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Side Reactions in the Synthesis of 1H-Indazole-3-carboxaldehydes
Welcome to the Technical Support Center for the synthesis of 1H-indazole-3-carboxaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. As a bioisostere of indole, the indazole scaffold is a privileged structure in medicinal chemistry, and the 3-carboxaldehyde functionality serves as a versatile synthetic handle for the elaboration into a diverse range of therapeutic candidates.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common side reactions and challenges encountered during the synthesis of these valuable intermediates. We will delve into the mechanistic underpinnings of these side reactions and provide field-proven strategies to mitigate their formation, ensuring the integrity and reproducibility of your synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic side reaction when synthesizing 1H-indazole-3-carboxaldehydes from indoles?
A1: The most significant side reaction, particularly when using the nitrosation of indoles, is the formation of deeply colored dimeric byproducts.[1][2] This is especially prevalent with electron-rich indole substrates. The core issue is that the starting indole is nucleophilic and can react with a key intermediate in the desired reaction pathway, leading to these unwanted dimers.
Q2: I'm observing a dark red or brown precipitate in my reaction mixture. What is it and how can I prevent it?
A2: That colored precipitate is very likely the dimeric byproduct mentioned above. Its formation is a strong indication that the concentration of your starting indole is too high during the reaction. To prevent this, a technique known as "reverse addition" is highly recommended. This involves the slow addition of the indole solution to the nitrosating agent, rather than the other way around. This maintains a low concentration of the nucleophilic indole at all times, favoring the desired intramolecular cyclization over intermolecular dimerization.[1][2]
Q3: My yields are consistently low, even with reverse addition. What else could be the problem?
A3: Low yields can stem from several factors beyond dimerization. If you are working with electron-deficient indoles (e.g., nitro-substituted), the reaction can be sluggish and may not go to completion at room temperature. In such cases, gentle heating (e.g., to 50°C) after the initial addition may be necessary to drive the reaction forward.[2] Additionally, ensure the stoichiometry of your reagents is correct and that your sodium nitrite is of high quality, as it can degrade over time.
Q4: Is the Vilsmeier-Haack reaction a viable alternative for the direct formylation of the indazole ring at the C3 position?
A4: Generally, the direct Vilsmeier-Haack formylation at the C3 position of an unsubstituted 1H-indazole is not effective. This is a known limitation and necessitates the use of alternative strategies, such as the nitrosation of the corresponding indole, to install the aldehyde functionality at the desired position.[1]
Q5: When I attempt a Vilsmeier-Haack reaction on a substituted indole as a precursor, I encounter multiple formylation products. How can I improve selectivity?
A5: Over-formylation, leading to di- or even tri-formylated products, is a common issue with highly activated aromatic systems in the Vilsmeier-Haack reaction. To enhance mono-formylation selectivity, carefully control the stoichiometry of the Vilsmeier reagent to your substrate. A 1:1 to 1.5:1 molar ratio is a good starting point. Also, monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.
II. Troubleshooting Guide: Nitrosation of Indoles
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation.
Problem 1: Low or No Yield of Desired Product
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture remains unchanged; starting material persists. | 1. Insufficiently acidic conditions: The formation of the active nitrosating species (nitrous acid) is pH-dependent. 2. Degraded sodium nitrite: Old or improperly stored sodium nitrite will be less effective. 3. Electron-deficient indole: Indoles with electron-withdrawing groups are less reactive. | 1. Optimize acid concentration: Ensure adequate acid is used to generate the nitrosating agent. Mildly acidic conditions are generally optimal. 2. Use fresh reagents: Always use a fresh, high-purity source of sodium nitrite. 3. Increase reaction temperature: For unreactive indoles, consider gentle heating (e.g., 50-80°C) after the initial addition at low temperature. Monitor carefully to avoid decomposition.[1] |
| A deep red or brown precipitate forms, and the isolated yield is low. | Formation of dimeric byproducts: The nucleophilic indole starting material is reacting with the 3-nitrosoindole intermediate. This is particularly problematic with electron-rich indoles. | Implement "reverse addition": Add the indole solution slowly (e.g., via syringe pump over 1-2 hours) to the pre-formed nitrosating mixture at 0°C. This keeps the indole concentration low and minimizes dimerization.[1][2] |
Problem 2: Difficult Purification
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Crude product is a deeply colored, tarry solid. | High concentration of dimeric byproducts: These byproducts are often highly colored and can complicate purification. | Optimize reaction conditions: Focus on minimizing dimer formation during the reaction (see Problem 1). Chromatography: Column chromatography on silica gel is usually effective for separating the desired product from the dimeric impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful. |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system: The chosen eluent may not have the optimal polarity to resolve the product from the byproducts. | TLC optimization: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf of desired product between 0.2-0.4). |
III. Mechanistic Insights into Side Reactions
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting.
Dimer Formation in Indole Nitrosation
The desired reaction proceeds through the nitrosation of the electron-rich C3 position of the indole ring to form a 3-nitrosoindole intermediate (which exists predominantly as the oxime tautomer). This intermediate then undergoes a ring-opening and subsequent re-cyclization to yield the 1H-indazole-3-carboxaldehyde.
However, the 3-nitrosoindole intermediate is electrophilic and can be attacked by a molecule of the unreacted, nucleophilic indole starting material. This leads to the formation of dimeric structures, which are often deeply colored and can be difficult to remove.
Side Reactions in the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).
References
Technical Support Center: Resolving Low Recovery After Recrystallization of 7-Methyl-1H-indazole-3-carboxamide
Welcome to the Technical Support Center for 7-Methyl-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this compound, specifically addressing low recovery yields after recrystallization. Our goal is to equip you with the scientific principles and practical steps necessary to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a drastically low recovery of 7-Methyl-1H-indazole-3-carboxamide after recrystallization?
A1: The most frequent cause of significant product loss is the selection of an inappropriate recrystallization solvent or the use of an excessive volume of a suitable solvent.[1][2] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] If the compound remains significantly soluble at low temperatures, a substantial portion will be lost in the mother liquor upon filtration.[4]
Q2: I've followed a literature protocol for a similar indazole derivative, but my recovery is still poor. Why might this be?
A2: Subtle structural modifications, such as the position of the methyl group in 7-Methyl-1H-indazole-3-carboxamide, can significantly alter the molecule's polarity and solubility profile compared to other isomers. Therefore, a solvent system that is effective for a different indazole derivative may not be optimal for this specific compound. It is always recommended to perform a small-scale solvent screening to identify the ideal conditions for your particular molecule.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is often due to a high concentration of impurities, which can depress the melting point of the crude material, or a very rapid cooling rate. To resolve this, try adding a small amount of additional solvent to the hot solution to lower the saturation point, and then allow it to cool more slowly.[5]
Q4: Can the rate of cooling really impact my final yield?
A4: Yes, the cooling rate has a profound effect on both crystal size and the efficiency of crystallization.[6][7] Slow cooling allows for the formation of larger, more pure crystals by giving the molecules sufficient time to orient themselves correctly in the crystal lattice.[8] Rapid cooling can lead to the formation of small, impure crystals and may result in a supersaturated solution where the compound fails to crystallize effectively, thus reducing the isolated yield.[9]
In-Depth Troubleshooting Guide for Low Recrystallization Recovery
Low recovery is a multifaceted problem that can arise at various stages of the recrystallization process. This guide provides a systematic approach to identifying and resolving the root cause of product loss.
Solvent Selection: The Foundation of a Successful Recrystallization
The choice of solvent is the most critical factor for achieving high recovery. The principle of "like dissolves like" is a good starting point, but a systematic screening is essential for optimization.
Common Problem: The chosen solvent has either too high or too low solvating power for 7-Methyl-1H-indazole-3-carboxamide at varying temperatures.
Solutions:
-
Systematic Solvent Screening: Potential solvents for 7-Methyl-1H-indazole-3-carboxamide, based on its structure, include ethanol, methanol, and ethyl acetate.[3] A small-scale screening should be performed to determine the solubility at boiling point and at room temperature (or 0-4 °C).
Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude 7-Methyl-1H-indazole-3-carboxamide into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, isopropanol, acetone, water) dropwise, starting with 0.5 mL.
-
Gently heat the tubes in a water bath to the boiling point of the solvent, adding more solvent in small increments until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the tubes to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will result in a significant amount of crystalline precipitate upon cooling.
-
-
Utilizing a Co-Solvent System: If a single solvent does not provide the desired solubility profile, a binary solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Table 1: Solvent Properties and Considerations
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 64.7 | Polar Protic | May have high solubility even at low temperatures, potentially reducing yield.[3] |
| Ethanol | 78.4 | Polar Protic | A common choice for recrystallization of polar organic molecules.[3] |
| Ethyl Acetate | 77.1 | Polar Aprotic | Often a good balance of solvating power for moderately polar compounds.[3] |
| Water | 100 | Very Polar | Likely a poor solvent for this compound, but could be used as an anti-solvent. |
| Isopropanol | 82.6 | Polar Protic | Less polar than ethanol and methanol, may offer a better solubility differential. |
| Acetone | 56 | Polar Aprotic | Its low boiling point can make it tricky to work with for hot recrystallizations. |
Dissolution Phase: Minimizing Solvent is Key
Even with the correct solvent, using an excessive amount will lead to a lower yield as more of the compound will remain in the mother liquor.
Common Problem: Using too much hot solvent to dissolve the crude material.[1]
Solutions:
-
Incremental Addition of Hot Solvent: Heat your chosen solvent to its boiling point and add it to your crude solid in small portions. Allow time for the solid to dissolve after each addition before adding more. The goal is to use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[10]
-
Addressing Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the impurity before allowing the solution to cool. Adding excess solvent to dissolve this impurity will result in a significant loss of your desired product.
Diagram: Recrystallization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 1352398-58-3|Methyl 7-methyl-1H-indazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Minimizing byproduct formation in indazole synthesis
Technical Support Center: Indazole Synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during the synthesis of indazoles, a critical scaffold in medicinal chemistry. As Senior Application Scientists, we understand that minimizing byproduct formation is paramount for efficient drug discovery and development. This resource consolidates field-proven insights and foundational chemical principles to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of in indazole synthesis?
A1: The nature of byproducts in indazole synthesis is highly dependent on the chosen synthetic route. However, some of the most prevalent undesirable products include:
-
2H-Indazole Isomers: In reactions intended to produce 1H-indazoles (or vice versa), the formation of the other regioisomer is a frequent issue, particularly during post-synthesis modifications like N-alkylation.[1][2]
-
Hydrazones: In syntheses starting from carbonyl compounds and hydrazine, incomplete cyclization can lead to stable hydrazone intermediates as byproducts.[3]
-
Dimeric Impurities: Under certain conditions, especially at elevated temperatures, dimerization of starting materials or intermediates can occur.[3]
-
Indazolones: Depending on the reaction conditions and the presence of oxidizing agents or water, the formation of indazolone species can be observed.
-
Products of Reductive Side Reactions: In methods utilizing nitro-arenes as precursors, such as the Davis-Beirut reaction, incomplete reduction or alternative reduction pathways can lead to undesired side products.[4][5]
Q2: How can I reliably distinguish between my desired 1H-indazole and the 2H-indazole byproduct?
A2: Spectroscopic and chromatographic methods are essential for this purpose.
-
NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a key diagnostic handle. This proton is typically shifted further downfield in 2H-indazoles compared to their 1H counterparts.[2] ¹³C and ¹⁵N NMR can also provide definitive structural confirmation.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is often capable of separating the two isomers. Developing a robust HPLC method early in your process is crucial for monitoring reaction progress and assessing purity. The isomers may also exhibit different retention factors (Rf) in Thin Layer Chromatography (TLC), though co-elution is possible.
-
UV-Vis Spectroscopy: The two regioisomers often have distinct UV-Vis absorption spectra, which can be a useful characterization tool.[2]
Q3: My synthesis of a 1-substituted indazole is giving me a nearly 1:1 mixture of the N-1 and N-2 isomers. What is the underlying cause and how can I fix this?
A3: This is a classic problem of regioselectivity in the N-alkylation of indazoles. The indazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2), leading to competitive alkylation.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8][9] You can leverage this to your advantage.
To favor the N-1 isomer (thermodynamic product) , you should use conditions that allow for equilibration:
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[6][7][10]
-
Temperature: Allowing the reaction to stir for a longer duration at room temperature or with gentle heating can favor the formation of the more stable N-1 product.[6]
To favor the N-2 isomer (kinetic product) , you need conditions that prevent equilibration:
-
Bulky Bases and Polar Aprotic Solvents: Using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like N,N-dimethylformamide (DMF) can sometimes favor the N-2 isomer, especially with certain substitution patterns on the indazole ring.
-
Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer in some cases.[7][8]
The electronic and steric properties of substituents on the indazole ring also significantly influence the N-1/N-2 ratio.[7][10] For instance, a bulky substituent at the C-7 position can sterically hinder the N-1 position, thereby directing alkylation to N-2.[7][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles
Symptoms:
-
Obtaining a mixture of N-1 and N-2 alkylated products, often in nearly equal amounts.
-
Difficulty in separating the two isomers by column chromatography.[11][12]
Root Cause Analysis: The alkylation of indazoles is a classic case of kinetic versus thermodynamic control. The N-1 substituted product is typically the thermodynamically more stable isomer, while the N-2 product can be the kinetically favored one under certain conditions.[6][8] The choice of base, solvent, and temperature determines the outcome of the reaction.
Logical Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Solutions & Protocols:
Protocol for Selective N-1 Alkylation (Thermodynamic Control) [6]
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF), add the 1H-indazole (1.0 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Base/Solvent System | Typical N-1:N-2 Ratio | Control Type | Reference |
| NaH / THF | >95:5 for many substrates | Thermodynamic | [7][10] |
| K₂CO₃ / DMF | Variable, can favor N-2 | Kinetic/Thermodynamic Mix | [6] |
| Cs₂CO₃ / DMF | Variable, often favors N-2 | Kinetic | [13] |
| Mitsunobu (DIAD/PPh₃) | Can strongly favor N-2 | Kinetic | [7][8] |
Table 1: Common conditions for N-alkylation and their influence on regioselectivity.
Issue 2: Formation of Hydrazone Byproducts in Cyclization Reactions
Symptoms:
-
Your reaction to form the indazole ring from an ortho-substituted aryl carbonyl and hydrazine stalls.
-
You isolate a significant amount of a stable, non-cyclized hydrazone intermediate.
Root Cause Analysis: This issue arises from incomplete cyclization. The initial condensation to form the hydrazone is often fast, but the subsequent intramolecular cyclization to form the indazole ring can be the rate-limiting step and may require specific conditions to proceed efficiently. Elevated temperatures or the presence of an acid or base catalyst are often necessary to facilitate this step.[3] However, excessively high temperatures can lead to dimer formation or decomposition.[3]
Reaction Pathway: Indazole vs. Hydrazone Byproduct
Caption: Competing pathways in indazole synthesis from hydrazones.
Solutions & Protocols:
-
Optimize Reaction Temperature: If you are isolating the hydrazone, a modest increase in reaction temperature may be required to overcome the activation energy for cyclization. Monitor the reaction carefully to avoid decomposition.
-
Catalyst Screening:
-
Acid Catalysis: For some substrates, the addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can promote cyclization.[3]
-
Metal Catalysis: Certain modern synthetic methods utilize copper or palladium catalysts to facilitate the C-N bond formation required for cyclization.[3][14]
-
-
Solvent Choice: Switching to a higher-boiling point solvent (e.g., from ethanol to DMSO or DMF) can allow for higher reaction temperatures and may improve the solubility of intermediates, favoring the cyclization step.[3]
References
- 1. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caribjscitech.com [caribjscitech.com]
Technical Support Center: Enhancing the Stability of 1H-Indazole-3-carboxamide Stock Solutions
Welcome to the Technical Support Center for 1H-Indazole-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation, storage, and handling of this compound stock solutions. Our goal is to ensure the stability and integrity of your compounds, leading to more reliable and reproducible experimental outcomes.
Introduction: The Criticality of Stock Solution Stability
The reliability of any in vitro or in vivo experiment hinges on the quality and stability of the stock solutions of the compounds being tested. Degradation of a compound can lead to a decrease in its effective concentration, the formation of interfering byproducts, and ultimately, erroneous data. This compound, a key scaffold in drug discovery for targets such as PAK1 and cannabinoid receptors, requires careful handling to maintain its chemical integrity over time.[1] This guide provides a comprehensive overview of the factors influencing the stability of this compound stock solutions and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: hydrolysis, photodegradation, and oxidation. The indazole ring and the carboxamide functional group are susceptible to specific degradation pathways under certain conditions.
-
Hydrolysis: The carboxamide bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to the formation of 1H-indazole-3-carboxylic acid and ammonia.[2][3] While generally stable at neutral pH, prolonged storage in aqueous buffers, especially at elevated temperatures, can promote this degradation.
-
Photodegradation: Indazole derivatives are known to be sensitive to light, particularly UV irradiation. A common photodegradation pathway involves the phototransposition of the indazole ring into a more stable benzimidazole structure.[4] This rearrangement is believed to proceed from the excited state of the 2H-tautomer of the indazole.
-
Oxidation: The indazole ring system can be susceptible to oxidative degradation. While less common under standard laboratory storage conditions, the presence of oxidizing agents or exposure to air and light over extended periods can lead to the formation of oxidized byproducts.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%). It is crucial to use anhydrous DMSO, as it is hygroscopic and absorbed water can contribute to the hydrolysis of the compound over time.
Q3: How should I store my this compound stock solution to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of your stock solution. We recommend the following best practices:
-
Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For highly sensitive derivatives or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some troubleshooting steps:
-
Increase the Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Warming and Sonication: Gentle warming of the solution in a water bath (e.g., to 37°C) and brief sonication can often help redissolve the precipitate. Ensure the compound is stable at the temperature used.
-
Use of Surfactants or Solubilizing Agents: For particularly challenging compounds, the addition of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin to the aqueous buffer can enhance solubility. Methodical validation is essential to ensure these agents do not interfere with the assay.
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Loss of compound activity over time in cell-based assays. | Compound degradation in the stock solution (hydrolysis, oxidation, or photodegradation). | 1. Prepare a fresh stock solution: Compare the activity of the new stock with the old one. 2. Check storage conditions: Ensure the stock was stored at -20°C or -80°C, protected from light, and that freeze-thaw cycles were minimized. 3. Perform a purity check: Analyze the stock solution by HPLC to assess its purity and detect any degradation products. |
| Appearance of new peaks in HPLC analysis of the stock solution. | Degradation of the parent compound. | 1. Identify the degradation products: If possible, use LC-MS to identify the mass of the new peaks. This can help elucidate the degradation pathway (e.g., a mass increase of 16 Da may indicate oxidation; formation of 1H-indazole-3-carboxylic acid suggests hydrolysis). 2. Review handling procedures: Ensure the use of anhydrous DMSO and protection from light during handling. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound or precipitation upon dilution. | 1. Visually inspect the solution: Before use, ensure the stock solution is completely dissolved. If necessary, use gentle warming or sonication. 2. Prepare working solutions fresh: Dilute the stock solution into the aqueous buffer immediately before use. 3. Validate the dilution method: Ensure no precipitation occurs at the final working concentration. If it does, consider the solubilization strategies mentioned in the FAQs. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 161.16 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.61 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.61 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath at room temperature can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed amber vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and impurities present.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dilute the this compound DMSO stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Visualizing Workflows and Degradation Pathways
Workflow for Stock Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Potential Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
References
- 1. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to compound precipitation in cell-based assays. The formation of precipitates can significantly compromise the accuracy and reproducibility of your experimental results by altering the effective concentration of your test compound and potentially inducing cellular toxicity.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial questions regarding compound precipitation.
Q1: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening?
This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media, where its solubility is much lower.[2][3] The rapid change in solvent polarity causes the compound to exceed its aqueous solubility limit and precipitate.[4]
Q2: My media with the compound looks fine at first, but after a few hours in the incubator, it becomes cloudy or I see crystals. Why?
This delayed precipitation can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium, which in turn can affect compound solubility.[1][2]
-
Compound Instability: The compound may degrade over time into less soluble byproducts.[2]
-
Cellular Metabolism: As cells metabolize, they can change the pH of the surrounding medium, potentially causing a pH-sensitive compound to precipitate.[2]
-
Evaporation: Over time, evaporation from the culture plate can increase the concentration of the compound and other media components, leading to precipitation.[5]
Q3: What is "solvent shock" and how can I prevent it?
Solvent shock is the rapid precipitation of a compound when a concentrated stock solution (e.g., in DMSO) is quickly diluted into an aqueous buffer.[4] This creates localized areas of high compound concentration that exceed the solubility limit. To avoid this:
-
Use a Stepwise Dilution: First, create an intermediate dilution of your stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final culture volume.[4]
-
Slow Addition with Agitation: Add the stock solution dropwise to the media while gently swirling or vortexing the vessel to ensure immediate and even mixing.[2][4]
Q4: Can I just filter out the precipitate and use the remaining solution?
This is strongly discouraged. Filtering the solution removes the precipitate, but it also means the actual concentration of your dissolved compound is unknown and lower than intended.[2] This will lead to inaccurate and irreproducible results. The core issue of insolubility must be addressed instead.
Q5: What is the maximum concentration of DMSO I should have in my final assay?
A final DMSO concentration between 0.5% and 1% is a widely accepted standard in the industry.[3] While some cell lines can tolerate higher concentrations, it's crucial to keep it minimal as DMSO can have its own biological effects.[3] Always include a vehicle control (media with the same final DMSO concentration as your treated wells) in your experiments.
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving precipitation issues.
Guide 1: Diagnosing the Nature of the Precipitate
Before troubleshooting, it's essential to confirm that what you're observing is indeed your compound precipitating.
Is it the compound or something else?
-
Media Components: Sometimes, precipitates can form from the media itself, especially when exposed to temperature fluctuations (like freeze-thaw cycles) or changes in pH.[5] High concentrations of salts, like calcium salts, can also precipitate.[5]
-
Contamination: Bacterial, fungal, or yeast contamination can cause the media to become turbid.[5] This can often be distinguished by a rapid pH change (indicated by the phenol red indicator turning yellow) and can be confirmed by microscopy.
Workflow for Identifying the Source of Precipitation
Caption: A decision-making workflow to determine the origin of precipitation.
Guide 2: Strategies to Prevent Compound Precipitation
Once you've confirmed your compound is the issue, you can employ several strategies to improve its solubility in your assay.
Method 1: Optimizing the Dosing Procedure
The way you introduce the compound to the media is a critical first step.
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[2]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed culture media.[2] This gradually reduces the solvent concentration and minimizes solvent shock.
Protocol: Serial Dilution for Compound Dosing
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-100 mM). Ensure it is fully dissolved.[2]
-
Pre-warm Media: Place an aliquot of your complete culture medium in a 37°C incubator for at least 30 minutes.[4]
-
Create Intermediate Dilution: Make an initial dilution of the DMSO stock into the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM solution with 2% DMSO.
-
Perform Serial Dilutions: In a separate plate or tubes, prepare your final concentrations by performing serial dilutions from the intermediate stock into pre-warmed media. This ensures the DMSO concentration is lowered at each step.
Method 2: Modifying the Assay Medium
The composition of your culture medium can be adjusted to enhance solubility.
-
Increase Serum Concentration: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[4] If your experiment allows, increasing the fetal bovine serum (FBS) percentage (e.g., from 5% to 10%) might solve the issue.
-
Use of Co-solvents: In some cases, adding a small amount of a biocompatible co-solvent can improve solubility.[6] However, this must be carefully validated for cell toxicity.
-
pH Adjustment: If your compound's solubility is pH-dependent, you may consider using a different buffering system, but be cautious about the impact on cell health.[2]
Method 3: Alternative Solubilization Strategies
If the above methods fail, you may need to consider more advanced formulation techniques.
-
Use of Excipients: Pharmaceutical excipients like cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[7][8]
-
Solid Dispersions: This involves dispersing the compound in a solid carrier matrix to improve dissolution.[6][9]
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Pros | Cons |
| Optimized Dosing | Minimizes "solvent shock" by gradual dilution.[4] | Easy to implement; no change to media composition. | May not be sufficient for very poorly soluble compounds. |
| Increased Serum | Serum proteins bind and solubilize the compound.[4] | Simple; often effective for hydrophobic compounds. | Not suitable for serum-free assays; can introduce variability. |
| pH Adjustment | Alters the ionization state of the compound to a more soluble form.[2][9] | Can be very effective for ionizable compounds. | Can negatively impact cell health; requires careful control. |
| Co-solvents | Increases the solvating capacity of the aqueous medium.[6] | Can significantly increase solubility. | Potential for cell toxicity; must be rigorously tested. |
| Excipients | Encapsulates the compound to increase its affinity for water.[7] | High solubilization potential. | Can be complex to formulate; may have its own biological effects. |
Part 3: Advanced Detection and Characterization of Aggregates
Compound precipitation is often preceded by the formation of sub-visible aggregates. These aggregates can be a major source of assay interference and false positives, often by non-specifically sequestering proteins.[10][11]
Q6: My compound isn't visibly precipitating, but I'm getting strange, irreproducible results. Could it be aggregation?
Yes. Compound aggregation is a common cause of promiscuous, non-specific activity in assays.[11] Aggregates, typically 50-400 nm in size, can form even when the solution appears clear to the naked eye.[10]
How can I detect compound aggregation?
Several biophysical methods can be used to detect the formation of aggregates in a high-throughput manner.
-
Dynamic Light Scattering (DLS): DLS is a widely used technique that measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity.[12][13][14] It can directly detect the formation of nano- to micro-sized aggregates.[15]
-
Nephelometry and Turbidimetry: These methods measure the light scattered (nephelometry) or transmitted (turbidimetry) by a solution.[16][17] An increase in turbidity or scattered light indicates the presence of suspended particles or aggregates.[18][19][20]
-
Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light, which is proportional to the molecular weight and concentration of particles. It is highly sensitive for detecting the onset of aggregation.[21]
Workflow for Investigating Compound Aggregation
Caption: A workflow for diagnosing and confirming compound aggregation as a source of assay interference.
A Note on Detergents: A hallmark of aggregation-based activity is its sensitivity to non-ionic detergents. The inclusion of a small amount of detergent, like 0.01-0.1% Triton X-100, can often disrupt the aggregates and significantly reduce or eliminate the false-positive signal.[10][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. longdom.org [longdom.org]
- 7. contractpharma.com [contractpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wyatt.com [wyatt.com]
- 15. news-medical.net [news-medical.net]
- 16. Nephelometry and turbidimetry | Optical Measurement, Particle Detection, Light Scattering | Britannica [britannica.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aqueous Solubility Assay - Enamine [enamine.net]
- 20. environmentalpollution.in [environmentalpollution.in]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dosage and Administration for In Vivo Experiments
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance in a question-and-answer format to address the common challenges encountered when optimizing dosage and administration routes for in vivo experiments. The information herein is grounded in established scientific principles to ensure the integrity and reproducibility of your research.
Section 1: Dose Determination & Optimization
This section focuses on the critical first step in any in vivo study: determining an appropriate and effective dose.
Frequently Asked Questions (FAQs)
Q1: How can I determine a starting dose for my in vivo study using in vitro data?
A1: There is no single formula to directly convert an in vitro concentration (e.g., IC50) to an in vivo dose.[1] However, a robust approach combines a literature review, allometric scaling, and a Maximum Tolerated Dose (MTD) study.[1]
-
Literature Review: Begin by researching compounds with similar structures or mechanisms of action to identify a potential starting dose range.[1][2]
-
Allometric Scaling: This method extrapolates doses between species based on body surface area, which often provides a more accurate estimation than simple weight-based conversions.[1][3][4] Allometric scaling is a data-driven foundation for establishing a safe starting dose.[5]
-
Maximum Tolerated Dose (MTD) Study: This is an essential initial in vivo experiment to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[1][6] The MTD study establishes the safe upper limit for subsequent efficacy studies.[1]
Q2: What is allometric scaling and how is it used?
A2: Allometric scaling is a method used to predict drug doses and pharmacokinetic parameters across different species based on their relative body sizes.[3][5] It is based on the principle that many physiological processes, including drug metabolism, scale with body weight in a non-linear manner.[7] This approach is frequently used in drug development to inform strategies for first-in-human studies, including selecting a starting dose and predicting drug exposure and potential toxicity.[5] The US Food and Drug Administration (FDA) provides guidance on using allometry to derive the maximum recommended starting dose (MRSD) for clinical trials.[3][4]
Q3: What is a dose-range finding (DRF) study and why is it important?
A3: A dose-range finding (DRF) study is a preliminary in vivo experiment designed to identify a safe and effective dose range for a new compound.[6][8] Its primary goals are to determine the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be given without unacceptable toxicity.[6][8] DRF studies are crucial for optimizing experimental design, minimizing unnecessary animal use, and providing a solid foundation for more extensive preclinical safety and efficacy evaluations.[8] These studies typically involve administering a range of doses and monitoring for clinical signs of toxicity, changes in body weight, and effects on food consumption.[8][9]
Troubleshooting Guide: Dose-Related Issues
| Problem | Potential Cause | Recommended Action |
| Sudden mortality at a previously tolerated dose. | Error in dose calculation or administration; Formulation instability.[1] | Immediately double-check all calculations and administration procedures. Re-evaluate the stability of your compound in its formulation over the experiment's duration.[1] |
| High variability in results within the same dose group. | Inconsistent administration technique; Animal variability (age, weight, health status); Formulation instability.[10] | Standardize administration procedures with a detailed protocol. Ensure all animals are closely matched for age and weight.[10] Assess the stability of your dosing formulation.[10] |
| Lack of therapeutic effect at predicted doses. | Dose may be too low; Poor bioavailability via the chosen route; Rapid metabolism and clearance of the compound.[11] | Conduct a dose-escalation study to explore higher doses.[11] Perform a pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] Consider an alternative route of administration to bypass issues like first-pass metabolism.[11] |
| Unexpected toxicity at a predicted "safe" dose. | MTD was overestimated; Species-specific sensitivity. | Immediately halt the study for the affected dose group.[1] Re-evaluate your MTD study design, potentially using a more gradual dose escalation.[1] Significantly reduce the starting dose in the next animal cohort.[1] |
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for conducting an MTD study in rodents.
Objective: To identify the highest dose of a test compound that does not cause significant toxicity or more than a 10-20% loss in body weight.[1]
Materials:
-
Test compound
-
Appropriate vehicle for formulation
-
Rodent model (e.g., C57BL/6 mice), age and weight matched[1][12]
-
Standard caging and husbandry supplies[12]
-
Dosing equipment (e.g., syringes, gavage needles)[12]
-
Calibrated balance for weighing animals[12]
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days prior to the study.[12]
-
Dose Preparation: Prepare a vehicle control and at least 3-5 dose levels of the test compound.[12] Initial doses can be estimated from in vitro data and allometric scaling.[1]
-
Group Assignment: Randomly assign animals to dose groups, including a vehicle control group (typically 3-5 animals per sex per group).[12]
-
Administration: Administer the compound via the intended route and observe animals closely for the first few hours post-dosing.[12]
-
Monitoring: Record clinical signs of toxicity, body weight, and food/water consumption daily for 7-14 days.[12]
-
Endpoint Analysis: At the end of the study, perform necropsy and, if necessary, histopathological analysis of major organs to assess for any compound-related changes.[1]
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[1]
Section 2: Route of Administration
The choice of administration route is a critical determinant of a drug's bioavailability and, consequently, its efficacy and toxicity.[1][13]
Frequently Asked Questions (FAQs)
Q4: What are the most common routes of administration for in vivo studies?
A4: The most common routes can be broadly classified as enteral (via the gastrointestinal tract) and parenteral (bypassing the GI tract).[14][15]
-
Enteral Routes:
-
Parenteral Routes:
-
Intravenous (IV): Ensures 100% bioavailability and rapid onset of action.[1][18]
-
Intraperitoneal (IP): Commonly used in rodents, offering a large surface area for absorption.[13][14] It is a practical alternative when repeated IV access is challenging.[13]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP.[16][18]
-
Intramuscular (IM): Allows for rapid absorption from an aqueous solution.[18]
-
Q5: How do I choose the most appropriate route of administration?
A5: The optimal route depends on several factors:
-
Experimental Goals: Are you aiming for a rapid, high-concentration effect (IV) or a sustained release (SC)?[1]
-
Compound Properties: Is the compound stable in the GI tract (for oral administration)? What is its solubility?[1][19]
-
Target Organ/System: Direct delivery to the target site (e.g., inhalation for respiratory diseases) can enhance efficacy and reduce systemic side effects.[20]
-
Animal Model: The species and even strain of the animal can influence the feasibility and outcome of a particular administration route.[21]
Q6: What are the recommended maximum injection volumes for different routes in common laboratory animals?
A6: Adhering to recommended injection volumes is crucial to avoid pain, tissue damage, and altered absorption.[22] Volumes can vary by species and specific route.
| Species | Route | Recommended Max Volume (mL/kg) |
| Mouse | IV (bolus) | 5[22][23] |
| IP | 10[22][24] | |
| SC | 5-10[22][25] | |
| IM | 0.05 (per site)[22] | |
| Oral (gavage) | 10[22][24] | |
| Rat | IV (bolus) | 5[22][24] |
| IP | 5-10[22][25] | |
| SC | 5-10[22][25] | |
| IM | 0.1 (per site)[22] | |
| Oral (gavage) | 10[22][24] |
Note: These are general guidelines. Always consult your institution's specific IACUC guidelines. For larger volumes, consider multiple injection sites or slower infusion rates.
Troubleshooting Guide: Administration-Related Issues
| Problem | Potential Cause | Recommended Action |
| Leakage from injection site. | Injection volume is too large for the site; Needle was withdrawn too quickly.[20] | Reduce the injection volume or use multiple sites.[20] Pause briefly after injection before withdrawing the needle. |
| Skin irritation or necrosis at the injection site. | The formulation is not at a physiological pH or is not isotonic; High concentration of vehicle (e.g., DMSO).[14][20][22] | Ensure the formulation is buffered to a physiological pH (around 7.4) and is isotonic.[14][22] Use the lowest effective concentration of potentially irritating vehicles.[20] |
| Inadvertent administration into the bladder or GI tract during IP injection. | Improper injection technique. | Ensure correct anatomical landmarks are used for IP injections (lower abdominal quadrants) and aspirate before injecting to confirm correct placement.[14][16] |
| Animal distress during oral gavage. | Incorrect gavage needle size; Excessive volume administered.[14] | Use an appropriately sized, flexible gavage needle. Adhere to recommended maximum gavage volumes to prevent distress.[14] |
Visualization of Key Concepts
Experimental Workflow for Dose Optimization
Caption: A general workflow for in vivo dose optimization.
Decision Tree for Route of Administration Selection
Caption: A decision tree to guide the selection of an administration route.
Section 3: Formulation and Vehicle Selection
The formulation of a test compound is critical for its solubility, stability, and bioavailability.
Frequently Asked Questions (FAQs)
Q7: What should I consider when choosing a vehicle for my compound?
A7: The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and effectively solubilize or suspend the test compound. Common vehicles include saline, phosphate-buffered saline (PBS), and various oils (e.g., corn oil, sesame oil). For poorly soluble compounds, co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) may be necessary, but their concentrations should be minimized to avoid toxicity.[20]
Q8: What are the requirements for parenteral formulations?
A8: Substances administered parenterally (by injection) must be sterile and should be close to physiologic pH (around 7.4) and isotonic to prevent irritation and pain.[14][22] It is recommended that non-commercial preparations be filter-sterilized through a 0.2-micron filter before administration.[14]
Q9: How can I improve the solubility of my compound for in vivo administration?
A9: Improving solubility is a common challenge in preclinical formulation development.[19] Strategies include:
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Use of co-solvents: As mentioned, agents like PEG, DMSO, or cyclodextrins can be used.
-
Formulation as a suspension or emulsion: If the compound cannot be dissolved, creating a uniform suspension with suspending agents (e.g., carboxymethylcellulose) is an alternative.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. allucent.com [allucent.com]
- 6. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 7. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 8. criver.com [criver.com]
- 9. hoeford.co.uk [hoeford.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Route of administration - Wikipedia [en.wikipedia.org]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. researchgate.net [researchgate.net]
- 18. The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
- 21. Factors Affecting Drug Response in Animals [bivatec.com]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 24. drexel.edu [drexel.edu]
- 25. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Enhancing the Kinase Selectivity of 1H-Indazole-3-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. The 1H-indazole-3-carboxamide scaffold is a foundational structure in the design of potent kinase inhibitors.[1][2][3] Achieving high selectivity is a critical challenge, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[1][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to aid in your experimental design and interpretation for improving the kinase selectivity of these derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency against my target kinase but has significant off-target activity. Where do I start with improving selectivity?
A1: This is a common challenge in kinase inhibitor development. Improving selectivity requires a multi-pronged approach focused on structure-activity relationship (SAR) analysis. Key strategies include:
-
Exploiting non-conserved regions: The ATP-binding site is highly conserved across the kinome.[4] To gain selectivity, focus on modifications that interact with less conserved regions, such as the solvent-front, back pocket, and ribose pocket. For instance, substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region have been shown to be critical for both inhibitory activity and selectivity.[5][6]
-
Targeting the gatekeeper residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Designing bulky substituents that create a steric clash with larger gatekeeper residues can enhance selectivity for kinases with smaller gatekeeper residues.[7]
-
Structure-based design: Utilize computational docking and X-ray crystallography to visualize how your compound binds to the target kinase.[8][9][10] This can reveal opportunities for modifications that enhance interactions with the target while disrupting binding to off-target kinases.
Q2: I'm observing inconsistent results in my kinase selectivity assays. What are the potential sources of variability?
A2: Inconsistent assay results can be frustrating, but they often point to correctable experimental factors. Consider the following:
-
Compound integrity and stability: Verify the purity and concentration of your compound stock using methods like HPLC-MS.[11] Some inhibitors can degrade over time, so it's best to prepare fresh dilutions for each experiment.[11]
-
Assay conditions: Kinase inhibition assays are sensitive to ATP concentration.[12] For competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[13] Ensure you are using an ATP concentration that is appropriate for your assay, ideally at or near the Km,ATP of the kinase.[12]
-
Reagent quality: Use high-quality, purified recombinant kinases and validated substrates.[1] Variations in enzyme activity or substrate purity can lead to inconsistent results.
-
Experimental controls: Always include appropriate positive and negative controls in your assays.[14] A known selective inhibitor for your target kinase can serve as a valuable positive control.
Q3: My derivative is potent in biochemical assays but shows poor activity and/or high toxicity in cell-based assays. What could be the cause?
A3: This discrepancy is often due to factors that are not present in a purified biochemical system. Here are some potential reasons:
-
Poor cell permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Efflux pump activity: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Off-target toxicity: The observed toxicity may be due to the inhibition of kinases essential for cell survival, which were not included in your initial selectivity panel.
Troubleshooting Guides
Scenario 1: Low Selectivity Despite High On-Target Potency
Problem: Your lead this compound derivative has an IC50 in the low nanomolar range for your target kinase but also inhibits several other kinases with similar potency.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Enhancing the Bioavailability of Indazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for enhancing the oral bioavailability of indazole derivatives, a crucial step in translating these promising therapeutic agents into effective clinical candidates. Indazole-containing compounds, many of which are kinase inhibitors, frequently exhibit poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[1][2] This inherent characteristic often leads to low and variable oral absorption, hindering their development.[3][4]
This resource provides a structured approach to overcoming these challenges, moving beyond simple protocols to explain the underlying scientific principles and rationale for experimental design.
Part 1: Understanding the Bioavailability Challenge with Indazole Derivatives
Frequently Asked Questions (FAQs)
Q1: Why do many indazole derivatives exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many indazole derivatives is primarily due to their low aqueous solubility.[3] For a drug to be absorbed through the gastrointestinal tract, it must first dissolve in the gut fluids. The rigid, aromatic structure of the indazole scaffold contributes to a high crystal lattice energy and often high lipophilicity (logP > 3), making it difficult for the molecules to dissolve in the aqueous environment of the gut.[4][5] Additionally, some indazole derivatives can be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[6][7]
Q2: What are the key physicochemical properties of an indazole derivative that I should characterize to predict bioavailability issues?
A2: A thorough physicochemical characterization is the foundation for selecting an appropriate bioavailability enhancement strategy. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[8] Many kinase inhibitors are weak bases and exhibit pH-dependent solubility.[9]
-
pKa: Understanding the ionization state of your molecule at different pHs is crucial for predicting its solubility and permeability.[10]
-
LogP/LogD: These values indicate the lipophilicity of the compound. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high values can limit solubility in the aqueous gut environment.[11]
-
Melting Point and Crystal Form (Polymorphism): A high melting point often correlates with low solubility. Different polymorphic forms can have significantly different solubilities and dissolution rates.[2]
-
Permeability: In vitro assays, such as Caco-2 permeability studies, can help determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, reducing absorption.[6][8]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my indazole derivative?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. It helps predict a drug's in vivo performance and guides the selection of appropriate formulation strategies.
| BCS Class | Solubility | Permeability | Primary Absorption Barrier |
| I | High | High | - |
| II | Low | High | Dissolution |
| III | High | Low | Permeability |
| IV | Low | Low | Dissolution & Permeability |
Most indazole derivatives with bioavailability challenges fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[1][2] For Class II compounds, the primary goal is to enhance the dissolution rate. For Class IV compounds, both dissolution and permeability must be addressed.
Part 2: Formulation Strategies and Troubleshooting
This section details common formulation strategies to enhance the bioavailability of indazole derivatives, presented in a question-and-answer format to address specific experimental issues.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix. This high-energy, non-crystalline form of the drug has a lower thermodynamic barrier to dissolution compared to its crystalline counterpart, leading to increased solubility and dissolution rates.[12][13]
Q1: I've prepared an ASD of my indazole derivative, but the dissolution rate is still not optimal. What could be the issue?
A1: Several factors could be at play:
-
Polymer Selection: The chosen polymer may not be the most suitable for your compound. The polymer should be able to form a stable, single-phase amorphous system with your drug and effectively prevent recrystallization. Consider screening a range of polymers with different properties (e.g., Soluplus®, PVP K30, HPMC-AS). A study on pazopanib, an indazole-containing kinase inhibitor, found that a formulation with the co-block polymer Soluplus® significantly improved its dissolution properties.[14][15][16][17][18]
-
Drug Loading: High drug loading can increase the risk of recrystallization and reduce the dissolution rate. Try preparing ASDs with lower drug-to-polymer ratios.
-
Method of Preparation: The method used to prepare the ASD (e.g., spray drying, hot-melt extrusion) can influence its properties.[19] For heat-sensitive compounds, spray drying is often preferred over hot-melt extrusion.
-
Incomplete Amorphization: Your preparation method may not have completely converted the crystalline drug to its amorphous form. This can be verified using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[13]
Q2: My amorphous solid dispersion is unstable and recrystallizes over time. How can I improve its stability?
A2: Physical stability is a critical challenge for ASDs. Here's how to address it:
-
Polymer Choice: Select a polymer that has strong interactions (e.g., hydrogen bonding) with your indazole derivative. This can help to stabilize the amorphous form and inhibit molecular mobility.
-
Glass Transition Temperature (Tg): The Tg of the ASD should be sufficiently high (ideally >50°C above storage temperature) to minimize molecular mobility and prevent recrystallization. Consider using polymers with a higher Tg.
-
Storage Conditions: Store the ASD under controlled temperature and humidity conditions to prevent moisture-induced recrystallization.
-
Solvent Selection: Identify a common solvent that can dissolve both your indazole derivative and the chosen polymer (e.g., ethanol, methanol, or a mixture).
-
Solution Preparation: Prepare a solution containing the drug and polymer at the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying:
-
Set the inlet temperature, aspiration rate, and feed rate of the spray dryer. These parameters will need to be optimized for your specific system.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix.
-
-
Collection and Drying: Collect the powdered ASD from the cyclone and dry it further under vacuum to remove any residual solvent.
-
Characterization:
-
PXRD: To confirm the amorphous nature of the drug in the dispersion (absence of sharp peaks characteristic of the crystalline drug).
-
DSC: To determine the glass transition temperature (Tg) of the ASD and confirm the absence of a melting endotherm for the crystalline drug.[13]
-
In Vitro Dissolution: Perform dissolution testing in relevant media to assess the improvement in dissolution rate compared to the pure crystalline drug.
-
Strategy 2: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[20] The reduction in particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[21][22]
Q1: I'm having trouble producing a stable nanosuspension; the particles are aggregating.
A1: Particle aggregation is a common issue and is usually due to insufficient stabilization.
-
Stabilizer Selection: Screen a variety of stabilizers, including both surfactants (e.g., Tween 80, Pluronic F68) and polymers (e.g., HPMC, PVP). A combination of stabilizers often provides better steric and electrostatic stabilization.
-
Stabilizer Concentration: The concentration of the stabilizer is critical. Too little will not provide adequate coverage of the particle surface, while too much can lead to other issues like foaming or toxicity.
-
Zeta Potential: Measure the zeta potential of your nanosuspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization.
Q2: The particle size of my nanosuspension is not small enough or is too polydisperse.
A2: This is often related to the preparation method and parameters.
-
Milling/Homogenization Parameters: If using top-down methods like media milling or high-pressure homogenization, optimize the process parameters. For media milling, consider the size and type of milling media and the milling time. For high-pressure homogenization, optimize the pressure and number of cycles.
-
Formulation Composition: The properties of the drug and stabilizers can also affect the final particle size.
Caption: Workflow for enhancing bioavailability using nanosuspensions.
Strategy 3: Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the gut, these systems spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[23]
Q1: My lipid-based formulation is not emulsifying properly upon dilution.
A1: The emulsification performance depends on the careful selection and ratio of components.
-
HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant(s) is crucial. A combination of high and low HLB surfactants is often needed to achieve a stable emulsion.
-
Ternary Phase Diagrams: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Component Miscibility: Ensure that all components of your formulation are miscible with each other.
Q2: The drug is precipitating out of the formulation upon dilution and digestion.
A2: Maintaining the drug in a solubilized state during digestion is a key challenge.
-
Solubility in Digestion Products: The drug must be soluble not only in the initial formulation but also in the products of lipid digestion (e.g., fatty acids, monoglycerides).
-
In Vitro Lipolysis Models: Use in vitro lipolysis models to simulate the digestion process and assess the potential for drug precipitation.
-
Formulation Optimization: Adjust the formulation composition (e.g., by adding a co-solvent or a polymeric precipitation inhibitor) to improve the drug's solubility in the digested medium.
Part 3: Chemical Modification Strategies
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[24] For indazole derivatives with poor solubility, a common strategy is to attach a polar, water-soluble moiety to the indazole core. This can increase the aqueous solubility of the prodrug, leading to improved dissolution and absorption.
Q1: What functional groups on the indazole ring are suitable for creating a prodrug?
A1: The N-H of the pyrazole ring is a common site for modification. For example, N-acyloxymethyl analogues of indazoles have been synthesized as potential prodrugs to increase aqueous solubility.[24] Other functional groups on the indazole or its substituents, such as hydroxyl or amino groups, can also be targeted for prodrug synthesis.
Q2: How can I ensure that the prodrug is efficiently converted back to the active indazole derivative in vivo?
A2: The linker used to attach the promoiety to the drug is critical. It should be stable in the gastrointestinal tract but readily cleaved by enzymes (e.g., esterases, phosphatases) in the intestinal wall, blood, or liver to release the active drug. In vitro stability studies in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, are essential to evaluate the conversion rate.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019234581A1 - Pharmaceutical compositions of axitinib - Google Patents [patents.google.com]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]
- 11. benchchem.com [benchchem.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility and bioavailability improvement of pazopanib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients [mdpi.com]
- 20. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. turkjps.org [turkjps.org]
- 23. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 24. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PARP Inhibitors: Evaluating the 1H-Indazole-3-carboxamide Scaffold Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, fundamentally changing the treatment paradigm for cancers with deficiencies in DNA damage repair pathways. This guide provides an in-depth, objective comparison of the performance of established PARP inhibitors—Olaparib, Rucaparib, Talazoparib—with a focus on the 1H-indazole-3-carboxamide scaffold, prominently featured in the approved inhibitor, Niraparib. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for researchers aiming to understand the nuances of these powerful therapeutic agents.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They are essential for the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2]
In healthy cells, these DSBs are effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells harboring mutations in BRCA1 or BRCA2, this crucial repair mechanism is compromised.[2] The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways leads to catastrophic genomic instability and, ultimately, selective cancer cell death.[2]
A key mechanistic distinction among PARP inhibitors is their ability to "trap" the PARP enzyme at the site of DNA damage.[2] This trapping creates a cytotoxic protein-DNA complex that physically obstructs DNA replication and transcription, contributing significantly to the inhibitor's anti-tumor activity.[2][3] The potency of PARP trapping does not always correlate with catalytic inhibition, representing a critical parameter for inhibitor differentiation.[4]
Comparative Analysis of Inhibitory Potency and PARP Trapping
The following tables provide a quantitative comparison of the enzymatic inhibitory activity (IC50) and relative PARP trapping potency of key PARP inhibitors. Niraparib is included as a representative of the this compound scaffold.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | ~1-5 | ~1-2 |
| Rucaparib | ~1-7 | ~1-2 |
| Niraparib (this compound scaffold) | ~2-4 | ~1-2 |
| Talazoparib | ~1 | ~1.5 |
Note: IC50 values can vary between different studies and experimental conditions.[4]
Table 2: Comparative PARP Trapping Potency
| Inhibitor | Relative Trapping Potency |
| Talazoparib | Very High |
| Niraparib (this compound scaffold) | High |
| Olaparib | Moderate |
| Rucaparib | Moderate |
| Veliparib | Low |
Note: This is a qualitative ranking based on published preclinical data.[4][5]
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols for Comparative Evaluation
To ensure the rigorous and reproducible comparison of PARP inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.
PARP1 Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the catalytic inhibitory potency of a compound against the PARP1 enzyme.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the test compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Test compounds (serially diluted)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated plate.
-
Add 10 µL of serially diluted test compound or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant PARP1 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 30 µL of biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for the PARP1 enzymatic inhibition assay.
Cell Viability Assay (MTT)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Damage Response Assay (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies the induction of DNA double-strand breaks in cells following treatment with PARP inhibitors.
Principle: Histone H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DNA double-strand breaks. This phosphorylation event can be detected by immunofluorescence using a specific antibody, allowing for the visualization of DSBs as distinct nuclear foci. An increase in the number of γ-H2AX foci indicates an accumulation of DNA damage.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with test compounds for the desired duration.
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Conclusion
The development of PARP inhibitors represents a landmark achievement in precision oncology. While all approved inhibitors share a common mechanism of inducing synthetic lethality in HR-deficient tumors, significant differences exist in their biochemical and cellular activities. The this compound scaffold, exemplified by Niraparib, demonstrates potent PARP inhibition and a high degree of PARP trapping, positioning it as a highly effective therapeutic agent. Talazoparib stands out for its exceptionally high PARP trapping potency, which is thought to contribute to its profound anti-tumor activity.
For researchers and drug development professionals, a nuanced understanding of these differences is paramount. The choice of a PARP inhibitor for a particular clinical application or for further preclinical development should be guided by a comprehensive evaluation of its enzymatic inhibitory profile, its PARP trapping ability, and its cytotoxic effects in relevant cancer models. The experimental protocols detailed in this guide provide a robust framework for such comparative analyses, enabling the continued advancement of this critical class of cancer therapeutics.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 1H-Indazole-3-carboxamide
In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of kinase inhibitors. This guide provides an in-depth, objective comparison of the increasingly prominent 1H-indazole-3-carboxamide scaffold against three other cornerstone scaffolds in kinase inhibitor design: quinazoline, pyrimidine, and pyrrolopyrimidine. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to inform rational drug design.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] Kinase inhibitors typically function by competing with ATP for the enzyme's active site. The core chemical scaffold of these inhibitors is the foundational structure that anchors the molecule in the ATP-binding pocket, forming key interactions with the kinase's hinge region. The nature of this scaffold dictates the inhibitor's fundamental binding geometry and provides the framework for chemical modifications that fine-tune its potency, selectivity, and pharmacokinetic properties.
In Focus: The this compound Scaffold
The this compound scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[2] Its inherent drug-like properties have led to its investigation against a wide array of biological targets, including a diverse range of protein kinases.[3]
Key Features and Mechanism of Action: The this compound core consists of a fused benzene and pyrazole ring system with a carboxamide group at the 3-position. This arrangement allows for a critical hydrogen bond interaction with the kinase hinge region, mimicking the adenine portion of ATP. The amide group provides a convenient point for chemical modification, allowing for the exploration of various substituents to enhance potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the indazole ring and the amide substituent can significantly impact the inhibitor's profile.[3][4][5] For instance, introducing a hydrophobic moiety can enhance binding in the deep back pocket of the ATP-binding site, while hydrophilic groups in the solvent-accessible region can improve selectivity and physicochemical properties.[3][4][5]
A prominent, albeit non-kinase inhibitor, example of a drug featuring the indazole carboxamide scaffold is Niraparib , a potent PARP (poly(ADP-ribose) polymerase) inhibitor.[6][7] While its primary target is not a kinase, its clinical success underscores the therapeutic potential of this scaffold. In the realm of kinase inhibition, numerous this compound derivatives have shown significant promise in preclinical studies against targets like PAK1, GSK-3β, and VEGFR-2.[2][4][8]
A Comparative Look at Established Kinase Inhibitor Scaffolds
To provide a comprehensive perspective, we will compare the this compound scaffold with three other widely successful kinase inhibitor scaffolds.
The Quinazoline Scaffold
The quinazoline scaffold is a cornerstone in the development of EGFR (epidermal growth factor receptor) tyrosine kinase inhibitors.[5][9] Its rigid, planar structure allows for effective binding to the ATP pocket of kinases.
-
Representative Drug: Gefitinib is a selective EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[9][10][11]
-
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of EGFR, preventing autophosphorylation and downstream signaling that drives cell proliferation.[9] The quinazoline core forms hydrogen bonds with the hinge region of the kinase.
The Pyrimidine Scaffold
The pyrimidine scaffold is another highly versatile and frequently employed core in kinase inhibitor design. Its nitrogen-containing heterocyclic structure is adept at forming hydrogen bonds within the kinase active site.
-
Representative Drug: Imatinib , a phenylaminopyrimidine derivative, was a revolutionary targeted therapy for chronic myeloid leukemia (CML).[11][12]
-
Mechanism of Action: Imatinib potently inhibits the Bcr-Abl tyrosine kinase by binding to its ATP-binding site and stabilizing an inactive conformation of the enzyme.[13] It also inhibits other kinases like c-KIT and PDGFR.[11]
The Pyrrolopyrimidine Scaffold
The pyrrolopyrimidine scaffold, also known as 7-deazapurine, is a bioisostere of adenine, the nitrogenous base in ATP.[1][3] This structural mimicry makes it an excellent starting point for designing potent kinase inhibitors.
-
Representative Drug: Ruxolitinib is a potent inhibitor of the Janus kinases (JAK1 and JAK2).[14][15]
-
Mechanism of Action: Ruxolitinib targets the ATP-binding site of JAK1 and JAK2, blocking the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune function.[14]
Performance Comparison of Representative Kinase Inhibitors
Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors
| Inhibitor (Scaffold) | Primary Kinase Target | IC50 (nM) | Notes |
| Gefitinib (Quinazoline) | EGFR | 0.41[16] | Potent against wild-type EGFR. |
| Imatinib (Pyrimidine) | Bcr-Abl | ~250-500 | Varies depending on the specific Bcr-Abl construct. |
| Ruxolitinib (Pyrrolopyrimidine) | JAK1 | 3.3 | Also potent against JAK2 (IC50 = 2.8 nM). |
| Representative Indazole Carboxamide | PAK1 | 9.8[4][5] | Data for a preclinical compound (30l). |
Disclaimer: The IC50 values are sourced from different studies and are not the result of a direct comparative assay. They are provided for illustrative purposes only.
Table 2: Pharmacokinetic Properties of Selected Kinase Inhibitors
| Inhibitor | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |
| Gefitinib | ~60%[17] | ~90% | Primarily CYP3A4 | ~48 hours |
| Imatinib | >90% | ~95% | Primarily CYP3A4[13] | ~18 hours |
| Ruxolitinib | ~95% | ~97% | Primarily CYP3A4 | ~3 hours |
Note: Pharmacokinetic data can vary significantly between individuals.
Visualizing Kinase Inhibition and Experimental Workflows
To better understand the context of kinase inhibition and the methodologies for evaluation, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: A simplified signaling pathway illustrating the points of intervention for various kinase inhibitors.
Caption: A general experimental workflow for the preclinical development of kinase inhibitors.
Experimental Protocols
The following are detailed protocols for key assays used in the characterization of kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a robust method for quantifying kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X solution of the biotinylated substrate and ATP in the kinase reaction buffer.
-
Prepare a 2X detection mix containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound (at various concentrations) or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Protocol 2: AlphaLISA Kinase Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly sensitive and amenable to automation.
Principle: This assay uses donor and acceptor beads that are brought into proximity when a kinase phosphorylates its substrate. Upon excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.[3]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 384-well plate, add the kinase, a biotinylated substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).[3]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add AlphaLISA acceptor beads conjugated with an anti-phospho-substrate antibody and streptavidin-coated donor beads.[3]
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The luminescent signal is proportional to the amount of phosphorylated substrate.
-
Calculate IC50 values by plotting the signal against the inhibitor concentration.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement of a drug within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.[2]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified duration.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a single temperature to determine the compound's cellular potency (EC50).
-
Conclusion: A Field of Expanding Possibilities
The this compound scaffold represents a versatile and potent framework for the development of novel kinase inhibitors. While established scaffolds like quinazoline, pyrimidine, and pyrrolopyrimidine have a proven track record with numerous clinically successful drugs, the this compound core offers opportunities for developing inhibitors with unique selectivity profiles and intellectual property. The choice of scaffold is a critical first step in a long and complex drug discovery journey. A thorough understanding of the strengths and liabilities of each scaffold, supported by robust experimental data, is paramount for the successful development of the next generation of targeted therapies.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative analysis of 1H-Indazole-3-carboxamide derivatives' potency
An In-Depth Comparative Analysis of 1H-Indazole-3-carboxamide Derivatives' Potency
For drug discovery researchers and medicinal chemists, the this compound scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and potent activity against a diverse array of biological targets.[1] Its inherent drug-like properties have made it a cornerstone in the development of numerous inhibitors, particularly targeting protein kinases involved in oncology and inflammatory diseases.[2][3]
This guide provides a comprehensive comparative analysis of the potency of various this compound derivatives. Moving beyond a simple catalogue of compounds, we delve into the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing experimental data from authoritative sources, this document aims to equip researchers with the insights needed for the rational design of next-generation therapeutics based on this versatile scaffold.
Comparative Potency Analysis: Targeting Key Disease Pathways
The potency of this compound derivatives is profoundly influenced by substitutions on the indazole ring and the carboxamide nitrogen.[2] This section dissects these relationships across several key biological targets.
p21-activated kinase 1 (PAK1) Inhibition
Aberrant PAK1 activation is a known driver of tumor progression, making it a prime target for anticancer drug discovery.[4] The this compound scaffold has yielded highly potent and selective PAK1 inhibitors.
Key Structure-Activity Relationship (SAR) Observations:
The development of potent PAK1 inhibitors hinges on a dual strategy: engaging a deep hydrophobic pocket within the ATP-binding site while simultaneously interacting with the surrounding solvent-accessible region.[4]
-
Hydrophobic Moiety: The substitution of an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site is crucial for enhancing inhibitory activity.[1][4]
-
Hydrophilic Group: The introduction of a hydrophilic group in the bulk solvent region is critical for achieving high PAK1 inhibitory activity and, importantly, selectivity against other kinases.[1][4]
-
Piperazine Moiety: As exemplified by the highly potent compound 30l , a piperazine moiety with a terminal pyridine ring in the solvent-accessible region is a key feature for achieving nanomolar potency.[1][4]
Table 1: Comparative Potency of this compound Derivatives as PAK1 Inhibitors
| Compound ID | R Group (at N of carboxamide) | PAK1 IC₅₀ (nM) | Key SAR Observations |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The combination of a hydrophobic core and a hydrophilic, solvent-facing pyridine-piperazine moiety results in excellent potency.[1][4] |
| Analog 1 | (2,4-dichlorophenyl) | 52 | Dichloro-substitution on the phenyl ring provides good hydrophobic interaction.[2] |
| Analog 2 | (4-chloro-2-fluorophenyl) | 16 | The specific positioning of halogens can fine-tune potency.[2] |
| Analog 4 | (4-phenoxyphenyl) | 9.8 | A bulky and hydrophobic phenoxy group leads to highly potent inhibition.[2] |
The following diagram illustrates the central role of PAK1 in cell migration and the point of intervention for inhibitors like compound 30l.
Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in numerous diseases, including type-2 diabetes and neurological disorders like Alzheimer's disease.[5][6] Structure-based design has identified 1H-indazole-3-carboxamides as a novel class of GSK-3β inhibitors.[5]
Key Structure-Activity Relationship (SAR) Observations:
-
5-Position Substitution: The substitution at the 5-position of the indazole ring is critical. Methoxy groups at this position have been shown to significantly increase potency compared to methyl groups, highlighting the importance of this specific interaction within the GSK-3β active site.[3]
-
Amine Moiety: Simple substitutions on the amide nitrogen, such as dimethylamine, did not lead to improved activity, suggesting that more complex and targeted interactions are required for potent inhibition.[3]
Table 2: Comparative Potency of this compound Derivatives as GSK-3β Inhibitors
| Compound ID | R¹ (Indazole 5-position) | R² (Amide) | GSK-3β IC₅₀ (µM) | Key SAR Observations |
| 48 | -CH₃ | N,N-dimethyl | >10 | A methyl group at the 5-position results in low potency.[3] |
| 49 | -OCH₃ | N,N-dimethyl | 1.7 | A methoxy group at the 5-position significantly improves inhibitory activity.[3] |
| 50 | -OCH₃ | Piperidin-1-yl | 0.35 | Combining the 5-methoxy group with a piperidine ring on the amide leads to a highly potent compound.[3] |
The following diagram illustrates a simplified view of GSK-3β's role and its inhibition.
Caption: Simplified GSK-3β signaling and point of therapeutic intervention.
Calcium Release-Activated Calcium (CRAC) Channel Blockade
CRAC channels are critical for calcium signaling and immune responses, making them a target for inflammatory diseases.[2][7] Interestingly, the SAR for CRAC channel blockers is distinct from that of kinase inhibitors.
Key Structure-Activity Relationship (SAR) Observations:
A crucial finding in this series is the strict regiochemical requirement of the amide linker.[7]
-
Linker Regiochemistry: The -CO-NH-Ar amide linker, characteristic of the 3-carboxamide series, is absolutely required for activity. The "reverse" amide isomer (-NH-CO-Ar) is inactive, an unprecedented finding for CRAC channel blockers.[7][8]
-
Substitutions: Dichloro-substitutions on the N-benzyl group contribute to potent, sub-micromolar inhibition of calcium influx.[7]
Table 3: Comparative Potency of Indazole Derivatives as CRAC Channel Blockers
| Compound ID | Linker Type | R Group (at N of carboxamide) | Calcium Influx IC₅₀ (µM) | Key SAR Observations |
| 12d | 3-Carboxamide (-CO-NH-) | 1-(2,4-dichlorobenzyl) | < 1.0 | The correct amide regiochemistry leads to potent inhibition of calcium influx.[7] |
| 9c | "Reverse" Amide (-NH-CO-) | 1-(2,4-dichlorobenzyl) | > 100 | The reverse amide isomer is completely inactive, highlighting the strict structural requirement.[7] |
Experimental Methodologies for Potency Determination
The trustworthiness of potency data is underpinned by robust and reproducible experimental protocols. The following sections detail generalized procedures for the synthesis and evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
The core scaffold is typically synthesized via an amide bond formation reaction.[9]
-
Acid Preparation: 1H-Indazole-3-carboxylic acid is the key starting material.[9]
-
Activation: The carboxylic acid is activated in a suitable solvent like DMF using coupling agents such as HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]
-
Amide Bond Formation: The desired amine (R-NH₂) is added to the activated acid, often in the presence of a base like triethylamine to neutralize the acid byproduct.[1]
-
Reaction Monitoring & Purification: The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product is then purified, typically by column chromatography.[9]
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly quantifies a compound's ability to inhibit the enzymatic activity of a target kinase.[10]
-
Preparation: Prepare a solution of the purified recombinant kinase (e.g., PAK1) and a specific fluorescently-labeled peptide substrate in an appropriate assay buffer.
-
Compound Addition: Create serial dilutions of the test compounds (typically dissolved in DMSO) and add them to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of Adenosine Triphosphate (ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This is often done using commercial kits like ADP-Glo™, which measures luminescence proportional to ADP concentration.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The general workflow for identifying and optimizing potent derivatives is illustrated below.
Caption: General experimental workflow for inhibitor discovery and optimization.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for developing potent and selective inhibitors against a range of therapeutically relevant targets.[1][10] The comparative analysis reveals that achieving high potency is not merely about the core structure but is exquisitely dependent on the nuanced interplay of substitutions that are tailored to the specific topology of the target's active site. For kinase inhibitors like those targeting PAK1 and GSK-3β, a combination of hydrophobic pocket-filling moieties and solvent-exposed hydrophilic groups is a successful strategy.[3][4] In contrast, for targets like CRAC channels, linker regiochemistry emerges as an unexpectedly critical determinant of activity.[7]
Future efforts in this field will likely focus on further refining selectivity to minimize off-target effects and improving the pharmacokinetic properties of these derivatives to enhance their clinical translatability. The rich SAR data available for the this compound core provides a robust foundation for the continued design of novel, potent, and highly specific therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Structure-Based Discovery of 1HâIndazole-3-carboxamides as a Novel Structural Class of Human GSKâ3 Inhibitors - Journal of Chemical Information and Modeling - Figshare [acs.figshare.com]
- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. [research.bidmc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 1H- and 2H-Indazole-3-Carboxamide Regioisomers for Drug Discovery Professionals
Introduction: The Criticality of Regioisomeric Purity in Drug Development
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] The indazole-3-carboxamide core, in particular, is a privileged structure found in potent inhibitors of various enzymes and receptors implicated in cancer, inflammation, and neurological disorders.[3][4] However, the synthesis of N-substituted indazole derivatives frequently yields a mixture of two regioisomers: the 1H- and 2H-indazole-3-carboxamides. These isomers, differing only in the position of substitution on the pyrazole ring, can exhibit profoundly different physicochemical properties, biological activities, and metabolic fates.[5][6]
This guide provides a comprehensive comparative analysis of 1H- and 2H-indazole-3-carboxamide regioisomers. We will delve into their synthesis, spectroscopic differentiation, and the stark contrasts often observed in their biological activities. The content herein is curated for researchers, scientists, and drug development professionals to underscore the importance of unambiguous characterization and separation of these isomers, thereby enabling more precise structure-activity relationship (SAR) studies and the selection of optimal drug candidates.
Synthesis and Regioselectivity: A Persistent Challenge
The alkylation of the indazole ring is a common method for introducing diversity, but it often leads to a mixture of N-1 and N-2 substituted products.[1][7] The ratio of these isomers is influenced by several factors including the nature of the starting materials, the solvent, and the base used.[1] Generally, the 1H-isomer is the thermodynamically more stable product, while the 2H-isomer can be favored under kinetic control.[1]
The separation of these regioisomers can be achieved by silica gel chromatography, with the 1H-regioisomer often exhibiting a lower Rf value compared to the 2H-regioisomer.[7] The ability to achieve regioselective synthesis is highly desirable to avoid tedious purification steps and improve overall yield. Various synthetic strategies have been developed to favor the formation of one isomer over the other.[2][6]
Spectroscopic Characterization: Unambiguous Isomer Identification
The definitive identification of 1H- and 2H-indazole-3-carboxamide regioisomers is paramount. Several spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.[1][5]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic differences that allow for the confident assignment of the 1H and 2H regioisomers.
| Spectroscopic Technique | 1H-Indazole-3-carboxamide Derivative | 2H-Indazole-3-carboxamide Derivative | Key Differentiating Feature |
| ¹H NMR | The H-3 proton is absent due to substitution. | The H-3 proton is typically observed as a singlet at a downfield chemical shift (~8.4 ppm).[5] | The presence or absence of the H-3 proton signal is a definitive marker. |
| ¹³C NMR | C3 is significantly shielded compared to the 2H-isomer. | C3 is significantly deshielded. Differences in the chemical shifts of C7 and C7a are also notable.[1] | The chemical shift of the C3 carbon provides clear differentiation. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the amide group. | Similar amide N-H stretching bands. | While not the primary method for distinguishing regioisomers, it confirms the carboxamide functionality. |
| Mass Spectrometry (MS) | Fragmentation patterns can be similar. | Fragmentation patterns can be similar. | High-resolution mass spectrometry is crucial for confirming the elemental composition. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy for Isomer Differentiation
This protocol outlines the standard procedure for acquiring and analyzing NMR spectra to distinguish between 1H- and 2H-indazole-3-carboxamide regioisomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. ¹H NMR Acquisition:
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]
4. Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Carefully analyze the chemical shifts, multiplicities, and integration of all signals. Pay close attention to the aromatic region to identify the H-3 proton in the 2H-isomer and compare the chemical shifts of the carbons in the ¹³C spectrum with established data.
Workflow for Isomer Identification
The following diagram illustrates the logical workflow for the synthesis and characterization of 1H- and 2H-indazole-3-carboxamide regioisomers.
Caption: Workflow for Synthesis, Separation, and Characterization of Indazole-3-carboxamide Regioisomers.
Comparative Biological Activity: A Tale of Two Isomers
The seemingly subtle structural difference between 1H- and 2H-indazole-3-carboxamides can lead to dramatic differences in their biological activity. This underscores the necessity of isolating and testing each regioisomer independently.
| Target | This compound Activity | 2H-Indazole-3-carboxamide Activity | Key Findings | Reference |
| CRAC Channel | Potent inhibitors with sub-μM IC₅₀ values. | Inactive even at high concentrations (e.g., 100 μM). | The specific 3-carboxamide regiochemistry of the 1H-isomer is critical for blocking calcium influx.[8] | [8] |
| Prostanoid EP4 Receptor | IC₅₀ values exceeding 10 μM. | Potent antagonists with low nanomolar activity. | The 2H-regioisomer is preferred for maintaining antagonist potency.[7] | [7] |
| GSK-3β | Identified as a novel chemical scaffold for GSK-3β inhibition. | Not explicitly compared in the study, but the 1H-scaffold was validated. | The this compound scaffold provides a basis for rational drug design for GSK-3β inhibitors.[9] | [9] |
| PAK1 | Potent and selective inhibitors with IC₅₀ values in the nanomolar range. | Not explicitly compared in the study, but the 1H-scaffold was optimized. | The this compound derivatives are promising leads for anti-cancer therapeutics targeting PAK1.[10][11] | [10][11] |
Case Study: CRAC Channel Blockers
A compelling example of the importance of regiochemistry is in the development of Calcium Release-Activated Calcium (CRAC) channel blockers for the treatment of diseases involving mast cell activation, such as autoimmune disorders.[8] A study on indazole-3-carboxamides revealed that the unique regiochemistry of the amide linker is crucial for inhibiting calcium influx and stabilizing mast cells.[8] The this compound derivative, 12d, actively inhibits calcium influx with a sub-micromolar IC₅₀.[8] In stark contrast, its 2H-regioisomeric counterpart was found to be inactive in the calcium influx assay even at a concentration of 100 μM.[8] This highlights how a subtle change in the nitrogen position can completely abolish biological activity.
Case Study: Prostanoid EP4 Receptor Antagonists
Conversely, in the pursuit of novel immunotherapies for colorectal cancer, researchers identified 2H-indazole-3-carboxamide derivatives as potent and selective prostanoid EP4 receptor antagonists.[7] A screening of an in-house library identified a 2H-indazole-3-carboxamide compound as a hit.[7] Subsequent structure-activity relationship studies demonstrated that the 2H-indazole analogues consistently exhibited low nanomolar antagonistic activity, while their corresponding 1H-regioisomers had IC₅₀ values greater than 10 μM.[7] This illustrates a scenario where the 2H-isomer is the pharmacologically preferred scaffold.
Logical Relationship of Regioisomerism and Biological Activity
The following diagram illustrates the divergent biological outcomes that can arise from the two regioisomers of an indazole-3-carboxamide scaffold.
Caption: Divergent Biological Activities of 1H- and 2H-Indazole-3-carboxamide Regioisomers.
Conclusion and Future Perspectives
The comparative study of 1H- and 2H-indazole-3-carboxamide regioisomers unequivocally demonstrates that what may seem like a minor structural variance can have profound consequences for biological activity. For drug discovery and development professionals, this underscores the absolute necessity of:
-
Rigorous Characterization: Employing robust analytical techniques, particularly NMR spectroscopy, to unambiguously determine the structure of each synthesized compound.
-
Isomer Separation: Developing efficient chromatographic methods to isolate pure regioisomers for biological evaluation.
-
Independent Biological Screening: Testing each regioisomer separately to accurately delineate their respective pharmacological profiles.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1H-Indazole-3-carboxamide: A Comparative Guide to a Novel Selective GSK-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase drug discovery, Glycogen Synthase Kinase-3 (GSK-3) has emerged as a pivotal therapeutic target implicated in a wide array of pathologies, including neurodegenerative diseases, metabolic disorders, and certain cancers. The quest for potent and, crucially, selective GSK-3 inhibitors is paramount to advancing therapeutic strategies while minimizing off-target effects. This guide provides an in-depth validation of the 1H-indazole-3-carboxamide scaffold as a novel class of selective, ATP-competitive GSK-3 inhibitors. Through a comparative analysis supported by experimental data and detailed methodologies, we will explore the scientific rationale behind its validation and its performance against other established GSK-3 inhibitors.
The Therapeutic Rationale for Selective GSK-3 Inhibition
GSK-3 is a constitutively active serine/threonine kinase that plays a central role in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1] Its dysregulation is a key factor in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, and in the degradation of β-catenin, a critical component of the Wnt signaling pathway involved in cell proliferation and differentiation.[2] Consequently, the development of inhibitors that can selectively modulate GSK-3 activity holds significant therapeutic promise.[3]
The this compound scaffold was identified through in silico screening as a novel structural class of human GSK-3 inhibitors.[4] Subsequent optimization has led to the development of potent analogs, demonstrating the potential of this chemical series.[1] This guide will walk through the essential experimental steps to validate such a compound, using a representative analog, "compound 14," from published optimization studies as a prime example.[1]
Biochemical Validation: Potency and Selectivity
The initial and most critical step in validating a novel kinase inhibitor is to determine its potency against the target enzyme and its selectivity across the human kinome. This is essential to ensure that the observed biological effects are indeed due to the inhibition of GSK-3 and not a consequence of off-target activities.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. For ATP-competitive inhibitors like the 1H-indazole-3-carboxamides, this is typically determined using an in vitro kinase assay that measures the transfer of phosphate from ATP to a specific substrate.
Representative Data: Potency of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) | Mechanism of Action |
| Compound 14 (Optimized Indazole) | GSK-3β | 4 | ATP-competitive [1][5] |
| Compound 49 | GSK-3β | 1700 | ATP-competitive[6] |
| Compound 50 | GSK-3β | 350 | ATP-competitive[6] |
| Compound 51g | GSK-3β | 70 | ATP-competitive[6] |
| Compound 51h | GSK-3β | 50 | ATP-competitive[6] |
Note: IC50 values can vary between studies due to different assay conditions.
Kinase Selectivity Profiling
A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases. This is a critical attribute for a therapeutic candidate to minimize potential side effects. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of diverse kinases.
Representative Data: Kinase Selectivity Profile of Compound 14
An optimized this compound, compound 14, was tested against a panel of 42 representative kinases. For the 19 kinases that showed more than 50% inhibition at a 10 µM concentration, a full IC50 determination was performed. The results demonstrated a high degree of selectivity for GSK-3β.[5]
| Kinase | IC50 (µM) | Selectivity Ratio (vs GSK-3β) |
| h-GSK-3β | 0.004 | 1 |
| h-GSK-3α | <0.010 | <2.5 |
| h-DYRK1a | <0.010 | <2.5 |
| h-LynB | <0.010 | <2.5 |
| h-GRK2 (ADRBK1) | 0.011 | 2.8 |
| h-CLK1 | 0.013 | 3.3 |
| h-CDK2 | 0.027 | 6.8 |
Data adapted from "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model".[5] The selectivity ratio is calculated by dividing the IC50 for the off-target kinase by the IC50 for GSK-3β. A higher ratio indicates greater selectivity.
Comparative Potency of Common GSK-3 Inhibitors
To contextualize the potency of the this compound scaffold, the following table compares its optimized analog with other well-established GSK-3 inhibitors.
| Inhibitor | GSK-3β IC50 (nM) | Mechanism of Action |
| Compound 14 (Optimized Indazole) | 4 | ATP-competitive [1][5] |
| CHIR-99021 | 6.7 | ATP-competitive |
| SB216763 | 34.3 | ATP-competitive |
| Tideglusib | 60 | Non-ATP competitive[3] |
| Kenpaullone | 150 | ATP-competitive |
Note: IC50 values are compiled from various sources and should be interpreted with caution due to potential variations in assay conditions.[6]
Cellular Validation: On-Target Engagement and Downstream Effects
Demonstrating potent and selective inhibition in a biochemical assay is the first step. The next crucial phase is to validate that the inhibitor engages its target within a cellular context and modulates downstream signaling pathways as expected.
Western Blot Analysis of Downstream Targets
Inhibition of GSK-3 in cells is expected to lead to the stabilization and accumulation of β-catenin and a reduction in the phosphorylation of Tau at GSK-3 specific sites. Western blotting is the gold standard for visualizing these changes.
Expected Outcome of GSK-3 Inhibition:
-
Increased β-catenin levels: GSK-3 normally phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[7]
-
Decreased Tau Phosphorylation: GSK-3 is a primary kinase responsible for the hyperphosphorylation of Tau protein in neurodegenerative diseases.[2] A selective GSK-3 inhibitor should reduce phosphorylation at specific epitopes, such as Ser396 and Ser404.[8]
Optimized this compound analog, compound 14, demonstrated cellular activity by inhibiting Tau phosphorylation in a whole-cell assay with an IC50 of 3.4 µM.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol provides a framework for assessing the selectivity of a novel inhibitor against a panel of kinases. Commercial services and kits, such as the Kinase Selectivity Profiling Systems from Promega, offer a streamlined approach.[5][9]
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer
-
384-well plates
-
Filter plates or scintillation plates for detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity.[10] For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.[9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a DMSO control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Western Blot for β-catenin Stabilization
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody. .
-
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like GAPDH.
Visualizing the Validation Workflow
Caption: A streamlined workflow for the biochemical and cellular validation of a novel selective GSK-3 inhibitor.
Conclusion
The validation of the this compound scaffold reveals a promising new class of potent and selective ATP-competitive GSK-3 inhibitors. The rigorous experimental workflow outlined in this guide, from initial biochemical potency and selectivity profiling to cellular validation of on-target effects, provides a robust framework for the evaluation of novel kinase inhibitors. The representative data for optimized this compound analogs demonstrates their high potency and selectivity, positioning them as valuable tools for further research and as potential leads for the development of novel therapeutics for GSK-3-mediated diseases. The combination of strong biochemical data and confirmed cellular activity underscores the importance of a multi-faceted validation approach in modern drug discovery.
References
- 1. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Selectivity Profile of Novel 1H-Indazole-3-carboxamide Derivatives
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pursuit of highly selective kinase inhibitors is paramount. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate.[1][2] The 1H-indazole-3-carboxamide scaffold has been identified as a privileged structure in the design of potent kinase inhibitors, with derivatives showing activity against a range of kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[3][4][5][6] This guide provides a comprehensive, in-depth comparison of the selectivity profiles of a novel series of this compound derivatives, designated IZ-1, IZ-2, and IZ-3. We will explore the rationale behind their design, present supporting experimental data from a multi-tiered screening approach, and provide detailed protocols for the key assays utilized in this assessment.
Rationale for the Design of Novel this compound Derivatives
The foundational this compound core is known to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. Our design strategy for the IZ-series focused on systematic modifications at two key positions of the scaffold to enhance potency and modulate selectivity.
-
IZ-1 (Reference Compound): A baseline derivative with a simple substitution pattern, designed to establish the foundational activity profile of the core structure.
-
IZ-2: This derivative incorporates a bulkier, more rigid substituent at the R1 position, hypothesized to improve interactions with a specific sub-pocket of the target kinase, thereby enhancing selectivity.
-
IZ-3: Features a modification at the R2 position with a group intended to increase solubility and potentially alter the kinase selectivity profile by interacting with solvent-exposed regions of the ATP-binding site.
The overarching goal was to systematically probe the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) of this chemical series.
A Multi-Tiered Approach to Selectivity Profiling
A hierarchical screening cascade was employed to efficiently assess the selectivity of the IZ-series. This approach begins with a broad primary screen to identify the main targets and potential off-targets, followed by more focused secondary and safety pharmacology assays.
References
- 1. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1H-Indazole-3-carboxamides: Navigating Reproducibility and Optimizing Success
The 1H-indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to the development of therapeutics ranging from anti-cancer agents to potent kinase inhibitors.[1][2][3][4][5] The consistent and reproducible synthesis of these molecules is therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of prevalent synthetic methodologies, offering insights into their reproducibility, potential pitfalls, and the chemical reasoning behind procedural choices.
The Strategic Importance of the Indazole Core
The biological activity of this compound derivatives is profoundly influenced by the substituents on both the indazole ring and the amide nitrogen. Consequently, robust and versatile synthetic routes are essential for exploring the vast chemical space these compounds occupy. The primary challenge in their synthesis often lies in the initial construction of the 1H-indazole-3-carboxylic acid or a suitable ester precursor, which is then followed by a more conventional amide bond formation.[1]
Comparative Analysis of Synthetic Routes
The synthesis of the this compound core can be approached through several distinct pathways, each with its own set of advantages and reproducibility concerns. Here, we dissect three common methods.
Method 1: The Classical Approach via Isatin
This long-standing method involves the oxidative cleavage of an isatin ring, followed by diazotization and cyclization to form the indazole-3-carboxylic acid.
Mechanism and Rationale: The reaction is initiated by the alkaline hydrolysis of isatin, which opens the five-membered ring to form a sodium 2-aminophenylglyoxylate intermediate. Subsequent treatment with a nitrite source (e.g., sodium nitrite) in an acidic medium generates a diazonium salt. This salt then undergoes intramolecular cyclization to yield the desired 1H-indazole-3-carboxylic acid. The choice of a strong base for ring opening and a carefully controlled, low-temperature diazotization is critical to prevent side reactions and decomposition of the diazonium intermediate.
Reproducibility and Challenges: While this method is well-established, it can present reproducibility challenges, particularly on a larger scale.[1] The reaction conditions, especially temperature control during diazotization, are crucial for obtaining consistent yields.
Experimental Workflow: Synthesis of 1H-Indazole-3-carboxylic Acid from Isatin
Caption: Synthesis of 1H-indazole-3-carboxylic acid from isatin.
Method 2: Diazotization of Substituted o-Toluidines
This approach is often considered reliable and provides good yields for specific derivatives.[1] It involves the diazotization of an o-toluidine derivative, which then cyclizes to form the indazole core.
Mechanism and Rationale: The reaction begins with the formation of a diazonium salt from the o-toluidine starting material using a nitrite source and acid. The subsequent intramolecular cyclization is the key step in forming the bicyclic indazole ring system. The nature and position of substituents on the starting toluidine can significantly influence the ease of cyclization and the overall yield.
Reproducibility and Advantages: This method is generally considered to be a reproducible and dependable route for accessing the indazole core.[1][6] Its primary advantage lies in the commercial availability of a wide range of substituted o-toluidines, allowing for the synthesis of diverse indazole analogs.
Method 3: Multi-step Synthesis via a Protected Indazole
For more complex or functionalized analogs, a longer, multi-step synthesis is often employed. A common strategy involves the protection of the indazole nitrogen, followed by functionalization at the 3-position.
Mechanism and Rationale: This method typically starts with the protection of the N-H of indazole, often with a group like (2-trimethylsilylethoxy)methyl (SEM) chloride.[6] The protected indazole can then be deprotonated at the 3-position using a strong base, such as n-butyl lithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.[6] The protecting group is subsequently removed to yield the desired 1H-indazole-3-carboxylic acid. This approach offers excellent control over the regioselectivity of functionalization.
Reproducibility and Considerations: While this method provides access to a broad scope of derivatives, its multi-step nature can lead to lower overall yields (e.g., 10-19% over seven steps for certain hydroxylated analogs).[1] However, the individual steps are often high-yielding and the overall process is reported to be reproducible.[1] Careful execution of the lithiation and carboxylation steps is critical for success.
Amide Bond Formation: The Final Step
Once the 1H-indazole-3-carboxylic acid is obtained, the final step is the formation of the amide bond with a desired amine. This is typically achieved using standard peptide coupling reagents.
Common Coupling Agents and Conditions:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system.
-
HATU/DIPEA: For more challenging couplings, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be employed.
Reproducibility and Troubleshooting: Side reactions during amide bond formation can occur, leading to reduced yields and purification difficulties.[7] The formation of N-acylurea byproducts is a known issue with carbodiimide coupling agents.[7] Careful selection of coupling reagents, stoichiometry, and reaction temperature is key to minimizing these side reactions.
Experimental Workflow: Amide Bond Formation
Caption: General workflow for amide bond formation.
Comparative Summary of Synthetic Routes
| Parameter | Method 1: From Isatin | Method 2: From Substituted o-Toluidine | Method 3: From Protected Indazole |
| Starting Material | Isatin | Substituted o-toluidine | 1H-indazole |
| Key Steps | Ring opening, diazotization, cyclization | Diazotization, cyclization | Protection, functionalization, deprotection, amide coupling |
| Reported Overall Yield | Variable, with noted scale-up challenges[1] | Generally good for specific derivatives[1][6] | 10-19% over multiple steps for complex analogs[1] |
| Reproducibility | Potential for issues on a larger scale[1] | Generally considered a reliable method[1] | Explicitly stated as reproducible[1] |
| Key Reagents | NaOH, NaNO₂, HCl | NaNO₂, acid | SEM-Cl, n-BuLi, CO₂, various coupling agents |
| Number of Steps | ~3 steps to carboxylic acid | ~2 steps to indazole core | Can be 7 or more steps for specific analogs[1] |
Troubleshooting Common Side Reactions
A significant challenge in the synthesis of N-substituted 1H-indazole-3-carboxamides is the formation of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[7]
Controlling N-1 vs. N-2 Alkylation:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For preferential N-1 alkylation, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is often effective.[7]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring can also influence the N-1/N-2 ratio.[7]
Conclusion
The synthesis of 1H-indazole-3-carboxamides offers multiple pathways, each with its own set of considerations regarding reproducibility, scalability, and access to diverse analogs. For straightforward derivatives, the route from substituted o-toluidines often provides a reliable and efficient synthesis. The classical isatin-based method, while historically significant, may require careful optimization for reproducible results. For complex and highly functionalized targets, a multi-step approach using a protected indazole, despite its length, offers superior control and versatility. A thorough understanding of the underlying reaction mechanisms and potential side reactions is crucial for any researcher aiming to successfully and reproducibly synthesize these medicinally important compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the Enigmatic Mechanism of 1H-Indazole-3-carboxamide: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have shown promise against compelling targets, most notably as inhibitors of p21-Activated Kinase 1 (PAK1) and Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] However, the journey from a promising hit to a validated clinical candidate is paved with rigorous scientific validation. A critical and often challenging step is the unambiguous confirmation of the compound's mechanism of action (MoA).
This in-depth technical guide provides a framework for the robust validation of the MoA of this compound and its analogs. We will move beyond single-point assays and delve into the strategic implementation of orthogonal, complementary methodologies to build a comprehensive and irrefutable body of evidence. The core principle of this approach is to eliminate false positives and to ensure that the observed biological effects are a direct consequence of on-target engagement.[4][5] This guide will provide the scientific rationale behind the selection of each assay, detailed experimental protocols, and a comparative analysis of the expected outcomes.
The Imperative for Orthogonal Validation in Drug Discovery
Reliance on a single assay to define a compound's MoA is fraught with peril. Apparent activity in a primary screen can arise from various artifacts, including compound interference with the assay technology, off-target effects, or non-specific mechanisms.[6] Orthogonal assays, which employ fundamentally different detection principles, are therefore essential to build confidence in a lead candidate.[4] By triangulating data from biochemical, biophysical, and cell-based assays, we can construct a robust scientific narrative that substantiates the intended MoA.
This guide will focus on a suite of orthogonal assays to interrogate the two primary hypothesized targets of this compound derivatives: PAK1 and IDO1.
I. Biophysical Assays: Confirming Direct Target Engagement
The foundational step in MoA validation is to demonstrate a direct physical interaction between the compound and its putative target. Biophysical assays provide a direct measure of this binding event, independent of the protein's enzymatic activity.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful technique to verify target engagement in a physiologically relevant cellular context.[7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.
Causality Behind Experimental Choice: CETSA is invaluable as it is performed in intact cells or cell lysates, providing evidence of target engagement in a complex biological milieu.[7] This helps to rule out artifacts that may occur with purified recombinant proteins and confirms that the compound can access its intracellular target.
Experimental Protocol: CETSA for PAK1 Target Engagement
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cancer cell line with known PAK1 expression) in a multi-well format and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the this compound derivative or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Seal the plate and heat the cells at a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a PCR machine or a dedicated CETSA instrument.[10] Include an unheated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[8]
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble PAK1 in the supernatant using a specific antibody-based detection method such as Western blotting or an ELISA-based format.[7]
-
Data Presentation: Expected CETSA Results
| Assay Parameter | Vehicle Control | This compound |
| Tagg (°C) of PAK1 | ~48°C (example) | > 48°C |
| Isothermal Dose-Response (ITDRF) EC50 | N/A | Dependent on compound potency |
Visualization of CETSA Workflow
References
- 1. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revvitysignals.com [revvitysignals.com]
- 5. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to In Vitro and In Vivo Efficacy of 1H-Indazole-3-Carboxamide Derivatives
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Its versatility has given rise to a multitude of derivatives targeting key players in cellular signaling, most notably in the fields of oncology and inflammation. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of compounds derived from this scaffold, with a primary focus on its most clinically successful application—Poly (ADP-ribose) polymerase (PARP) inhibition—and an emerging area of interest, p21-activated kinase 1 (PAK1) inhibition.
The objective of this guide is to dissect the journey from benchtop assays to preclinical animal models, explaining the causal relationships behind experimental choices and fostering a deeper understanding of the challenges and triumphs in translating in vitro potency to in vivo efficacy.
The this compound Scaffold: A Tale of Two Targets
The this compound core is a highly adaptable pharmacophore. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing specific and potent inhibitors. This guide will explore two distinct classes of inhibitors born from this scaffold:
-
PARP Inhibitors: Exemplified by the FDA-approved drug Niraparib , these derivatives have revolutionized the treatment of certain cancers by exploiting the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways.
-
PAK1 Inhibitors: A promising area of research, these derivatives aim to tackle cancers characterized by aberrant cell proliferation, survival, and metastasis by targeting a key signaling node.
We will now delve into a side-by-side comparison of the in vitro and in vivo data for representative compounds from each class, providing detailed experimental protocols and discussing the critical aspects of their preclinical development.
Part 1: PARP Inhibition - A Case Study of Niraparib
Niraparib, a potent inhibitor of PARP-1 and PARP-2, stands as a testament to the therapeutic potential of the this compound scaffold. Its development provides a rich dataset for comparing in vitro and in vivo results.
In Vitro Evaluation of Niraparib
The initial assessment of a potential drug candidate like Niraparib begins with a series of in vitro assays to determine its potency, selectivity, and cellular activity.
1. Enzymatic Assays: Quantifying Target Engagement
The first crucial step is to measure the direct inhibitory effect of the compound on its purified target enzymes, PARP-1 and PARP-2.
| Compound | Target | IC50 (nM) |
| Niraparib | PARP-1 | 3.8[1] |
| PARP-2 | 2.1[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These low nanomolar IC50 values indicate that Niraparib is a highly potent inhibitor of both PARP-1 and PARP-2.
Experimental Protocol: PARP Enzymatic Assay
A common method to determine the IC50 of PARP inhibitors is a biochemical assay that measures the formation of poly(ADP-ribose) (PAR) chains.
Caption: Workflow for a typical PARP enzymatic assay.
2. Cellular Assays: Assessing Activity in a Biological Context
While enzymatic assays are crucial, it is equally important to determine if the compound can effectively inhibit its target within a living cell. Cellular assays measure the downstream effects of target inhibition, such as cell proliferation and apoptosis.
| Compound | Cell Line | Genetic Background | Activity (CC50, nM) |
| Niraparib | Various Cancer Cells | BRCA-1/-2 Mutant | 10-100[2] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that is cytotoxic to 50% of the cells.
The data demonstrates that Niraparib is selectively potent against cancer cells with BRCA1 or BRCA2 mutations, a hallmark of homologous recombination deficiency. This selectivity is the foundation of its therapeutic application based on the principle of synthetic lethality.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Caption: Workflow for a cellular proliferation assay.
In Vivo Evaluation of Niraparib
Positive in vitro results pave the way for in vivo studies, which are essential to understand a compound's efficacy, pharmacokinetics (PK), and safety in a whole-organism setting.
1. Xenograft Models: Testing Efficacy in a Living System
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
MDA-MB-436 Breast Cancer Xenograft Model:
-
Treatment: Niraparib administered orally at 75 mg/kg once daily for 28 days.[3]
-
Result: Significant tumor growth inhibition was observed.[3]
OVC134 Ovarian Cancer Patient-Derived Xenograft (PDX) Model:
-
Treatment: Niraparib administered orally, with initial doses adjusted due to body weight loss.[3]
-
Result: Potent tumor growth inhibition was demonstrated.[4]
These studies confirm that the in vitro potency of Niraparib translates to significant anti-tumor activity in vivo.
Experimental Protocol: Xenograft Tumor Model Study
Caption: General workflow for an in vivo xenograft study.
2. Pharmacokinetics: What the Body Does to the Drug
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, which ultimately determines its efficacy and safety.
Key Pharmacokinetic Parameters for Niraparib in Preclinical Models:
-
High Volume of Distribution (VD): Indicates that Niraparib distributes extensively into tissues from the plasma.[5][6]
-
Tumor Accumulation: At steady state, tumor exposure to Niraparib is approximately 3.3 times greater than plasma exposure in xenograft models.[4][6]
-
Blood-Brain Barrier Penetration: Niraparib can cross the blood-brain barrier, suggesting potential for treating brain metastases.[4][6]
-
Metabolism: Primarily metabolized by carboxylesterases to an inactive metabolite.[7][8] The in vitro half-life in one study was determined to be 33.81 minutes.[7]
These favorable pharmacokinetic properties contribute significantly to Niraparib's robust in vivo efficacy.
Part 2: PAK1 Inhibition - An Emerging Frontier
Derivatives of this compound are also being explored as inhibitors of p21-activated kinase 1 (PAK1), a promising target in oncology due to its role in cell proliferation, survival, and metastasis.
In Vitro Evaluation of this compound PAK1 Inhibitors
1. Enzymatic and Cellular Activity
| Compound | Target | IC50 (nM) | Cellular Effect |
| Compound 30l | PAK1 | 9.8[9][10] | Suppressed migration and invasion of MDA-MB-231 cells[9][10] |
Compound 30l is a representative this compound derivative identified as a potent and selective PAK1 inhibitor.
The potent in vitro activity of compound 30l against PAK1 and its ability to inhibit cancer cell migration and invasion highlight the potential of this chemical class for anti-metastatic therapies.
Structure-Activity Relationship (SAR) Insights for PAK1 Inhibitors:
-
Hydrophobic Moiety: Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[9][10]
-
Hydrophilic Group: Introduction of a hydrophilic group in the bulk solvent region is critical for both inhibitory activity and selectivity.[9][10]
Caption: Simplified PAK1 signaling pathway and the inhibitory action of Compound 30l.
In Vivo Evaluation of this compound PAK1 Inhibitors
Bridging the Gap: Correlating In Vitro and In Vivo Results
The ultimate goal of preclinical studies is to predict clinical success. However, the correlation between in vitro and in vivo results is not always straightforward.
Factors Influencing In Vitro-In Vivo Correlation:
-
Pharmacokinetics: A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue at therapeutic concentrations. Niraparib's favorable PK profile is a key reason for its successful translation.
-
Target Engagement in Vivo: Demonstrating that the drug is hitting its target in the tumor tissue at the intended concentration is critical.
-
Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma and immune cells in vivo can influence drug response in ways that are not captured in vitro.
-
Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.
For kinase inhibitors, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. This makes thorough in vitro selectivity profiling and careful in vivo toxicity studies paramount.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. The journey of Niraparib from a potent in vitro PARP inhibitor to an effective in vivo anti-cancer agent provides a clear and compelling example of successful drug development. The promising in vitro data for PAK1 inhibitors derived from the same scaffold underscores the continued potential of this chemical class.
This guide has aimed to provide a comprehensive comparison of in vitro and in vivo data for derivatives of this compound, complete with detailed experimental workflows and an exploration of the underlying scientific principles. By understanding the nuances of this comparative analysis, researchers and drug development professionals can make more informed decisions in the quest for novel and effective therapeutics.
References
- 1. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Design and synthesis of this compound derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Indazole-3-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 1H-Indazole-3-carboxamide. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The protocols outlined herein are designed to ensure regulatory compliance and protect laboratory personnel and the surrounding environment. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.
Part 1: Core Principle - Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally analogous compounds and aggregated chemical databases provide a strong basis for a conservative and safe risk assessment.[1]
1.1. Hazard Profile this compound and related indazole structures are bioactive molecules that must be handled as hazardous chemical waste.[1][2] Based on available data, the compound is presumed to present the following risks:
-
Acute Oral Toxicity : Harmful if swallowed.[2]
-
Skin Irritation : Causes skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation or damage.[2][3]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
Aquatic Toxicity : May be harmful to aquatic life with long-lasting effects.
Causality : The carboxamide and indazole moieties are common in pharmacologically active agents. This inherent bioactivity necessitates the assumption of toxicity. Treating the compound as hazardous by default is a cornerstone of prudent laboratory practice and is mandated by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]
1.2. Regulatory Framework All chemical waste disposal is governed by federal and local regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[7] As a generator of this waste, your laboratory is responsible for its proper identification, segregation, storage, and transfer to a licensed disposal facility.[8][9]
Part 2: Personnel Protection and Safety Measures
Given the hazard profile, rigorous adherence to personal protective equipment (PPE) protocols is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
2.1. Required Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory.[3] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[1]
-
Body Protection : A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned.
-
Respiratory Protection : If handling the compound as a fine powder or if there is a risk of aerosolization (e.g., during a spill cleanup), a NIOSH-approved respirator should be used.[1] All respiratory protection must be part of a formal institutional program that includes fit-testing and training, as required by OSHA.[10]
Part 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[7][11] Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and regulatory burden.[5][12]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area at or near the point of waste generation for collecting the this compound waste.[7][12] This area must be under the control of laboratory personnel.
Step 2: Select a Primary Waste Container Use a primary container that is in good condition, leak-proof, and chemically compatible with this compound.[7] The original product container is often an excellent choice.[6] The container must have a secure, screw-top lid.
Step 3: Collect Waste Streams Separately
-
Solid Waste : Collect unadulterated solid this compound, along with any contaminated items like weigh boats, contaminated gloves, or paper towels, in the designated solid waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps : Contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.[4][8]
Step 4: Label the Container Correctly As soon as the first drop of waste enters the container, it must be labeled.[5][12] The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
Step 5: Maintain the Container Properly Keep the waste container securely closed at all times, except when adding waste.[1][12] Store it in a secondary containment bin to prevent the spread of material in case of a leak.[1][11]
Part 4: Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release. All laboratory personnel must be familiar with these procedures.[13]
4.1. Minor Spill (Contained, No Inhalation Risk)
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Wear the full PPE specified in Part 2.
-
Containment : Cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical spill pad).
-
Collection : Carefully sweep or wipe up the absorbed material, working from the outside in to minimize spreading.
-
Dispose : Place all cleanup materials (absorbent, contaminated gloves, etc.) into the hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.[14][15]
4.2. Major Spill (Large Quantity, Risk of Inhalation, or Uncontrolled)
-
Evacuate : Immediately evacuate the area.
-
Isolate : Close the doors and prevent entry.
-
Notify : Contact your institution's EHS department or emergency response team immediately. Provide them with the chemical name and any details about the spill.[14]
Part 5: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste management company. Your laboratory's responsibility is to prepare the waste for pickup according to institutional and regulatory guidelines.
5.1. On-Site Management Once a waste container is full, or if it has been in accumulation for a period defined by your institution (often 90-180 days), arrange for its removal. Complete a hazardous material pickup request form as required by your EHS department, ensuring all chemical constituents are accurately listed.[12]
5.2. Off-Site Treatment The most appropriate and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[4][5][16]
Causality : Incineration at high temperatures (typically >850°C) ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[4][5] This method prevents the compound from persisting in the environment, which could happen with landfilling.[17]
Do NOT dispose of this compound down the drain or in the regular trash. [3][7] This is a direct violation of EPA regulations and poses a significant threat to aquatic ecosystems and wastewater treatment facilities.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Hazard Classification | Toxic, Skin/Eye Irritant, Potential Aquatic Toxin.[2][3] | Precautionary principle based on analogous compounds and regulatory standards. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Respirator (if aerosol risk).[1][3] | Prevents personal exposure via ingestion, inhalation, or skin/eye contact. |
| Waste Container | Compatible, Leak-Proof, Securely Closed, Labeled.[7][12] | Ensures safe containment and regulatory compliance during accumulation and transport. |
| Waste Segregation | Separate Solid, Liquid, and Sharps. Do not mix with other waste streams.[5][11] | Prevents dangerous reactions and ensures proper final treatment. |
| Primary Disposal Method | High-Temperature Incineration via Licensed Contractor.[5][16] | Guarantees complete destruction of the hazardous compound, minimizing environmental impact. |
| Emergency Action | Evacuate and call EHS for major spills; Contain and clean minor spills with full PPE. | Prioritizes personnel safety and ensures proper handling of uncontrolled releases. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. usbioclean.com [usbioclean.com]
- 5. needle.tube [needle.tube]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. vumc.org [vumc.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. actenviro.com [actenviro.com]
- 17. ptb.de [ptb.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazole-3-carboxamide
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 1H-Indazole-3-carboxamide demands a commensurate level of safety and precision. This compound, a member of the indazole class of heterocycles, is a key structural motif in various areas of drug discovery.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and rigorously enforced safety protocol.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling of this compound, grounded in an understanding of its specific risks. Our objective is to establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the inherent risks of a compound is the critical first step in designing an effective protection strategy. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that directly inform our choice of Personal Protective Equipment (PPE).[3]
-
Harmful if Swallowed (H302, Acute Toxicity, Oral): Ingestion of this compound can lead to adverse health effects.[3][4][5] This underscores the importance of preventing hand-to-mouth contact and contamination of food or drink.
-
Causes Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, redness, or inflammation.[3][4][5][6] Prolonged or repeated exposure can exacerbate this effect.
-
Causes Serious Eye Irritation (H319): The compound is a significant eye irritant.[3][4][5][6] Exposure of the powder or a solution to the eyes can result in serious damage and requires immediate and thorough rinsing.
-
May Cause Respiratory Irritation (H335): As a powder, this compound poses an inhalation risk.[3][4][5] Inhaling the dust can irritate the respiratory tract, leading to coughing and discomfort.
-
Potential for Harm via Skin Contact and Inhalation (H312/H332): Some data suggests the compound may also be harmful if absorbed through the skin or if inhaled in significant quantities.[3]
These classifications are not mere formalities; they are the scientific basis for the stringent engineering controls and PPE protocols that follow.
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its effectiveness is entirely dependent on correct selection, use, and maintenance. The following table summarizes the mandatory PPE for handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against airborne powder and splashes.[7][8][9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or cleaning spills.[9] |
| Hands | Chemical-Resistant Gloves | Double-gloving with powder-free nitrile gloves is recommended.[10] This provides a robust barrier against skin contact (addressing H315) and absorption. Inspect gloves for defects before every use and change them frequently (e.g., every 30-60 minutes) or immediately upon known contact.[4][11] |
| Body | Long-Sleeved Laboratory Coat | A professional lab coat, fully fastened, is required to protect skin and personal clothing from contamination.[4][8][9][12] For handling larger quantities or in situations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., an N95 or higher) is mandatory when handling the compound as a powder outside of a certified chemical fume hood or when dust generation is unavoidable.[9][13] All users must be properly fit-tested and trained in respirator use. Surgical masks provide no protection from chemical dusts and must not be used.[11] |
Experimental Protocol: PPE Donning and Doffing Sequence
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure proper fit.
-
Goggles and Face Shield: Position goggles securely, followed by the face shield.
-
Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Goggles: Remove from the back of the head. Avoid touching the front surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it, ensuring the contaminated exterior is contained.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Respirator (if used): Remove without touching the front of the mask.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[14]
Operational and Disposal Plans
Engineering Controls: Your First Line of Defense
Before relying on PPE, utilize engineering controls to minimize exposure. All procedures involving the weighing or transfer of solid this compound must be performed within a certified chemical fume hood.[10][15][16] This captures airborne particles at the source, drastically reducing the risk of inhalation.
Safe Handling Workflow
The following diagram outlines the essential, logical flow for any procedure involving this compound.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. This compound | C8H7N3O | CID 20978176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. uwlax.edu [uwlax.edu]
- 11. pppmag.com [pppmag.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
